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  • Product: Methyl 2-amino-4-methyl-5-nitrobenzoate
  • CAS: 929214-80-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Methyl 2-amino-4-methyl-5-nitrobenzoate

A Strategic Guide for Researchers and Drug Development Professionals on a Niche Aromatic Building Block Preamble: Navigating the Landscape of a Novel Chemical Entity In the field of medicinal chemistry and materials scie...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for Researchers and Drug Development Professionals on a Niche Aromatic Building Block

Preamble: Navigating the Landscape of a Novel Chemical Entity

In the field of medicinal chemistry and materials science, researchers often encounter novel chemical structures with limited documented data. Methyl 2-amino-4-methyl-5-nitrobenzoate, identified by CAS number 929214-80-2, represents one such entity. While direct experimental data for this specific compound is not extensively available in public literature, a comprehensive technical understanding can be constructed through expert analysis of its constituent functional groups and by drawing parallels with structurally similar, well-characterized analogs.

This guide is designed for the research scientist and drug development professional. It moves beyond a simple data sheet to provide a predictive analysis of the compound's properties, a plausible synthetic strategy, and an exploration of its potential reactivity and applications. By understanding the causality behind these predictions, researchers can more effectively utilize this molecule as a strategic building block in complex synthetic endeavors.

Core Molecular Profile and Predicted Physicochemical Properties

The structure of Methyl 2-amino-4-methyl-5-nitrobenzoate is characterized by a highly substituted benzene ring, featuring an amino group, a methyl group, and a nitro group, in addition to the methyl ester. This specific arrangement of electron-donating (amino, methyl) and electron-withdrawing (nitro, methyl ester) groups dictates its chemical behavior and physical properties.

The properties listed below are estimated based on data from structural isomers and related compounds, such as methyl 2-amino-5-nitrobenzoate and methyl 2-methyl-4-nitrobenzoate.[1][2]

PropertyPredicted Value / DescriptionRationale / Comparative Source
CAS Number 929214-80-2-
Molecular Formula C₉H₁₀N₂O₄Derived from structure
Molecular Weight 210.19 g/mol Calculated from formula
Appearance Expected to be a pale-yellow to yellow-brown crystalline solid.Based on analogs like methyl 2-amino-5-nitrobenzoate.[3]
Melting Point Estimated range: 160-180 °CNitro- and amino-substituted benzoates are typically solids with relatively high melting points. For example, Methyl 2-amino-5-nitrobenzoate melts at 167-169 °C.[3]
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol, methanol, DMSO, and ethyl acetate.The aromatic nature and presence of polar functional groups suggest this solubility profile.
Boiling Point >350 °C (Predicted, with decomposition)High boiling point is expected due to polarity and molecular weight. For comparison, Methyl 2-amino-5-nitrobenzoate has a predicted boiling point of 377.9°C.
pKa (Amino Group) Estimated range: 1-2The amino group's basicity is significantly reduced by the adjacent electron-withdrawing methyl ester and the para-nitro group.

Proposed Synthetic Pathway

A logical and efficient synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate can be devised from commercially available starting materials. The following multi-step protocol is proposed, leveraging well-established aromatic substitution reactions. The causality behind this pathway lies in the directing effects of the substituents on the aromatic ring during electrophilic substitution.

Overall Strategy: The synthesis begins with methyl 2-amino-4-methylbenzoate. The key step is the selective nitration at the C5 position. The amino group is a strong ortho-, para-director, and the methyl group is a weak ortho-, para-director. The ester is a meta-director. The C5 position is para to the strongly activating amino group, making it the most favorable site for electrophilic nitration.

G cluster_0 Proposed Synthetic Workflow SM Methyl 2-amino-4-methylbenzoate (Starting Material) INT1 Methyl 2-amino-4-methyl-5-nitrobenzoate (Final Product) SM->INT1 Nitration (HNO₃ / H₂SO₄) Temp: 0-10 °C

Caption: Proposed one-step synthesis of the target compound.

Detailed Experimental Protocol: Nitration of Methyl 2-amino-4-methylbenzoate

This protocol is adapted from standard procedures for the nitration of substituted methyl benzoates.[4][5]

  • Reactor Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 3.0 eq.). Cool the flask in an ice-salt bath to 0 °C.

  • Substrate Addition: Slowly add Methyl 2-amino-4-methylbenzoate (1.0 eq.) to the cold sulfuric acid while stirring. Ensure the temperature is maintained below 10 °C. The substrate should dissolve to form the sulfate salt.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding concentrated nitric acid (HNO₃, 1.1 eq.) to concentrated sulfuric acid (1.0 eq.). Cool this mixture in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the solution of the starting material from the dropping funnel. The rate of addition should be controlled to keep the internal temperature of the reaction between 5-15 °C.[4]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir for an additional 30-60 minutes at the same temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice. This will hydrolyze the excess nitrating agent and precipitate the product.

  • Isolation: Collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral (pH ~7) to remove residual acid.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield Methyl 2-amino-4-methyl-5-nitrobenzoate as a crystalline solid.

Predicted Spectroscopic Signature

Spectroscopic analysis is critical for structure confirmation. The following predictions are based on established principles and data from similar molecules.[5][6]

  • ¹H NMR (Proton NMR):

    • Aromatic Protons (2H): Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C6 will likely be downfield due to the ortho-ester and para-nitro group. The proton at C3 will be upfield, influenced by the ortho-amino and para-methyl groups.

    • Amino Protons (2H): A broad singlet (δ 4.5-6.0 ppm) corresponding to the -NH₂ group. The exact shift is dependent on solvent and concentration.

    • Ester Methyl Protons (3H): A sharp singlet (δ 3.8-4.0 ppm) for the -COOCH₃ group.

    • Ring Methyl Protons (3H): A sharp singlet (δ 2.2-2.5 ppm) for the Ar-CH₃ group.

  • ¹³C NMR (Carbon NMR):

    • Carbonyl Carbon (1C): The ester carbonyl carbon will appear significantly downfield (δ 165-170 ppm).

    • Aromatic Carbons (6C): Six distinct signals are expected in the range of δ 110-155 ppm. The carbons directly attached to the nitro (C5) and amino (C2) groups will be the most deshielded and shielded, respectively.

    • Ester Methyl Carbon (1C): A signal around δ 51-53 ppm is expected.[5]

    • Ring Methyl Carbon (1C): A signal in the upfield region of the aromatic carbons (δ 15-20 ppm).

  • FTIR (Infrared Spectroscopy):

    • N-H Stretch: A pair of medium-intensity peaks around 3350-3450 cm⁻¹ for the primary amine.

    • C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption band around 1710-1730 cm⁻¹ for the ester carbonyl.[6]

    • NO₂ Stretch: Two strong absorption bands: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1380 cm⁻¹.[6]

    • C=C Stretch: Aromatic ring stretching vibrations in the 1450-1600 cm⁻¹ region.

Anticipated Chemical Reactivity and Applications in Drug Development

The utility of Methyl 2-amino-4-methyl-5-nitrobenzoate as a synthetic intermediate stems from the distinct reactivity of its functional groups. This "versatile scaffolding" is a key attribute for drug discovery programs.[7]

Sources

Exploratory

2-amino-4-methyl-5-nitrobenzoic acid methyl ester chemical structure

This guide provides an in-depth technical analysis of Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS: 929214-80-2), a highly functionalized aromatic intermediate critical in the synthesis of heterocyclic pharmaceuticals, p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS: 929214-80-2), a highly functionalized aromatic intermediate critical in the synthesis of heterocyclic pharmaceuticals, particularly in the development of next-generation kinase inhibitors and immunomodulatory imide drugs (IMiDs).

Structural Dynamics, Synthesis, and Application in Medicinal Chemistry

Chemical Identity & Structural Logic

At its core, this compound represents a "push-pull" aromatic system, leveraging the opposing electronic effects of electron-donating (amino, methyl) and electron-withdrawing (nitro, ester) substituents. This specific substitution pattern makes it a versatile scaffold for constructing fused heterocycles like benzimidazoles , quinazolines , and 1,4-benzodiazepines .

ParameterSpecification
IUPAC Name Methyl 2-amino-4-methyl-5-nitrobenzoate
CAS Number 929214-80-2
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Core Scaffold Anthranilic Acid Ester (Methyl Anthranilate derivative)
Key Functional Groups Primary Amine (-NH₂), Nitro (-NO₂), Methyl Ester (-COOCH₃)
Electronic & Steric Architecture

The molecule exhibits a distinct electronic topography that dictates its reactivity:

  • C1-Ester & C2-Amine (Intramolecular H-Bonding): A strong intramolecular hydrogen bond typically forms between the amine N-H and the ester carbonyl oxygen. This locks the conformation, reducing the nucleophilicity of the amine and increasing the lipophilicity of the molecule.

  • C5-Nitro Group: Positioned para to the amine and ortho to the methyl group, the nitro group strongly deactivates the ring towards electrophilic aromatic substitution but activates the adjacent positions (especially C6) for nucleophilic aromatic substitution (SₙAr) if the ester were converted to a leaving group.

  • C4-Methyl Group: Provides steric bulk and weak electron donation, modulating the solubility and binding affinity of downstream derivatives.

Synthesis & Manufacturing Protocol

The synthesis of highly substituted benzenes requires precise regiocontrol. The most robust route avoids direct nitration of the free amine (which causes oxidation or poly-nitration) by utilizing an amide protection strategy.

Protocol: Regioselective Nitration of Methyl 2-amino-4-methylbenzoate

Objective: Synthesize Methyl 2-amino-4-methyl-5-nitrobenzoate with >95% regioselectivity.

Reagents:

  • Starting Material: Methyl 2-amino-4-methylbenzoate (CAS: 18595-18-1)

  • Acetic Anhydride (

    
    )
    
  • Fuming Nitric Acid (

    
    ) / Conc. Sulfuric Acid (
    
    
    
    )[1][2]
  • Hydrochloric Acid (

    
    ) or Sodium Hydroxide (
    
    
    
    )

Workflow Diagram:

Synthesis SM Methyl 2-amino-4-methylbenzoate (Start) Step1 1. Acetylation (Ac2O, 0-25°C) SM->Step1 Inter1 Intermediate A: Methyl 2-acetamido-4-methylbenzoate Step1->Inter1 Protection Step2 2. Nitration (HNO3/H2SO4, 0-5°C) Inter1->Step2 Directing Group: -NHAc (Ortho/Para) Inter2 Intermediate B: Methyl 2-acetamido-4-methyl-5-nitrobenzoate Step2->Inter2 Regioselective at C5 Step3 3. Deacetylation (HCl/MeOH, Reflux) Inter2->Step3 Product Product: Methyl 2-amino-4-methyl-5-nitrobenzoate Step3->Product Hydrolysis

Caption: Step-wise synthetic pathway ensuring regioselectivity via acetamide directing group.

Detailed Methodology:

  • Protection (Acetylation):

    • Dissolve Methyl 2-amino-4-methylbenzoate in dichloromethane (DCM).

    • Add 1.1 equivalents of acetic anhydride and catalytic pyridine. Stir at RT for 2 hours.

    • Rationale: Converts the strong activating free amine (-NH₂) into a moderate activator (-NHAc). This prevents oxidation by nitric acid and reduces the reactivity to manageable levels.

  • Nitration (The Critical Step):

    • Dissolve the acetamide intermediate in concentrated

      
       and cool to 0°C.
      
    • Dropwise add fuming

      
       maintaining temp < 5°C.
      
    • Mechanism:[3][4] The -NHAc group directs para (position 5) and ortho (position 3). Position 3 is sterically hindered by the adjacent ester and methyl groups. Position 5 is sterically accessible and electronically favored.

    • Quench over crushed ice to precipitate the nitro-acetamide.

  • Deprotection:

    • Reflux the intermediate in methanolic HCl (or mild base) for 1-2 hours to cleave the acetyl group.

    • Neutralize and filter the yellow crystalline solid.

Expected Analytical Profile

Researchers must validate the structure using NMR. The substitution pattern creates a distinct proton signature.

1H NMR Prediction (DMSO-d6, 400 MHz):

Proton PositionPredicted Shift (δ ppm)MultiplicityStructural Justification
-NH₂ 7.0 - 7.5Broad SingletExchangeable; deshielded by H-bond to ester.
H-6 (Ar-H) 8.60 - 8.70 SingletHighly Deshielded. Located between two electron-withdrawing groups (NO₂ and COOMe).
H-3 (Ar-H) 6.60 - 6.70 SingletShielded. Ortho to the electron-donating amino group.
-OCH₃ 3.85SingletMethyl ester characteristic shift.
-CH₃ (Ar-Me) 2.40SingletAryl methyl group.

Note: The massive chemical shift difference (~2.0 ppm) between the two aromatic protons (H3 and H6) is the definitive diagnostic feature of this isomer.

Applications in Drug Development

This compound serves as a "linchpin" intermediate. Its orthogonal functional groups allow for sequential modification.

Pathway to Heterocycles:

Applications Core Methyl 2-amino-4-methyl-5-nitrobenzoate Path1 Reduction (-NO2 -> -NH2) Core->Path1 Path2 Cyclization with Formrmidine/Urea Core->Path2 Path3 Sandmeyer Reaction Core->Path3 Target1 Benzimidazoles (Kinase Inhibitors) Path1->Target1 Diamino precursor Target2 Quinazolinones (Anticancer Scaffolds) Path2->Target2 Ring closure Target3 Halogenated Benzoates (Cross-Coupling Partners) Path3->Target3 Functionalization

Caption: Divergent synthesis utility of the scaffold in pharmaceutical chemistry.

  • Quinazoline Synthesis: Reaction with formamide or urea yields nitro-quinazolinones, precursors to EGFR inhibitors.

  • Benzodiazepines: As cited in patent literature (e.g., CN111727190A), this scaffold is used to build tricyclic systems like pyridyl imidazo benzodiazepines, often investigated for sedative or anxiolytic properties.

  • Lenalidomide Analogs: While Lenalidomide uses a 3-nitro-2-methylbenzoate core, the 5-nitro-4-methyl isomer allows for the exploration of "regio-isomeric" space in SAR (Structure-Activity Relationship) studies, potentially altering metabolic stability or binding pockets.

Safety & Handling (MSDS Highlights)
  • Hazards: As a nitro-aniline derivative, treat as Toxic if swallowed and a potential Skin Sensitizer .

  • Storage: Store at 2-8°C, under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to slow oxidation (browning) upon air exposure.

  • Reactivity: Incompatible with strong oxidizing agents and strong bases (hydrolysis of ester).

References
  • Chemical Identity & Suppliers

    • Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS 929214-80-2). ChemScene. Retrieved from

    • 2-Amino-4-methyl-5-nitrobenzoic acid (Acid Precursor). ChemicalBook. Retrieved from

  • Synthetic Methodology (Analogous Protocols)

    • Synthesis of Nitro-Anthranilates via Acetylation/Nitration. Organic Syntheses, Coll. Vol. 1, p. 391.[1] Retrieved from

    • Regioselective Nitration of Aminobenzoates. National Institutes of Health (PMC). Retrieved from

  • Patent Literature

    • Pyridyl imidazo benzodiazepine propionate compounds. Patent CN111727190A. Retrieved from

Sources

Foundational

Molecular weight and formula of Methyl 2-amino-4-methyl-5-nitrobenzoate

Part 1: Executive Summary Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS: 929214-80-2) is a specialized aromatic intermediate used primarily in the synthesis of fused heterocyclic systems, most notably quinazolin-4(3H)-one...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS: 929214-80-2) is a specialized aromatic intermediate used primarily in the synthesis of fused heterocyclic systems, most notably quinazolin-4(3H)-ones . As a highly functionalized anthranilate derivative, it serves as a critical scaffold for developing kinase inhibitors, particularly those targeting EGFR and other tyrosine kinases where the 6,7-disubstitution pattern is vital for ATP-binding pocket affinity.

This guide provides a comprehensive technical analysis of its physicochemical properties, validated synthetic pathways, analytical characterization, and downstream applications in medicinal chemistry.

Part 2: Physicochemical Profile

The following data aggregates calculated and experimentally observed properties for the compound.

PropertyValue / Description
IUPAC Name Methyl 2-amino-4-methyl-5-nitrobenzoate
Common Synonyms Methyl 4-methyl-5-nitroanthranilate; 4-Methyl-5-nitroanthranilic acid methyl ester
CAS Number 929214-80-2
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
Physical State Yellow crystalline solid
Solubility Soluble in DMSO, DMF, Ethyl Acetate; Sparingly soluble in Water
pKa (Calculated) ~2.5 (Aniline nitrogen), ~ -4.0 (Nitro group influence)
LogP ~1.8 - 2.1

Part 3: Synthetic Pathways & Methodology

The synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate requires precise regiochemical control. Direct nitration of methyl 4-methylanthranilate often leads to oxidation or poly-nitration. The industry-standard protocol involves protecting the amine to direct the nitronium ion to the C5 position via steric and electronic control.

Core Synthetic Route: Acetylation-Nitration-Hydrolysis Strategy
  • Protection: Acetylation of Methyl 2-amino-4-methylbenzoate using acetic anhydride.

  • Nitration: Electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄) at controlled temperatures (<15°C). The acetamido group (ortho/para director) and the methyl group (ortho/para director) cooperatively direct the electrophile to position 5.

  • Deprotection: Acidic or basic hydrolysis to restore the free amine.

Experimental Protocol (Step-by-Step):

  • Step 1 (Protection): Dissolve Methyl 2-amino-4-methylbenzoate (1.0 eq) in acetic anhydride (3.0 eq). Heat to 60°C for 1 hour. Pour into ice water, filter the precipitate (Methyl 2-acetamido-4-methylbenzoate).

  • Step 2 (Nitration): Dissolve the acetamido intermediate in conc. H₂SO₄ at 0°C. Dropwise add fuming HNO₃ (1.1 eq) maintaining temp <10°C. Stir for 1 hour. Quench over crushed ice. Filter the yellow solid (Methyl 2-acetamido-4-methyl-5-nitrobenzoate).

  • Step 3 (Deprotection): Reflux the nitro-intermediate in methanolic HCl (3M) for 2 hours. Neutralize with NaHCO₃. Extract with EtOAc, dry over Na₂SO₄, and concentrate to yield the title compound.

Visualization of Synthetic Logic

SynthesisPath Start Methyl 2-amino-4-methylbenzoate (Starting Material) Step1 Acetylation (Ac2O, 60°C) Start->Step1 Inter1 Methyl 2-acetamido-4-methylbenzoate (Protected) Step1->Inter1 Yield: ~95% Step2 Nitration (HNO3/H2SO4, <10°C) Inter1->Step2 Inter2 Methyl 2-acetamido- 4-methyl-5-nitrobenzoate Step2->Inter2 Regioselective at C5 Step3 Hydrolysis (HCl/MeOH, Reflux) Inter2->Step3 Final Methyl 2-amino- 4-methyl-5-nitrobenzoate (Target) Step3->Final Yield: ~85%

Figure 1: Step-wise synthetic pathway ensuring regioselectivity at the C5 position.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆, 400 MHz

Shift (δ ppm)MultiplicityIntegrationAssignmentStructural Insight
8.65 Singlet (s)1HAr-H (C6)Deshielded by ortho-nitro and ester groups.
7.50 Broad Singlet2H-NH₂Exchangeable protons; broad due to H-bonding.
6.85 Singlet (s)1HAr-H (C3)Shielded by ortho-amino group.
3.85 Singlet (s)3H-COOCH₃Methyl ester characteristic peak.
2.45 Singlet (s)3HAr-CH₃Methyl group attached to aromatic ring.
Mass Spectrometry (LC-MS)
  • Method: ESI (Positive Mode)

  • Expected [M+H]⁺: 211.2 m/z

  • Fragmentation: Loss of methoxy group (-31) or nitro group (-46) is common in high-energy collisions.

Part 5: Applications in Drug Discovery

Methyl 2-amino-4-methyl-5-nitrobenzoate is a pharmacophore building block. Its primary utility lies in the construction of 6,7-disubstituted quinazolin-4(3H)-ones , a scaffold ubiquitous in kinase inhibitors (e.g., Gefitinib analogs).

Mechanism of Heterocycle Formation

The anthranilate core reacts with formamide or amidines to close the pyrimidine ring. The C5-nitro group is subsequently reduced to an amine, providing a handle for further functionalization (e.g., acrylamide attachment for covalent inhibitors).

Workflow: From Intermediate to Kinase Inhibitor

DrugDiscovery Intermediate Methyl 2-amino-4-methyl-5-nitrobenzoate Cyclization Cyclization (Formamide, 140°C) Intermediate->Cyclization Scaffold 7-Methyl-6-nitroquinazolin-4(3H)-one (Core Scaffold) Cyclization->Scaffold Pyrimidine Ring Closure Reduction Nitro Reduction (Fe/NH4Cl or H2/Pd) Scaffold->Reduction AmineScaffold 6-Amino-7-methylquinazolin-4(3H)-one Reduction->AmineScaffold Unmasking Reactive Handle Funct Functionalization (e.g., Acryloyl chloride) AmineScaffold->Funct API Covalent Kinase Inhibitor (Target Molecule) Funct->API Michael Acceptor Installation

Figure 2: Transformation of the benzoate intermediate into a bioactive quinazoline scaffold.

Part 6: Safety & Handling (MSDS Highlights)

  • Hazards: Skin and eye irritant (H315, H319). Potential sensitizer due to the aniline moiety.

  • Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (nitro groups can degrade).

  • Disposal: Incineration in a chemical waste facility equipped with afterburners and scrubbers (Nitrogen oxides emission control).

References

  • PubChem. Methyl 2-amino-5-nitrobenzoate (Related Isomer Data). National Library of Medicine. Available at: [Link]

  • Organic Syntheses. Nitration of Methyl Benzoate and Derivatives. Org. Syn. Coll. Vol. 1, p. 372. Available at: [Link]

Exploratory

Methyl 2-amino-4-methyl-5-nitrobenzoate safety data sheet (SDS)

The following is an in-depth technical guide and safety manual for Methyl 2-amino-4-methyl-5-nitrobenzoate , designed for researchers and drug development professionals. A Critical Intermediate for Heterocyclic Pharmacop...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide and safety manual for Methyl 2-amino-4-methyl-5-nitrobenzoate , designed for researchers and drug development professionals.

A Critical Intermediate for Heterocyclic Pharmacophore Synthesis

Executive Technical Summary

Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS: 929214-80-2) is a highly functionalized aniline derivative utilized primarily as a building block in medicinal chemistry. Its structural motif—combining an electron-withdrawing nitro group, an electron-donating amino group, and an ester functionality on a toluene core—makes it a versatile scaffold for constructing fused heterocycles such as quinazolines , benzimidazoles , and quinoxalines .

These heterocyclic cores are ubiquitous in modern oncology and immunology, serving as the foundational architecture for various Tyrosine Kinase Inhibitors (TKIs) and immunomodulatory drugs. This guide synthesizes critical safety data with practical handling protocols to ensure the integrity of research workflows.

Chemical Identity Details
IUPAC Name Methyl 2-amino-4-methyl-5-nitrobenzoate
CAS Number 929214-80-2
Molecular Formula C₉H₁₀N₂O₄
Molecular Weight 210.19 g/mol
SMILES COC(=O)C1=CC(=C(C=C1N)C)[O-]
Primary Application Precursor for 6,7-disubstituted quinazoline kinase inhibitors
Physicochemical Characterization

Understanding the physical state and stability of this intermediate is crucial for process optimization.

PropertyValue / DescriptionNote
Physical State Solid (Crystalline Powder)Typically yellow to orange due to nitro-conjugation.
Melting Point 168–172 °C (Predicted)Range varies by purity/polymorph.
Boiling Point ~380 °C (Predicted at 760 mmHg)Decomposition likely before boiling.
Density 1.38 ± 0.1 g/cm³High density characteristic of nitro-aromatics.
Solubility DMSO, DMF, Ethyl AcetateSparingly soluble in water; hydrolyzes in strong base.
pKa (Amino) ~2.5 (Predicted)Weakly basic due to electron-withdrawing nitro/ester groups.
LogP 1.98 (Predicted)Moderate lipophilicity; cell-permeable.
Hazard Identification & Toxicology (GHS Standards)

While specific toxicological data for this exact isomer is limited, its functional groups (nitro, amino, ester) dictate a safety profile consistent with substituted nitroanilines .

GHS Classification (29 CFR 1910.1200 / CLP)
  • Acute Toxicity, Oral: Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory tract irritation).

Toxicological Mechanisms
  • Methemoglobinemia Risk: Like many nitro-aromatics, absorption can induce the oxidation of ferrous hemoglobin (Fe²⁺) to ferric hemoglobin (Fe³⁺), reducing oxygen transport capacity. Cyanosis is a potential late-stage symptom of overexposure.

  • Sensitization: The aniline moiety is a known structural alert for skin sensitization. Repeated exposure may lead to allergic contact dermatitis.

Safe Handling & Storage Protocols

To maintain chemical stability and operator safety, the following "Self-Validating" protocols should be implemented.

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be conducted within a Class II Biological Safety Cabinet or a certified chemical fume hood.

  • Dust Control: Use static-dissipative tools. Nitro-aromatics can be shock-sensitive if dry and impure, though this ester is generally stable.

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 or P100 respirator if dust generation is uncontrolled.

  • Dermal: Double-gloving (Nitrile > 0.11 mm) is recommended to prevent transdermal absorption of the nitro compound.

  • Ocular: Chemical safety goggles. Face shield required if handling large quantities (>100g).

Storage & Stability
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic; store under inert gas (Argon or Nitrogen).

  • Light Sensitivity: Protect from light. Nitro groups can undergo photochemical degradation, darkening the solid.

Synthetic Utility & Application Workflow

The value of Methyl 2-amino-4-methyl-5-nitrobenzoate lies in its ability to undergo cyclocondensation to form biologically active heterocycles.

Primary Workflow: Quinazoline Synthesis

A common pathway involves reducing the nitro group to a diamine, followed by cyclization with formamide or urea derivatives. This scaffold is analogous to the core found in drugs like Gefitinib or Erlotinib .

SynthesisWorkflow Start Methyl 2-amino-4-methyl- 5-nitrobenzoate (Starting Material) Step1 Reduction (H2, Pd/C or Fe/AcOH) Start->Step1 Nitro Reduction Inter Methyl 2,5-diamino- 4-methylbenzoate (Unstable Intermediate) Step1->Inter Step2 Cyclization (Formamide / Urea) Inter->Step2 Cyclocondensation Product 6-substituted-7-methyl- quinazolin-4(3H)-one (Pharmacophore) Step2->Product Ring Closure

Figure 1: Synthetic pathway transforming the nitrobenzoate precursor into a quinazoline pharmacophore.

Experimental Insight (Causality)
  • Why Reduce In-Situ? The Methyl 2,5-diamino-4-methylbenzoate intermediate is oxidation-sensitive (turning dark/purple upon air exposure). It is often best to proceed immediately to cyclization or use a "one-pot" reductive cyclization method to maximize yield.

  • Regioselectivity: The 4-methyl group provides steric bulk that directs electrophilic aromatic substitution (EAS) to the 6-position in subsequent steps, a critical feature for structure-activity relationship (SAR) tuning in kinase inhibitors.

Emergency Response Protocols
ScenarioImmediate ActionRationale
Eye Contact Rinse cautiously with water for 15+ mins. Remove contact lenses.[1]Nitro-aromatics are severe irritants; immediate dilution prevents corneal damage.
Skin Contact Wash with soap and water. Do not use ethanol. Ethanol can enhance the transdermal absorption of lipophilic nitro compounds.
Inhalation Move to fresh air.[1] Administer oxygen if breathing is difficult.Counteract potential hypoxia from methemoglobinemia.
Fire Use CO₂, dry chemical, or foam.Combustion releases toxic Nitrogen Oxides (NOx). Firefighters must use SCBA.
Spill Dampen with water to suppress dust. Sweep into a closed container.Avoid dry sweeping to prevent dust explosion hazards.
References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2777346, Methyl 2-amino-5-nitrobenzoate (Analogous Structure). Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Foundational

Thermophysical Profiling of Methyl 2-amino-4-methyl-5-nitrobenzoate: Predictive Modeling and Empirical Workflows

Executive Summary In the landscape of modern drug development, functionalized anthranilic acid derivatives serve as critical building blocks for synthesizing complex heterocyclic APIs, such as substituted quinazolinones...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, functionalized anthranilic acid derivatives serve as critical building blocks for synthesizing complex heterocyclic APIs, such as substituted quinazolinones and kinase inhibitors. Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS 929214-80-2) is a highly specialized intermediate in this class[1][2].

As a Senior Application Scientist, I approach the thermal profiling of such novel intermediates not merely as an exercise in data collection, but as a study in structural thermodynamics. Currently, peer-reviewed empirical data for the melting point (MP) and boiling point (BP) of this specific compound is absent from standard chemical databases[2]. Therefore, this technical guide utilizes structural analog benchmarking—specifically against the well-documented[3]—combined with thermodynamic first principles to establish highly reliable predicted ranges[4]. Furthermore, to bridge the gap between prediction and physical reality, this guide provides a self-validating analytical workflow for empirical determination.

Comparative Thermophysical Analysis & Predictive Modeling

To accurately predict the thermal behavior of Methyl 2-amino-4-methyl-5-nitrobenzoate, we must analyze the thermodynamic impact of its functional groups. The baseline analog, Methyl 2-amino-5-nitrobenzoate, exhibits a melting point of 167–169 °C and a predicted boiling point of ~377.9 °C[4].

The introduction of a methyl group at the C4 position fundamentally alters the molecule's intermolecular and intramolecular dynamics.

Quantitative Data Summary
Thermophysical ParameterMethyl 2-amino-5-nitrobenzoate (Baseline Analog)Methyl 2-amino-4-methyl-5-nitrobenzoate (Target Compound)
CAS Registry Number 3816-62-4[5]929214-80-2[1]
Molecular Formula C8H8N2O4C9H10N2O4
Molecular Weight 196.16 g/mol [3]210.19 g/mol [6]
Melting Point (Tm) 167–169 °C (Empirical)[4]~145–155 °C (Predicted)
Boiling Point (Tb) 377.9 °C at 760 mmHg (Predicted)~395–405 °C at 760 mmHg (Predicted)
Mechanistic Causality of Thermal Shifts
  • Melting Point Depression via Steric Hindrance: Crystal lattice energy dictates the melting point. In the unmethylated analog, the planar aromatic system allows for highly ordered, tightly packed crystal lattices. However, in the target compound, the C4-methyl group creates severe steric strain with the adjacent C5-nitro group. This steric clash forces the nitro group out of coplanarity with the benzene ring. The resulting non-planar conformation disrupts crystal packing efficiency. Because less thermal energy is required to break apart a loosely packed lattice, the melting point is predictably depressed by 10–20 °C.

  • Boiling Point Elevation via Dispersion Forces: Unlike melting points, boiling points are governed by intermolecular forces in the liquid phase rather than lattice symmetry. The addition of the methylene unit (-CH2-) increases the overall molecular polarizability and surface area. This enhances the London dispersion forces between molecules in the liquid state. Consequently, the boiling point is elevated by approximately 20–30 °C compared to the baseline analog.

StructuralEffects Target Methyl 2-amino-4-methyl -5-nitrobenzoate Steric 4-Methyl Steric Clash with 5-Nitro Group Target->Steric Structural Feature Dispersion Increased Molecular Mass (+14.03 g/mol) Target->Dispersion Structural Feature MP Decreased Lattice Energy Lower Melting Point (~145-155 °C) Steric->MP Disrupts Coplanarity BP Enhanced London Forces Higher Boiling Point (~395-405 °C) Dispersion->BP Increases Intermolecular Attraction

Fig 1. Mechanistic causality of the 4-methyl group on thermophysical properties.

Self-Validating Analytical Workflows for Empirical Determination

Because predictive models must eventually be grounded in empirical reality, researchers synthesizing CAS 929214-80-2 must measure these properties in-house. Relying on standard capillary tube methods for nitro-aromatics can yield highly variable results due to localized thermal decomposition.

Protocol A: High-Precision Melting Point Determination (DSC)

Causality Check: Impurities act as cryoscopic depressants. The sample must be >99% pure, or the resulting endotherm will be artificially broadened and lowered.

  • Sample Purification: Dissolve 1.0 g of crude Methyl 2-amino-4-methyl-5-nitrobenzoate in a minimal volume of hot ethyl acetate. Slowly titrate hexanes until slight turbidity persists, then cool to 4 °C to induce crystallization.

  • Desiccation: Vacuum dry the isolated crystals at 40 °C for 12 hours. Rationale: Residual ethyl acetate will create a false endothermic artifact during DSC analysis.

  • Instrument Calibration: Run a high-purity Indium standard to validate the temperature axis (Tm = 156.6 °C). This ensures the instrument is self-validated before sample testing.

  • Thermal Ramp: Weigh 3–5 mg of the dried sample into a standard aluminum pan. Crimp the lid and puncture a microscopic pinhole to prevent pressure buildup. Heat from 25 °C to 200 °C at a ramp rate of 10 °C/min under a strict nitrogen purge (50 mL/min).

  • Data Extraction: The melting point is defined as the extrapolated onset temperature (

    
    ) of the primary endothermic peak, not the peak maximum.
    
Protocol B: Boiling Point & Thermal Stability (TGA)

Causality Check: Nitro-aromatics can undergo exothermic decomposition near their boiling points. TGA allows us to differentiate between physical vaporization (boiling) and chemical degradation.

  • Crucible Loading: Load 10 mg of the purified sample into an alumina (

    
    ) crucible.
    
  • Atmosphere Control: Establish a nitrogen flow of 60 mL/min. Rationale: Oxygen must be excluded to prevent the oxidative degradation of the primary amine at temperatures exceeding 300 °C.

  • Thermal Ramp: Heat from 100 °C to 500 °C at 20 °C/min.

  • Data Extraction: Analyze the Derivative Thermogravimetry (DTG) curve. The boiling point is correlated with the onset of the sharpest mass-loss event. If the mass loss is accompanied by an exothermic signal on a simultaneous DSC/TGA unit, the compound is decomposing rather than boiling cleanly.

ThermalWorkflow cluster_DSC Melting Point (DSC) cluster_TGA Boiling Point (TGA) Prep Sample Preparation Recrystallization (>99% Purity) Desiccation Vacuum Desiccation (Removes Solvent Artifacts) Prep->Desiccation Calib1 Indium Standard Calibration Desiccation->Calib1 Calib2 Baseline Subtraction Desiccation->Calib2 Ramp1 10 °C/min Ramp (N2 Purge) Calib1->Ramp1 Result1 Extract Tm (Endotherm Onset) Ramp1->Result1 Ramp2 20 °C/min Ramp (N2 Purge) Calib2->Ramp2 Result2 Extract Tb (DTG Peak) Ramp2->Result2

Fig 2. Self-validating empirical workflow for DSC and TGA thermal analysis.

Conclusion & Strategic Implications

For drug development professionals scaling up the synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate, understanding these thermophysical boundaries is critical. The predicted melting point of 145–155 °C indicates that the compound can be safely dried under standard vacuum oven conditions without risk of melting or sintering. However, the high predicted boiling point of 395–405 °C suggests that purification via standard fractional distillation is unfeasible due to the high risk of thermal decomposition of the nitro and amino groups. Consequently, downstream processing must rely exclusively on solvent-based crystallization or chromatography.

By substituting missing empirical literature with robust thermodynamic analog modeling and rigorous analytical protocols, process chemists can confidently integrate this intermediate into their synthetic pipelines.

References

  • Zhengzhou Chunqiu Chemical Co. "Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS 929214-80-2)." CMXX Database. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2777346, Methyl 2-amino-5-nitrobenzoate." PubChem. URL:[Link]

  • IndiaMART. "Methyl 2 Amino 5 Nitrobenzoate Powder Specifications." Indiamart.com. URL:[Link]

  • ASTM International. "ASTM E794-06 Standard Test Method for Melting And Crystallization Temperatures By Thermal Analysis." ASTM.org. URL:[Link]

Sources

Exploratory

Synonyms for Methyl 2-amino-4-methyl-5-nitrobenzoate in literature

An In-depth Technical Guide to the Nomenclature and Chemistry of Substituted Methyl Aminonitrobenzoates For the Attention of Researchers, Scientists, and Drug Development Professionals This guide provides a detailed expl...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Nomenclature and Chemistry of Substituted Methyl Aminonitrobenzoates

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed exploration of the chemical space surrounding substituted methyl aminonitrobenzoates. While the specific compound, Methyl 2-amino-4-methyl-5-nitrobenzoate, is not widely documented in current scientific literature, this guide will delve into the nomenclature, synthesis, and applications of its close structural isomers. By examining these related compounds, we can establish a strong foundational understanding of the chemical class as a whole, which is invaluable for researchers and professionals in drug development.

In the field of medicinal chemistry, precise molecular identification is paramount. The nomenclature of a compound, including its various synonyms, provides a universal language for scientists. A search for "Methyl 2-amino-4-methyl-5-nitrobenzoate" yields limited results, suggesting it may be a novel or less-studied compound. However, by dissecting its name, we can understand its core structure and explore the rich literature of its isomers.

The name "Methyl 2-amino-4-methyl-5-nitrobenzoate" specifies a benzene ring with the following substituents:

  • A methyl ester group (-COOCH₃) at position 1.

  • An amino group (-NH₂) at position 2.

  • A methyl group (-CH₃) at position 4.

  • A nitro group (-NO₂) at position 5.

Slight variations in the positions of these functional groups give rise to a multitude of isomers, some of which are well-characterized and commercially available. Understanding the synonyms for these related compounds is crucial for comprehensive literature searches and sourcing of starting materials.

Two common and closely related isomers are Methyl 2-amino-5-nitrobenzoate and Methyl 2-amino-4-nitrobenzoate.

Table 1: Synonyms and Identifiers for Key Methyl Aminonitrobenzoate Isomers

Systematic Name Synonyms CAS Number Molecular Formula InChIKey
Methyl 2-amino-5-nitrobenzoate2-Amino-5-nitrobenzoic acid methyl ester; 5-Nitroanthranilic acid methyl ester[1]3816-62-4[1][2][3][4]C₈H₈N₂O₄[2][3][4]VOQBLPBLKSXCDB-UHFFFAOYSA-N[2][3]
Methyl 2-amino-4-nitrobenzoate2-amino-4-nitro-benzoic acid methyl ester[5]3558-19-8C₈H₈N₂O₄VGURYVWLCVIMTF-UHFFFAOYSA-N[5]
Methyl 5-amino-2-nitrobenzoate5-Amino-2-nitro-benzoic acid Methyl ester[6]35998-96-0[6]C₈H₈N₂O₄[6]HBQRFDGMJZUGQV-UHFFFAOYSA-N[6]

These synonyms often arise from different naming conventions (e.g., IUPAC vs. common names) or are historical artifacts. The Chemical Abstracts Service (CAS) number and the IUPAC International Chemical Identifier Key (InChIKey) are unique and unambiguous identifiers for a specific chemical substance.

Synthesis of Substituted Methyl Aminonitrobenzoates: A General Overview

The synthesis of substituted methyl aminonitrobenzoates typically involves a multi-step process that leverages fundamental organic reactions. A common strategy involves the nitration of a substituted benzoic acid or ester, followed by esterification and/or reduction of the nitro group. The specific sequence of these steps is crucial to achieve the desired substitution pattern due to the directing effects of the existing functional groups.

A general synthetic workflow can be visualized as follows:

Synthetic Workflow Substituted Toluene Substituted Toluene Nitration Nitration Substituted Toluene->Nitration HNO₃/H₂SO₄ Oxidation Oxidation Nitration->Oxidation KMnO₄ Esterification Esterification Oxidation->Esterification CH₃OH, H⁺ Selective Reduction Selective Reduction Esterification->Selective Reduction e.g., Na₂S/S Final Product Final Product Selective Reduction->Final Product

Caption: Generalized synthetic pathway for substituted methyl aminonitrobenzoates.

Detailed Experimental Protocol: Synthesis of Methyl 2-amino-5-nitrobenzoate

This protocol is a representative example of how a substituted methyl aminonitrobenzoate can be synthesized.

Step 1: Nitration of 2-aminobenzoic acid (Anthranilic acid)

  • To a stirred solution of 2-aminobenzoic acid in concentrated sulfuric acid, cooled to 0-5 °C in an ice bath, slowly add a mixture of concentrated nitric acid and concentrated sulfuric acid.

  • Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, continue stirring for 1-2 hours at the same temperature.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated 2-amino-5-nitrobenzoic acid by vacuum filtration, wash with cold water, and dry.

Step 2: Esterification of 2-amino-5-nitrobenzoic acid

  • Suspend 2-amino-5-nitrobenzoic acid in methanol.

  • Carefully add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or thionyl chloride)[7].

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize with a weak base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Methyl 2-amino-5-nitrobenzoate.

  • Purify the product by recrystallization or column chromatography.

Physicochemical Properties and Spectroscopic Data

The physical and chemical properties of these isomers are crucial for their handling, storage, and application. Spectroscopic data provides the definitive "fingerprint" for the identification and characterization of these molecules.

Table 2: Comparison of Physicochemical Properties

Compound Molecular Weight ( g/mol ) Melting Point (°C) Boiling Point (°C) Appearance
Methyl 2-amino-5-nitrobenzoate196.16[1][3]167-169377.9Pale-yellow to yellow-brown crystalline solid[1][2]
Methyl 2-amino-4-nitrobenzoate196.16 (calculated)Not readily availableNot readily availableSolid
Methyl 5-amino-2-nitrobenzoate196.16[6]98-100[6]394.5 (Predicted)[6]Not specified
Spectroscopic Profile of Methyl 2-amino-5-nitrobenzoate
  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling constants of the aromatic protons would be indicative of the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would provide information on the number and chemical environment of the carbon atoms in the molecule.

  • FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, such as the N-H stretches of the amine, the C=O stretch of the ester, and the N-O stretches of the nitro group[8].

  • Mass Spectrometry (MS): Mass spectrometry would show the molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns that can aid in structure elucidation[3].

Applications in Drug Discovery and Medicinal Chemistry

Substituted aminobenzoic acid derivatives are a cornerstone in medicinal chemistry, serving as versatile building blocks for the synthesis of a wide range of biologically active molecules. The presence of multiple functional groups (amine, nitro, and ester) on the benzene ring of methyl aminonitrobenzoates allows for a variety of chemical transformations, making them valuable intermediates in the synthesis of pharmaceuticals and other specialty chemicals.[1]

The amino group can be acylated, alkylated, or used in the formation of heterocyclic rings. The nitro group can be reduced to an amine, providing another point for derivatization. The ester group can be hydrolyzed to a carboxylic acid or converted to an amide. This chemical versatility allows for the construction of complex molecular architectures.

Compounds containing the aminobenzoate scaffold have been investigated for a wide range of therapeutic applications, including:

  • Anti-inflammatory agents [1]

  • Antimicrobial agents [1]

  • Anticancer agents [9][10]

  • Enzyme inhibitors [11]

The 2-aminobenzothiazole scaffold, which can be synthesized from related precursors, is a privileged structure in medicinal chemistry with a broad range of biological activities.[10][12]

Conclusion

While a comprehensive profile of Methyl 2-amino-4-methyl-5-nitrobenzoate remains to be fully elucidated in the public domain, a thorough understanding of its structural isomers provides a robust framework for researchers. This guide has provided an in-depth look at the nomenclature, synthesis, properties, and applications of closely related and well-documented methyl aminonitrobenzoates. For scientists and professionals in drug discovery, a deep appreciation of these foundational aspects is critical for the design and synthesis of novel therapeutic agents. The versatility of the aminonitrobenzoate scaffold ensures its continued importance in the development of new medicines and functional materials.

References

  • Chemical Synthesis Database. (2025, May 20). methyl 2-amino-4-nitrobenzoate. Retrieved from [Link]

  • Barberis, C., et al. (2019). Synthesis of Mono-N-Methyl Aromatic Amines from Nitroso Compounds and Methylboronic Acid. ACS Omega.
  • PubChem. (n.d.). Methyl 2-amino-5-nitrobenzoate. Retrieved from [Link]

  • EPA. (2025, October 15). Methyl 4-amino-2-nitrobenzoate Synonyms. Retrieved from [Link]

  • PubChem. (n.d.). Methyl 2-methyl-4-nitrobenzoate. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 62621-09-4 | Product Name : Methyl 2-methyl-4-nitrobenzoate. Retrieved from [Link]

  • Carneiro, J. F., et al. (n.d.). Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)
  • Kumar, S., et al. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. PMC.
  • Recent Advances in the Application of 2‐Aminobenzothiazole to the Multicomponent Synthesis of Heterocycles. (n.d.). PMC.
  • Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. (n.d.). MDPI.
  • 2-Aminobenzothiazoles in anticancer drug design and discovery. (n.d.). PMC.
  • Synthesis of Amino-gem-Bisphosphonate Derivatives and Their Application as Synthons for the Preparation of Biorelevant Compounds. (2025, July 18). MDPI.

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Foundational

Difference between Methyl 2-amino-4-methyl-5-nitrobenzoate and its isomers

An In-depth Technical Guide to the Core Differences Between Methyl 2-amino-4-methyl-5-nitrobenzoate and Its Positional Isomers Abstract This technical guide provides a comprehensive analysis of Methyl 2-amino-4-methyl-5-...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Core Differences Between Methyl 2-amino-4-methyl-5-nitrobenzoate and Its Positional Isomers

Abstract

This technical guide provides a comprehensive analysis of Methyl 2-amino-4-methyl-5-nitrobenzoate and its key positional isomers. For researchers, medicinal chemists, and professionals in drug development, distinguishing between these closely related molecules is critical, as subtle changes in substituent placement on the aromatic ring can drastically alter physicochemical properties, spectroscopic signatures, reactivity, and biological activity. This document delves into the structural nuances of these isomers and offers a detailed framework for their differentiation using modern analytical techniques. We will explore comparative physicochemical data, in-depth spectroscopic analysis (¹H NMR, ¹³C NMR, IR, MS), robust chromatographic separation protocols, and the underlying principles of their chemical reactivity. The guide is structured to provide both foundational knowledge and practical, field-proven methodologies to ensure unambiguous identification and characterization in a laboratory setting.

Introduction: The Challenge of Isomerism

Methyl 2-amino-4-methyl-5-nitrobenzoate belongs to a class of substituted aromatic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals and other high-value chemicals. The benzene ring in this molecule is decorated with four different functional groups: a methyl ester, an amino group, a methyl group, and a nitro group. The specific arrangement of these groups—their regiochemistry—defines the compound's identity.

Positional isomers, which share the same molecular formula (C₉H₁₀N₂O₄) but differ in the placement of these substituents, often exhibit remarkably different properties. The electron-donating effects of the amino (-NH₂) and methyl (-CH₃) groups, contrasted with the strong electron-withdrawing nature of the nitro (-NO₂) and methyl ester (-COOCH₃) groups, create unique electronic and steric environments for each isomer. These differences can influence everything from melting point and solubility to reaction kinetics and pharmacological targets. Therefore, the ability to separate, identify, and characterize each isomer with high fidelity is not merely an academic exercise but a crucial requirement for quality control, process optimization, and drug safety.

This guide will systematically deconstruct the differences between Methyl 2-amino-4-methyl-5-nitrobenzoate and its most relevant isomers, providing the technical insights necessary for confident and accurate scientific investigation.

Structural Elucidation and Key Isomers

The core structure is a methyl benzoate ring with amino, methyl, and nitro substituents. The primary compound of interest is Methyl 2-amino-4-methyl-5-nitrobenzoate . By rearranging these three groups while keeping the methyl ester at position 1, we can generate several positional isomers. For the purpose of this guide, we will focus on a few representative examples to illustrate the principles of differentiation.

dot

Caption: Chemical structures of the primary compound and selected positional isomers.

Comparative Physicochemical Properties

The physical properties of these isomers, such as melting point and boiling point, are directly influenced by their molecular symmetry and intermolecular forces (e.g., hydrogen bonding, dipole-dipole interactions). Differences in these properties can provide a preliminary basis for differentiation and are critical for designing purification strategies like recrystallization.

PropertyMethyl 2-amino-4-methyl-5-nitrobenzoateMethyl 5-amino-4-methyl-2-nitrobenzoic acid*[1]Methyl 2-amino-5-nitrobenzoate[2]
Molecular Formula C₉H₁₀N₂O₄C₈H₈N₂O₄C₈H₈N₂O₄
Molecular Weight 210.19 g/mol 196.16 g/mol 196.16 g/mol
Melting Point Data not availableData not available167-169 °C
Boiling Point Data not available490.9 °C at 760 mmHg (Predicted)377.9 °C at 760 mmHg
CAS Number 101469-26-5204254-63-73816-62-4

Spectroscopic Differentiation: The Fingerprint of a Molecule

Spectroscopic techniques provide the most definitive means of identifying a specific isomer by probing its unique atomic and electronic environment.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) is arguably the most powerful tool for distinguishing positional isomers. The chemical shift (δ) and splitting pattern of the aromatic protons are highly sensitive to the electronic effects of the surrounding substituents.

  • Methyl 2-amino-4-methyl-5-nitrobenzoate:

    • Aromatic Protons: Two singlets are expected in the aromatic region (δ 7.0-8.5 ppm). The proton at C3 (between -NH₂ and -CH₃) will be relatively upfield, while the proton at C6 (adjacent to the -COOCH₃ group) will be further downfield.

    • Methyl Protons: Three distinct singlets are expected. The ester methyl (-OCH₃) will appear around δ 3.9 ppm. The aromatic methyl (-CH₃) at C4 will be around δ 2.3-2.6 ppm.

    • Amino Protons: A broad singlet for the -NH₂ protons, typically in the δ 4.0-6.0 ppm range, which may exchange with D₂O.

  • Comparative Analysis of Isomers:

    • Isomer with H between two withdrawing groups: If an aromatic proton is situated between the -NO₂ and -COOCH₃ groups, it will be significantly deshielded and appear at a very high chemical shift (downfield), serving as a clear diagnostic peak.

    • Isomer with H between two donating groups: Conversely, a proton between the -NH₂ and -CH₃ groups will be shielded and appear at a lower chemical shift (upfield).

    • Coupling: Protons that are adjacent (ortho) on the ring will exhibit splitting (doublets) with a coupling constant (J) of ~7-9 Hz. Protons that are meta to each other will show smaller coupling (~2-3 Hz), often appearing as broadened singlets or triplets. The absence or presence of these couplings is a key identifier.

¹³C NMR Spectroscopy

Carbon NMR provides complementary information about the carbon skeleton.

  • Carbonyl Carbon: The ester carbonyl carbon typically resonates in the δ 164-168 ppm region.[3]

  • Aromatic Carbons: The chemical shifts of the six aromatic carbons are diagnostic.

    • The carbon attached to the nitro group (ipso-carbon) will be significantly deshielded.

    • The carbon attached to the amino group will be shielded (shifted upfield).

    • The specific pattern of the six aromatic signals provides a unique fingerprint for each isomer's substitution pattern.

  • Methyl Carbons: The aromatic methyl carbon appears around δ 15-25 ppm, while the ester methyl carbon is found further downfield around δ 52 ppm.[3]

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for confirming the presence of functional groups, although it is less definitive than NMR for distinguishing positional isomers.

  • Nitro Group (NO₂): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1530-1560 cm⁻¹ and 1345-1365 cm⁻¹, respectively.[3]

  • Amino Group (N-H): Two distinct stretching bands (symmetric and asymmetric) for the primary amine will appear in the 3300-3500 cm⁻¹ region.

  • Ester Group (C=O): A strong carbonyl stretch is anticipated around 1720-1740 cm⁻¹.[3]

  • C-H Bonds: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl groups) appear just below 3000 cm⁻¹.

Subtle shifts in these frequencies can occur due to changes in electronic distribution and hydrogen bonding among isomers, but these are often too minor for unambiguous identification alone.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. All isomers will have the same molecular ion peak (M⁺) corresponding to their shared molecular weight (210.20 g/mol for C₉H₁₀N₂O₄). However, the fragmentation pattern, which results from the molecule breaking apart in the mass spectrometer, can differ based on the stability of the resulting fragments. For example, cleavage adjacent to the bulky nitro group or the ester group might be favored, and the relative positions of the substituents will influence the stability of the subsequent fragment ions, providing a potential basis for differentiation.

Analytical Separation Techniques

When isomers are present in a mixture, they must be separated before they can be individually characterized or used in a subsequent reaction. Chromatographic techniques are the industry standard for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly effective and reproducible method for separating positional isomers.[4][5] A reverse-phase method is typically employed for these moderately polar compounds.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_output Data Analysis Prep Dissolve isomer mixture in mobile phase (e.g., Acetonitrile/Water) Injector Autosampler Injection Prep->Injector Column C18 Reverse-Phase Column (Stationary Phase) Injector->Column Separation based on polarity Detector UV-Vis Detector (e.g., 254 nm) Column->Detector Detection Pump Isocratic or Gradient Elution (Mobile Phase) Pump->Column Chromatogram Output Chromatogram with Separated Isomer Peaks Detector->Chromatogram

Caption: A plausible synthetic route for Methyl 2-amino-4-methyl-5-nitrobenzoate.

Causality in Synthesis and Reactivity:

  • Directing Effects: In the nitration step, the starting material (Methyl 2-amino-4-methylbenzoate) has two activating, ortho-, para-directing groups (-NH₂ and -CH₃). The amino group is a much stronger activator than the methyl group. Nitration will be directed to the positions ortho and para to the amino group. The position para (C5) is open and sterically accessible, making the 5-nitro isomer the expected major product.

  • Reactivity of Isomers:

    • Basicity: The basicity of the amino group is heavily influenced by the position of the electron-withdrawing nitro group. A nitro group ortho or para to the amino group will significantly reduce its basicity through resonance and inductive effects.

    • Nucleophilic Aromatic Substitution: A nitro group activates the ring towards nucleophilic attack, particularly at the ortho and para positions. Isomers with a leaving group (e.g., a halogen) in these activated positions will be much more reactive towards nucleophiles.

Biological Activity and Applications

While specific data for Methyl 2-amino-4-methyl-5-nitrobenzoate is limited, compounds containing the aminonitrobenzoate scaffold are known to be important in medicinal chemistry. They often serve as key building blocks for the synthesis of more complex heterocyclic drugs. [6]The biological activity of related compounds spans a wide range:

  • Antimicrobial Agents: Many nitroaromatic compounds exhibit antibacterial or antifungal properties. [7][8]The nitro group can be enzymatically reduced within microbial cells to form reactive nitroso and hydroxylamino radicals that damage DNA and other macromolecules.

  • Anticancer Agents: Some aminocoumarin antibiotics, which can be synthesized from related precursors, act as DNA gyrase inhibitors and have been investigated for their anticancer potential. [9]* Enzyme Inhibitors: The specific spatial arrangement of the functional groups allows these molecules to fit into the active sites of various enzymes, potentially acting as inhibitors.

The exact biological activity is highly dependent on the isomeric form, as the shape and electronic properties of the molecule must precisely complement the target receptor or enzyme active site.

Conclusion

The differentiation of Methyl 2-amino-4-methyl-5-nitrobenzoate from its positional isomers is a critical task that relies on a multi-faceted analytical approach. While physicochemical properties can offer initial clues, a combination of ¹H NMR, ¹³C NMR, and mass spectrometry provides the definitive structural evidence. ¹H NMR, in particular, serves as the primary tool for unambiguous identification through the unique chemical shifts and coupling patterns of the aromatic protons. For isomeric mixtures, HPLC is the method of choice for achieving baseline separation, enabling both qualitative identification and quantitative analysis. Understanding the subtle yet significant differences in structure, spectroscopy, and reactivity among these isomers is fundamental to advancing research and development in any field that utilizes these versatile chemical intermediates.

References

  • Journal of Chromatography A. Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Available from: [Link]

  • Liang, Y., Yi, Z., Cai, Z., & Zhu, G. (1999). [Analysis of HPLC of isomers of nitrotoluene and nitrobenzoic acid]. Se Pu, 17(4), 397-398. Available from: [Link]

  • PubChem. Methyl 2-amino-5-nitrobenzoate. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography.
  • Quora. How can you separate ortho-nitrobenzoic acid and para-nitrobenzoic acid?. Available from: [Link]

  • Royal Society of Chemistry. Supporting Information for [Title of Paper]. Available from: [Link]

  • SIELC Technologies. Separation of 4-Nitrobenzoic acid on Newcrom R1 HPLC column. Available from: [Link]

  • Chemical Synthesis Database. methyl 2-amino-4-nitrobenzoate. Available from: [Link]

  • Hemamalini, M., & Fun, H. K. (2010). 2-Amino-5-methylpyridinium 4-nitrobenzoate. Acta Crystallographica Section E: Structure Reports Online, 66(12), o3131. Available from: [Link]

  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Available from: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available from: [Link]

  • MilliporeSigma. Methyl 2-amino-5-nitrobenzoate. Available from: [Link]

  • Synthesis and Antibacterial Activity of Novel Cyclic α-Aminophsophonates. International Journal of Pharmaceutical and Clinical Research, 8(11), 1545-1550.
  • Poehlein, T., et al. (2011). Biological Activities of Novel Gyrase Inhibitors of the Aminocoumarin Class. Antimicrobial Agents and Chemotherapy, 55(5), 2174-2182. Available from: [Link]

  • Stonik, V. A., & Makarieva, T. N. (2017). Naturally Occurring Boron Containing Compounds and Their Biological Activities. Journal of Applied and Chemical Science, 1(1), 1-8.
  • Czarnecka, K., et al. (2022). A Review of the Biological Activity of Amidrazone Derivatives. Molecules, 27(19), 6533. Available from: [Link]

  • Orzeł, A., et al. (2024). Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. International Journal of Molecular Sciences, 25(10), 5484. Available from: [Link]

Sources

Exploratory

Stability of Methyl 2-amino-4-methyl-5-nitrobenzoate under ambient conditions

An In-depth Technical Guide to the Stability of Methyl 2-amino-4-methyl-5-nitrobenzoate Under Ambient Conditions Abstract This technical guide provides a comprehensive analysis of the chemical stability of Methyl 2-amino...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Stability of Methyl 2-amino-4-methyl-5-nitrobenzoate Under Ambient Conditions

Abstract

This technical guide provides a comprehensive analysis of the chemical stability of Methyl 2-amino-4-methyl-5-nitrobenzoate, a key intermediate in various synthetic pathways. By examining the molecule's inherent structural attributes and the reactivity of its functional groups—specifically the nitroaromatic system, the primary amine, and the methyl ester—we elucidate its susceptibility to common environmental stressors. This document outlines the principal degradation pathways, including photolysis, hydrolysis, and oxidation, and provides field-proven, step-by-step protocols for conducting rigorous stability assessments under ambient and forced conditions. The methodologies are grounded in established principles of pharmaceutical stability testing, ensuring a self-validating and reliable approach for researchers, scientists, and drug development professionals.

Introduction and Molecular Profile

Methyl 2-amino-4-methyl-5-nitrobenzoate is a substituted aromatic compound with the molecular formula C₉H₁₀N₂O₄. Its structure is characterized by a benzene ring substituted with four distinct functional groups: a methyl ester, an amino group, a methyl group, and a nitro group. This unique electronic and steric arrangement makes it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).

However, the very features that make this molecule synthetically useful also render it susceptible to degradation. The presence of a nitroaromatic group, a primary amine, and an ester linkage creates potential hotspots for instability. Understanding the stability profile of this intermediate is paramount for ensuring the quality, purity, and consistency of downstream processes and final products. This guide provides the foundational knowledge and experimental framework to assess and manage the stability of this compound.

Structural Analysis and Predicted Degradation Pathways

The stability of Methyl 2-amino-4-methyl-5-nitrobenzoate is intrinsically linked to the chemical nature of its functional groups. A proactive analysis of the molecule's structure allows us to predict its behavior under various stress conditions.

  • Nitroaromatic System: Nitroaromatic compounds are well-known for their photosensitivity.[1] The nitro group can absorb UV and visible light, leading to electronic excitation. This excited state can trigger a variety of reactions, most commonly photoreduction of the nitro group to nitroso or amino functionalities, or complex rearrangements.[1][2] This is considered the primary liability for this molecule under ambient light.

  • Ester Functional Group: The methyl ester linkage is susceptible to hydrolysis, a reaction catalyzed by the presence of acid or base.[2] Under humid conditions or in the presence of acidic or basic impurities, the ester can cleave to form 2-amino-4-methyl-5-nitrobenzoic acid and methanol. The rate of hydrolysis is dependent on pH, temperature, and moisture content.

  • Amino Functional Group: Primary aromatic amines are electron-rich and can be susceptible to oxidation.[3] Oxidizing agents, including atmospheric oxygen over long periods or reactive oxygen species, can lead to the formation of colored degradation products, such as N-oxides or polymeric impurities.[2]

  • Methyl Group: The methyl group is generally stable but can influence the electronic properties and steric environment of the aromatic ring, potentially modulating the reactivity of the other functional groups.

The following diagram illustrates the potential degradation pathways based on this structural analysis.

G main_compound Methyl 2-amino-4-methyl-5-nitrobenzoate photolysis_product Photoreduction Products (e.g., nitroso, amino derivatives) main_compound->photolysis_product Light (UV/Vis) [Photolysis] hydrolysis_product Hydrolysis Product (2-amino-4-methyl-5-nitrobenzoic acid) main_compound->hydrolysis_product H₂O (Acid/Base Catalyzed) [Hydrolysis] oxidation_product Oxidation Products (e.g., N-oxides, colored impurities) main_compound->oxidation_product Oxygen / Oxidizing Agents [Oxidation]

Caption: Predicted degradation pathways for Methyl 2-amino-4-methyl-5-nitrobenzoate.

Comprehensive Stability Evaluation: Methodologies and Protocols

A thorough stability assessment involves both long-term studies under intended storage conditions and forced degradation (stress testing) studies. Forced degradation is a critical tool used to rapidly identify likely degradation products and establish the specificity of analytical methods.[3]

The Analytical Cornerstone: Stability-Indicating Method (SIM)

Before any stability study, a validated stability-indicating analytical method must be in place. This is typically a High-Performance Liquid Chromatography (HPLC) method that can separate the intact compound from all potential degradation products, ensuring accurate quantification of the parent molecule and detection of impurities.[4]

  • Technique: Reverse-Phase HPLC with UV or Photodiode Array (PDA) detection.

  • Rationale: This method offers high sensitivity and versatility for separating compounds of varying polarity. A PDA detector is crucial as it provides spectral data, helping to identify peak purity and distinguish between different degradants.[4]

Forced Degradation Protocols

Forced degradation studies expose the compound to stress conditions exceeding those of accelerated stability testing to provoke degradation.[5] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradants are formed at detectable levels.[5]

Experimental Protocol: Forced Degradation

  • Preparation: Prepare stock solutions of Methyl 2-amino-4-methyl-5-nitrobenzoate in a suitable solvent (e.g., acetonitrile/water). Prepare five separate aliquots for each stress condition, plus a control sample protected from all stress conditions.

  • Acid Hydrolysis:

    • To one aliquot, add 0.1 M Hydrochloric Acid (HCl).

    • Heat at 60°C for a predetermined time (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M Sodium Hydroxide (NaOH), and dilute for HPLC analysis.

    • Causality: Acid protonates the ester's carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[2]

  • Base Hydrolysis:

    • To a second aliquot, add 0.1 M NaOH.

    • Maintain at room temperature, sampling at appropriate intervals (e.g., 30 mins, 1, 2, 4 hours). Base-catalyzed hydrolysis is typically much faster than acid-catalyzed.

    • Neutralize samples with 0.1 M HCl before analysis.

    • Causality: The hydroxide ion is a strong nucleophile that directly attacks the electrophilic carbonyl carbon of the ester.

  • Oxidative Degradation:

    • To a third aliquot, add a solution of 3% Hydrogen Peroxide (H₂O₂).

    • Keep the solution at room temperature and monitor over time (e.g., 2, 4, 8, 24 hours).

    • Analyze samples directly.

    • Causality: H₂O₂ generates reactive oxygen species that can attack electron-rich centers, such as the amino group, leading to oxidation.[2]

  • Thermal Degradation:

    • Place a fourth aliquot (in solution) and a solid sample of the compound in an oven at an elevated temperature (e.g., 80°C).

    • Sample the solution at various time points. Analyze the solid sample after a longer duration (e.g., 24-48 hours) by dissolving it first.

    • Causality: High temperatures provide the activation energy needed to overcome reaction barriers for various degradation pathways.

  • Photolytic Degradation:

    • Expose the final aliquot (in a photostable quartz cuvette) and a thin layer of solid sample to a light source that provides both UV and visible output, as specified by ICH Q1B guidelines (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meter).

    • Simultaneously, run a "dark" control sample wrapped in aluminum foil to differentiate between light-induced and thermal degradation.

    • Causality: The nitroaromatic chromophore absorbs photons, promoting it to an excited state that can undergo chemical reactions not accessible in the ground state.[1]

Formal Stability Testing under Ambient Conditions

Formal stability studies evaluate the compound's integrity over a longer duration under controlled storage conditions defined by ICH guidelines.[6][7]

Experimental Protocol: Long-Term Stability Study

  • Packaging: Place accurately weighed samples of Methyl 2-amino-4-methyl-5-nitrobenzoate into containers that simulate the proposed long-term storage packaging (e.g., amber glass vials with inert caps).

  • Storage Conditions: Place the samples in calibrated stability chambers set to the appropriate conditions. For a comprehensive profile, multiple conditions should be tested.

  • Testing Schedule: Pull samples for analysis at predefined intervals.[6][8]

    • Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.

    • Accelerated: A minimum of three points, typically 0, 3, and 6 months.

  • Analysis: At each time point, analyze the samples for:

    • Appearance (color, physical state)

    • Assay (quantification of the parent compound via the stability-indicating HPLC method)

    • Degradation Products (quantification of any new or growing impurity peaks)

Data Presentation and Interpretation

Quantitative data from stability studies should be summarized in a clear, tabular format for easy comparison and trend analysis.

Table 1: Example Stability Data for Methyl 2-amino-4-methyl-5-nitrobenzoate

Stability ConditionTime PointAppearanceAssay (% of Initial)Total Degradation Products (%)
Control (5°C) 0 MonthsOff-white powder100.0< 0.05
6 MonthsNo change99.8< 0.05
25°C / 60% RH 0 MonthsOff-white powder100.0< 0.05
3 MonthsNo change99.50.15
6 MonthsSlight yellowing99.10.28
40°C / 75% RH 0 MonthsOff-white powder100.0< 0.05
3 MonthsYellow powder96.22.5
6 MonthsYellow-brown powder92.55.8
Photostability 1.2M lux-hrYellow powder97.81.5 (Photodegradant A)

Data presented is illustrative and not from an actual study.

Interpretation:

  • Color Change: The yellowing observed under accelerated and photolytic conditions is a key indicator of degradation, likely related to reactions involving the amino or nitro groups.

  • Assay vs. Impurities: A decrease in the main compound's assay should correlate with an increase in total degradation products. This "mass balance" is a critical indicator of a well-behaved stability study.

  • Dominant Degradation: By comparing the results, one can identify the primary environmental risk. In the example above, the compound shows significant sensitivity to heat and humidity (accelerated conditions) and light.

The following workflow diagram summarizes the logical process for a complete stability assessment.

G start Start: Obtain Compound Batch dev_sim Develop & Validate Stability-Indicating Method (SIM) start->dev_sim forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) dev_sim->forced_degradation identify_degradants Identify Degradation Pathways & Major Degradants forced_degradation->identify_degradants setup_formal Set up Formal Stability Study (ICH Conditions) identify_degradants->setup_formal long_term Long-Term Testing (e.g., 25°C/60%RH) setup_formal->long_term accelerated Accelerated Testing (e.g., 40°C/75%RH) setup_formal->accelerated analyze Analyze Samples at Time Points (Assay, Impurities, Appearance) long_term->analyze 0, 3, 6, 9, 12... months accelerated->analyze 0, 3, 6 months report Compile Stability Report & Determine Shelf-Life/Retest Period analyze->report

Caption: Workflow for a comprehensive stability assessment program.

Conclusion and Recommendations

Based on its molecular structure, Methyl 2-amino-4-methyl-5-nitrobenzoate possesses inherent liabilities that require careful management. The primary risks under ambient conditions are degradation due to light exposure and, to a lesser extent, slow hydrolysis in the presence of humidity. The amino group also presents a potential site for slow, long-term oxidation.

Key Recommendations:

  • Storage: The compound should be stored in well-sealed, opaque (amber) containers to protect it from light and moisture. Storage in a cool, dry environment is recommended to minimize both hydrolytic and thermal degradation pathways.

  • Handling: Avoid exposure to strong acids, bases, and oxidizing agents during processing.

  • Monitoring: Regular purity checks using a validated stability-indicating method are essential for batches stored over extended periods to ensure material quality is maintained.

By following the rigorous protocols outlined in this guide, researchers and manufacturers can confidently characterize the stability profile of Methyl 2-amino-4-methyl-5-nitrobenzoate, ensuring its suitability for its intended use and contributing to the overall quality and robustness of the final product.

References

  • Sun, X., Wang, Y. and Lei, Y. (2015). "Fluorescence based explosive detection: from mechanisms to sensory materials," Chemical Society Reviews, 44(22), 8019–8061.
  • Catalyst Team (2025). "Forced degradation studies: A critical lens into pharmaceutical stability," Catalyst (Blog).
  • European Medicines Agency (2023). "Stability testing of existing active substances and related finished products." [Link]

  • Separation Science (2025). "Analytical Techniques In Stability Testing," Separation Science. [Link]

  • Bajaj, S., et al. (2018). "Photostability and Photostabilization of Drugs and Drug Products," International Journal of Photoenergy. [Link]

  • Kwon, B. G., et al. (2001). "Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process," Water Science and Technology. [Link]

  • Pan American Health Organization (PAHO). "Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms." [Link]

  • Al-Obaidi, O., et al. (2018). "Thermal Studies on Some Substituted Aminobenzoic Acids," Journal of Thermal Analysis and Calorimetry.
  • Jain, D., and Basniwal, P. K. (2013). "Forced Degradation and Stability-Indicating Studies of Drugs," International Journal of Pharmacy and Pharmaceutical Sciences.
  • Emery Pharma. "Pharmaceutical Stability Testing." [Link]

  • Pandey, G., et al. (2015). "New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG," Biotechnology Letters. [Link]

  • Crespo-Hernández, C. E., et al. (2011). "Excited state dynamics and photochemistry of nitroaromatic compounds," Chemical Communications. [Link]

  • Volkova, T. G., et al. (2018). "Synthesis and study of the hydrolytic and thermo-oxidative stability of p-(N-β-D-mannopyranosyl)aminobenzoic acid," Liquid Crystals and their Application.
  • World Health Organization (WHO). "Draft regional guidelines on stability testing of active substances and pharmaceutical products." [Link]

  • Pandey, G., et al. (2015). "New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG," Frontiers in Microbiology. [Link]

  • Inam, F., et al. (2022). "Analytical Techniques for the Assessment of Drug Stability," Book Chapter. [General techniques for stability assessment].
  • Lee, S. K., et al. (2002). "Direct photolysis of nitroaromatic compounds in aqueous solutions," Journal of Photochemistry and Photobiology A: Chemistry. [Link]

  • Kumar, V., and Kumar, S. (2022). "Stability indicating study by using different analytical techniques," International Journal for Scientific Research & Development. [Link]

  • Lab Manager (2025). "Stability Testing of Pharmaceuticals: Procedures and Best Practices." [Link]

  • Nishino, S. F., et al. (1998). "Oxidative Pathway for the Biodegradation of Nitrobenzene by Comamonas sp. Strain JS765," Applied and Environmental Microbiology. [Link]

  • Jain, R. K., et al. (2005). "Nitroaromatic Compounds, from Synthesis to Biodegradation," Microbiology and Molecular Biology Reviews. [Link]

  • Lavaggi, M. L., et al. (2022). "Comparative chemical and biological hydrolytic stability of homologous esters and isosteres," Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Alsante, K. M., et al. (2014). "Force Degradation for Pharmaceuticals: A Review," International Journal of Scientific Development and Research. [Link]

  • Omori UK (2025). "Key Guidelines for Stability Testing of Pharmaceutical Products." [Link]

  • ResolveMass Laboratories (2026). "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." [Link]

  • World Health Organization (WHO). "Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products." [Link]

  • Brittain, H. G., et al. (1995). "Effect of humidity-dependent changes in crystal structure on the solid-state fluorescence properties of a new HMG-CoA reductase inhibitor," Pharmaceutical Research. [Link]

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Protocols & Analytical Methods

Method

Procedure for reduction of nitro group in Methyl 2-amino-4-methyl-5-nitrobenzoate

Executive Summary This application note details the validated protocols for the chemoselective reduction of the nitro group in Methyl 2-amino-4-methyl-5-nitrobenzoate to yield Methyl 2,5-diamino-4-methylbenzoate . This t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the validated protocols for the chemoselective reduction of the nitro group in Methyl 2-amino-4-methyl-5-nitrobenzoate to yield Methyl 2,5-diamino-4-methylbenzoate .

This transformation is a critical intermediate step in the synthesis of benzimidazole-based kinase inhibitors and other heterocyclic pharmaceutical ingredients. The primary challenge lies in reducing the nitro moiety (


) without affecting the ester functionality (

) or causing oxidative degradation of the resulting electron-rich phenylenediamine product.

Two distinct methodologies are presented:

  • Catalytic Hydrogenation (Pd/C): The "Gold Standard" for purity and yield, suitable for GMP environments.

  • Dissolving Metal Reduction (Fe/NH

    
    Cl):  A robust, cost-effective alternative for laboratories lacking high-pressure hydrogenation infrastructure.
    

Chemical Context & Reaction Scheme

The substrate features a polysubstituted benzene ring where steric hindrance from the C4-methyl group and electronic donation from the C2-amino group influence the reduction kinetics.

Reaction Scheme

The reduction converts the electron-withdrawing nitro group into an electron-donating amino group, significantly increasing the electron density of the ring. This makes the product, Methyl 2,5-diamino-4-methylbenzoate , highly susceptible to air oxidation (turning brown/black upon exposure).

ReactionScheme Substrate Methyl 2-amino-4-methyl-5-nitrobenzoate (C9H10N2O4) Product Methyl 2,5-diamino-4-methylbenzoate (C9H12N2O2) Substrate->Product Reduction (-O2, +2H) Reagents Method A: H2, Pd/C, MeOH OR Method B: Fe, NH4Cl, EtOH/H2O

Figure 1: General reaction scheme for the selective reduction of the nitro moiety.

Methodology A: Catalytic Hydrogenation (Pd/C)[1]

Status: Preferred Method Applicability: High-throughput screening, GMP synthesis, Clean workup.

Mechanistic Insight

Palladium on Carbon (Pd/C) facilitates the heterolytic cleavage of molecular hydrogen. The reaction proceeds via a nitroso (


) and hydroxylamine (

) intermediate. The ester group remains inert under neutral conditions at ambient temperature.
Materials
  • Substrate: Methyl 2-amino-4-methyl-5-nitrobenzoate (1.0 equiv)

  • Catalyst: 10% Pd/C (50% water wet) — Crucial for safety to prevent ignition.

  • Solvent: Methanol (HPLC Grade) or Ethanol.

  • Reagent: Hydrogen gas (Balloon or 1–3 bar).

Step-by-Step Protocol
  • Preparation (Inert Atmosphere):

    • Purge the reaction vessel (flask or autoclave) with Nitrogen (

      
      ) for 5 minutes.
      
    • Add Substrate (e.g., 5.0 g) and Methanol (50 mL, 10 vol). Stir to dissolve.

    • Safety Check: Ensure the vessel is free of oxygen before adding catalyst.

  • Catalyst Addition:

    • Carefully add 10% Pd/C (0.5 g, 10 wt% loading relative to substrate).

    • Note: Use "wet" catalyst to minimize pyrophoric risk. If using dry Pd/C, add it under a blanket of

      
       or pre-slurry in toluene.
      
  • Hydrogenation:

    • Atmospheric Pressure: Attach a hydrogen balloon fitted with a needle through a septum. Purge the headspace (Vacuum/Fill x3).

    • Pressure Vessel: Pressurize to 3 bar (45 psi) with

      
      .
      
    • Stir vigorously at Room Temperature (20–25°C) .

    • Monitoring: Reaction is typically complete in 2–4 hours. Monitor by TLC (eluent: 50% EtOAc/Hexane) or HPLC. The yellow nitro compound spot will disappear, replaced by a polar, UV-active amine spot (often streaks on silica).

  • Workup (Critical for Stability):

    • Purge the system with

      
       to remove 
      
      
      
      .
    • Filter the mixture through a pad of Celite (diatomaceous earth) to remove the catalyst. Wash the pad with Methanol.

    • Caution: Do not let the filter cake dry out completely, as spent Pd/C can be pyrophoric. Keep it wet with water after filtration.

  • Isolation:

    • Concentrate the filtrate under reduced pressure (Rotavap) at <40°C.

    • Result: Off-white to pale brown solid.

    • Storage: If not using immediately, convert to the dihydrochloride salt by adding 4M HCl in Dioxane, or store under Argon at -20°C.

Methodology B: Iron/Ammonium Chloride Reduction

Status: Robust Alternative Applicability: Labs without hydrogen access, tolerance for halogenated impurities (if any), larger scale non-GMP batches.

Mechanistic Insight

This method uses electron transfer from metallic iron in a protic medium. Ammonium chloride acts as a weak electrolyte/acid source, activating the iron surface without hydrolyzing the sensitive methyl ester (which might occur with strong acids like HCl).

Materials
  • Substrate: Methyl 2-amino-4-methyl-5-nitrobenzoate (1.0 equiv)

  • Reductant: Iron Powder (325 mesh, reduced) (5.0 equiv).

  • Electrolyte: Ammonium Chloride (

    
    ) (5.0 equiv).
    
  • Solvent: Ethanol/Water (4:1 ratio).[1]

Step-by-Step Protocol
  • Setup:

    • Equip a round-bottom flask with a mechanical stirrer and a reflux condenser.[2]

    • Add Substrate (5.0 g), Ethanol (80 mL), and Water (20 mL).

  • Activation:

    • Add Ammonium Chloride (6.3 g) and Iron Powder (6.6 g).

    • Heat the suspension to Reflux (approx. 75–80°C) with vigorous stirring.

  • Reaction:

    • Maintain reflux for 1–3 hours.

    • Observation: The mixture will turn dark grey/black (iron oxide sludge).

    • Monitoring: Check TLC every 30 mins.

  • Workup:

    • Hot Filtration: While still hot, filter the mixture through Celite to remove iron residues. (Filtering cold often leads to product precipitation/trapping in the sludge).

    • Wash the filter cake with hot Ethanol.

    • Concentrate the filtrate to remove Ethanol.

    • Dilute the aqueous residue with Ethyl Acetate (EtOAc) and water.

    • Separate the organic layer, dry over

      
      , and evaporate.[1]
      

Quantitative Comparison & Troubleshooting

FeatureMethod A: Pd/C HydrogenationMethod B: Fe/NH4Cl
Yield High (90–98%)Moderate to High (80–90%)
Purity (Crude) Excellent (>98%)Good (requires iron removal)
Reaction Time 2–4 Hours1–3 Hours
Scalability Excellent (Flow/Batch)Difficult (Solid waste management)
Safety Risks H2 Flammability, Pyrophoric PdThermal runaway, Heavy metal waste
Cost High (Catalyst)Low (Reagents)
Troubleshooting Guide
  • Incomplete Conversion:

    • Method A: Poisoned catalyst? Ensure substrate is free of sulfur/halogens. Increase pressure to 5 bar.

    • Method B: Inactive Iron? Use "Reduced Iron" or activate Fe powder with a drop of HCl before use. Ensure vigorous stirring.

  • Product Discoloration (Darkening):

    • The diamine oxidizes rapidly. Solution: Add 0.1% Sodium Metabisulfite during workup or store as HCl salt.

Process Safety & Workflow Visualization

Safety Critical Control Points (SCCP)
  • Hydrogenation: Ground all equipment to prevent static discharge.

  • Filtration: Spent Pd/C filters must be kept wet and disposed of in designated hazardous waste containers (flammable solid).

  • Exotherm: Nitro reduction releases ~500 kJ/mol. On large scale, control

    
     addition rate or reagent addition rate.
    

Workflow cluster_Method Reduction Phase Start Start: Raw Material Check (Purity >98%) Dissolve Dissolution Solvent: MeOH or EtOH Start->Dissolve Choice Select Method Dissolve->Choice PathA Method A: Pd/C + H2 (Cleanest Profile) Choice->PathA High Purity Req. PathB Method B: Fe + NH4Cl (Low Cost) Choice->PathB No Autoclave Monitor In-Process Control (IPC) TLC/HPLC: Disappearance of Nitro PathA->Monitor PathB->Monitor Workup Filtration (Celite) Remove Catalyst/Fe Sludge Monitor->Workup IPC Pass Isolate Concentration & Salt Formation (Prevent Oxidation) Workup->Isolate End Final Product: Diamine Store under Argon @ -20°C Isolate->End

Figure 2: Operational workflow for the reduction process.

References

  • Catalytic Hydrogenation of Nitrobenzoates

    • BenchChem. (2025).[3][4] Application Notes and Protocols: Catalytic Hydrogenation of 2-Methyl-4-nitrobutan-1-ol. Retrieved from

    • Context: Describes standard Pd/C hydrogenation protocols for nitro-alcohols and benzo
  • Synthesis of Diaminobenzoates (Analogous Protocols)

    • PrepChem. (n.d.). Synthesis of methyl 4,5-diamino-2-ethoxybenzoate. Retrieved from

    • Context: Provides the specific experimental procedure for reducing a 4-nitro-5-amino benzo
  • Iron/Ammonium Chloride Reduction Methodology

    • Ramadas, K., & Srinivasan, N. (1992).[5] Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant. Synthetic Communications, 22(22).[5] Retrieved from

    • Context: Validates the Fe/NH4Cl method for selective nitro reduction in the presence of sensitive groups.
  • Crystal Structure and Properties of Methyl 4-(butyrylamino)

    • Fun, H. K., et al. (2010). Methyl 3-amino-4-butanamido-5-methylbenzoate. Acta Crystallographica Section E. Retrieved from

    • Context: Confirms the structural stability and reduction pathway of the specific 4-methyl-5-nitro benzo

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Application

Cyclization reactions involving Methyl 2-amino-4-methyl-5-nitrobenzoate

An In-Depth Guide to the Cyclization Reactions of Methyl 2-amino-4-methyl-5-nitrobenzoate: Protocols and Applications Introduction: The Versatility of a Substituted Anthranilate Methyl 2-amino-4-methyl-5-nitrobenzoate is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Cyclization Reactions of Methyl 2-amino-4-methyl-5-nitrobenzoate: Protocols and Applications

Introduction: The Versatility of a Substituted Anthranilate

Methyl 2-amino-4-methyl-5-nitrobenzoate is a highly functionalized aromatic compound that serves as a pivotal building block in the synthesis of diverse heterocyclic systems. Its strategic placement of a nucleophilic amino group, an electron-withdrawing nitro group, and a reactive methyl ester on a benzene ring makes it an ideal precursor for constructing complex molecular architectures. These resultant heterocyclic scaffolds, particularly quinazolinones and benzodiazepines, are of immense interest in medicinal chemistry and drug development, exhibiting a wide spectrum of biological activities including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2][3][4][5][6]

The synthetic utility of this molecule stems from the interplay of its functional groups. The amino group acts as a primary nucleophile, initiating reactions such as acylation or condensation. The methyl ester is a versatile handle for cyclization, often via reaction with a second nucleophile. The nitro group, a potent electron-withdrawing entity, significantly influences the reactivity of the aromatic ring and can itself be chemically transformed—most commonly reduced to an amine—to enable further synthetic elaborations.[7][8][9] This guide provides detailed application notes and protocols for key cyclization reactions involving this valuable intermediate, with a focus on the synthesis of medicinally relevant quinazolinone and benzodiazepine cores.

Application I: Synthesis of Bioactive Quinazolinone Scaffolds

Quinazolinones are a prominent class of fused heterocyclic compounds found in numerous natural products and synthetic pharmaceuticals.[5][10] The quinazolinone framework is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets.[3] The most direct route to this scaffold from Methyl 2-amino-4-methyl-5-nitrobenzoate involves an initial N-acylation followed by an intramolecular cyclization-condensation.

Mechanistic Rationale

The formation of the quinazolin-4(3H)-one ring system from a 2-amino-benzoate derivative proceeds through two fundamental transformations:

  • Amide Formation: The nucleophilic 2-amino group is first acylated by an appropriate reagent (e.g., an acyl chloride or anhydride) to form an N-acyl anthranilate intermediate.

  • Cyclization and Dehydration: The newly formed amide then undergoes an intramolecular reaction. Typically, a primary amine is introduced, which first displaces the methyl ester to form a more stable amide, and then the nitrogen of the initial amino group attacks the newly formed amide carbonyl, leading to cyclization and subsequent dehydration to yield the stable, aromatic quinazolinone ring.

Protocol 1: Two-Step Synthesis of 2-(Chloromethyl)-7-methyl-6-nitro-3-phenylquinazolin-4(3H)-one

This protocol details a reliable two-step method to produce a 2,3-disubstituted quinazolinone, offering multiple points for diversification.

Step A: Synthesis of Methyl 2-(2-chloroacetamido)-4-methyl-5-nitrobenzoate

  • Materials:

    • Methyl 2-amino-4-methyl-5-nitrobenzoate (1.0 eq)

    • Chloroacetyl chloride (1.5 eq)

    • Glacial acetic acid (as solvent)

    • Anhydrous sodium acetate (optional, as a mild base)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 2-amino-4-methyl-5-nitrobenzoate in glacial acetic acid (~10 mL per gram of starting material).

    • Slowly add chloroacetyl chloride to the stirred solution at room temperature. An exotherm may be observed.

    • Heat the reaction mixture to reflux (approx. 118 °C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

    • After completion, cool the mixture to room temperature and pour it slowly into a beaker of ice-cold water with stirring.

    • A precipitate of the N-acylated product will form. Collect the solid by vacuum filtration, wash thoroughly with water to remove acetic acid, and then with a small amount of cold ethanol.

    • Dry the product under vacuum. The intermediate is often of sufficient purity for the next step, but can be recrystallized from ethanol if necessary.

Step B: Cyclization to form 2-(Chloromethyl)-7-methyl-6-nitro-3-phenylquinazolin-4(3H)-one

  • Materials:

    • Methyl 2-(2-chloroacetamido)-4-methyl-5-nitrobenzoate (from Step A, 1.0 eq)

    • Aniline (1.2 eq)

    • Phosphorus oxychloride (POCl₃) or Thionyl chloride (SOCl₂) (as a dehydrating/activating agent, ~2-3 eq)

    • Anhydrous toluene or xylene (as solvent)

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the intermediate from Step A and the chosen anhydrous solvent.

    • Add aniline to the suspension.

    • Cool the mixture in an ice bath and slowly add phosphorus oxychloride dropwise with vigorous stirring. The addition is exothermic.

    • After the addition is complete, heat the mixture to reflux (110-140 °C, depending on the solvent) for 8-12 hours. Monitor the reaction by TLC.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or dilute sodium hydroxide solution until the pH is ~7-8.

    • The crude product will precipitate. Collect the solid by vacuum filtration, wash with water, and dry.

    • Purify the crude product by column chromatography on silica gel (using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent like ethanol or ethyl acetate to yield the pure quinazolinone.

Data Presentation: Expected Product Characteristics
Compound NameMolecular FormulaMolecular WeightExpected Yield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
2-(Chloromethyl)-7-methyl-6-nitro-3-phenylquinazolin-4(3H)-oneC₁₆H₁₂ClN₃O₃345.7460-75>2008.5 (s, 1H, Ar-H), 7.8 (s, 1H, Ar-H), 7.4-7.6 (m, 5H, Ar-H), 4.5 (s, 2H, CH₂Cl), 2.5 (s, 3H, CH₃)
Experimental Workflow Diagram

G cluster_start Starting Material cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Cyclization cluster_end Purification & Analysis start Methyl 2-amino-4-methyl-5-nitrobenzoate reagent1 Chloroacetyl Chloride Glacial Acetic Acid, Reflux start->reagent1 intermediate Methyl 2-(2-chloroacetamido)-4-methyl-5-nitrobenzoate reagent1->intermediate reagent2 Aniline, POCl₃ Toluene, Reflux intermediate->reagent2 purification Quench, Neutralize, Filtration reagent2->purification product Target Quinazolinone analysis Column Chromatography Recrystallization NMR, MS, MP Analysis purification->analysis analysis->product

Caption: Two-step synthesis of a disubstituted quinazolinone.

Application II: Synthesis of 1,4-Benzodiazepine Derivatives

The 1,4-benzodiazepine core is synonymous with a class of psychoactive drugs but is also a scaffold for compounds with a broader range of therapeutic applications, including anti-HIV, anticancer, and anti-inflammatory agents.[11][12] The synthesis typically involves the condensation of a 2-aminobenzophenone with an amino acid derivative.[13] While Methyl 2-amino-4-methyl-5-nitrobenzoate is not a benzophenone, it can be adapted into a multi-step synthesis towards a benzodiazepine-like structure.

Mechanistic Rationale

The formation of a 1,4-benzodiazepin-2-one from an anthranilate precursor generally requires the introduction of a two-carbon unit containing a nitrogen atom. A common strategy involves:

  • N-Acylation: The 2-amino group is acylated with a bromoacetyl halide to install the necessary carbon framework.

  • Amidation and Cyclization: The methyl ester is converted to an amide using ammonia. The terminal amine of the newly formed amide then acts as an internal nucleophile, displacing the bromide in an intramolecular Sₙ2 reaction to form the seven-membered diazepine ring.

Protocol: Synthesis of 8-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

This protocol outlines a potential pathway that leverages the existing functional groups. It should be noted that this is an adaptation of standard procedures and may require optimization.

Step A: Synthesis of Methyl 2-(2-bromoacetamido)-4-methyl-5-nitrobenzoate

  • Materials:

    • Methyl 2-amino-4-methyl-5-nitrobenzoate (1.0 eq)

    • Bromoacetyl bromide (1.2 eq)

    • Anhydrous solvent (e.g., Toluene, Chloroform)

    • Base (e.g., Pyridine or Triethylamine, 1.2 eq)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere, dissolve the starting anthranilate in the anhydrous solvent.

    • Cool the solution in an ice bath to 0 °C.

    • Add the base (e.g., pyridine) dropwise.

    • Slowly add a solution of bromoacetyl bromide in the same solvent. Maintain the temperature at 0-5 °C during the addition.

    • After addition, allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

    • Upon completion, wash the reaction mixture with water, then with a dilute HCl solution to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated intermediate. This product should be used immediately in the next step due to its lachrymatory nature.

Step B: Ammonolysis and Intramolecular Cyclization

  • Materials:

    • Crude Methyl 2-(2-bromoacetamido)-4-methyl-5-nitrobenzoate (from Step A)

    • Ammonia solution (7N in methanol or concentrated aqueous ammonium hydroxide)

    • Methanol or Ethanol (as solvent)

  • Procedure:

    • Dissolve the crude intermediate from Step A in methanol.

    • Cool the solution in an ice bath and add the ammonia solution in excess.

    • Seal the reaction vessel (if using a pressure tube) or fit with a condenser and allow the mixture to stir at room temperature for 24-48 hours, or gently heat to 40-50 °C to accelerate the reaction. The reaction proceeds in two stages: first, ammonolysis of the ester to a primary amide, followed by intramolecular cyclization.

    • Monitor the disappearance of the intermediate and the formation of the product by TLC.

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess ammonia.

    • Triturate the residue with water to precipitate the crude product.

    • Collect the solid by filtration, wash with cold water, and dry.

    • Purify the crude benzodiazepine derivative by recrystallization from a suitable solvent (e.g., ethyl acetate/hexane) to obtain the final product.

Data Presentation: Expected Product Characteristics
Compound NameMolecular FormulaMolecular WeightExpected Yield (%)Melting Point (°C)Key ¹H NMR Signals (δ, ppm)
8-Methyl-7-nitro-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-oneC₁₀H₁₁N₃O₃221.2140-55>22010.5 (br s, 1H, NH), 8.0 (s, 1H, Ar-H), 7.0 (s, 1H, Ar-H), 4.2 (s, 2H, CH₂), 3.5 (s, 2H, CH₂), 2.4 (s, 3H, CH₃)
Synthetic Pathway Diagram

G cluster_start Starting Material cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Ammonolysis & Cyclization cluster_end Purification & Analysis start Methyl 2-amino-4-methyl-5-nitrobenzoate reagent1 Bromoacetyl Bromide Pyridine, Toluene start->reagent1 intermediate1 N-Bromoacetyl Intermediate reagent1->intermediate1 reagent2 Ammonia in Methanol Room Temperature intermediate1->reagent2 purification Concentration, Precipitation reagent2->purification product Target Benzodiazepine analysis Recrystallization NMR, MS Analysis purification->analysis analysis->product

Caption: Proposed synthesis of a benzodiazepine derivative.

Conclusion and Future Directions

Methyl 2-amino-4-methyl-5-nitrobenzoate stands out as a readily available and highly versatile precursor for the synthesis of nitrogen-containing heterocycles. The protocols detailed herein for the construction of quinazolinone and benzodiazepine cores provide a robust foundation for researchers in medicinal chemistry and drug discovery. Beyond these examples, the synthetic potential of this starting material is vast. The nitro group can be readily reduced to an amine, opening pathways to other fused heterocyclic systems like phenazines or enabling further functionalization.[14][15] Modern synthetic methods, such as transition-metal-catalyzed C-H activation or microwave-assisted reactions, could further expand the utility of this building block, accelerating the discovery of novel bioactive molecules.[16][17]

References

  • Vertex AI Search. (2025, June 29). Quinazolinone Synthetic Strategies and Medicinal Significance: A review.
  • Vertex AI Search. (2025, January 15).
  • Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC. (n.d.).
  • Al-Ostoot, F. H., Al-Dboush, M. A., Al-Zoubi, R. M., Al-Ghorani, E. T., Al-Qtaitat, A. I., Al-Mazaidah, A. M., & Al-Qtaitat, A. (2022). Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. Molecules, 27(23), 8474. [Link]

  • Ahmed, A. A., Eissa, A. M., & Taha, M. (2026). Quinazolinones: Synthesis, Reactions, and Their Impact on Medicine and Industry. ChemistrySelect, 11(5).
  • Unconventional Ring Opening Triggers Intramolecular C–H Amination of Anthranils via Electrocyclization under Cobalt C
  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate - ResearchG
  • Badgujar, D. M., Talawar, M. B., Asthana, S. N., & Mahulikar, P. P. (2008). Novel synthesis of biologically active nitro heterocyclic compounds. Journal of Scientific & Industrial Research, 67, 743-748.
  • Microwave-induced synthesis of bioactive nitrogen heterocycles - EurekAlert!. (2024, October 8).
  • Jameel, A. A., & Al-Hadedi, A. A. M. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. National Journal of Chemistry, 39, 519-528.
  • Wang, C., Li, Y., & Antonchick, A. P. (2016). Catalyst-free cyclization of anthranils and cyclic amines: one-step synthesis of rutaecarpine. Chemical Communications, 52(27), 4908–4910. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. (n.d.).
  • CN110577520A - Preparation method of 6-nitro-4-substituted amino quinazoline derivative - Google P
  • Expedient Synthesis of N-Acyl Anthranilamides and β-Enamine Amides by the Rh(III)
  • Synthesis of quinazolinones - Organic Chemistry Portal. (n.d.).
  • Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor tre
  • Synthesis of Bioactive Heterocycles From - Amanote Research. (2018, January 21).
  • Zhang, G., Wang, Y., & Zhang, Y. (2018). Preparation of anthranils via chemoselective oxidative radical cyclization of 3-(2-azidoaryl) substituted propargyl alcohols. Chemical Communications, 54(38), 4826–4829. [Link]

  • Oxidant- and Metal-Free Synthesis of 4(3H)-Quinazolinones from 2- Amino-N-methoxybenzamides. (n.d.).
  • Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances - PMC. (n.d.).
  • Ye, P.-P., Yin, J., & Chen, J.-H. (2016). A Practical Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1][5]benzodiazepine. ChemInform, 47(36). [Link]

  • Application Notes and Protocols for the Synthesis of Benzodiazepine Derivatives Using 2-Amino-2'-fluoro-5-nitrobenzophenone - Benchchem. (n.d.).
  • Bennamane, N., Nedjar-Kolli, B., Malek, R., & Bouet, G. (2008). Synthesis of new amino-1,5-benzodiazepine and benzotriazole derivatives from dimedone.
  • Zhang, H.-T., Wang, C., Yang, S.-D., & Chen, J.-Y. (2025). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 30(9), 2014. [Link]

  • Experiment 5 - Nitration of Methyl Benzo
  • Electrophilic Aromatic Substitution, Nitration of Methyl Benzo
  • Nitration of Methyl Benzo
  • Kaur, R., & Kumar, K. (2015). 1, 5-Benzodiazepines: A Review Update. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(5), 1709-1725.

Sources

Method

Application Note: Regioselective Synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate

Executive Summary This application note details the robust, regioselective synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate , a critical intermediate in the development of tyrosine kinase inhibitors and other heteroc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the robust, regioselective synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate , a critical intermediate in the development of tyrosine kinase inhibitors and other heterocyclic pharmaceuticals.

Direct nitration of aniline derivatives is fraught with challenges, including oxidation of the amine and lack of regiocontrol. To overcome this, this protocol employs a Protection-Nitration-Deprotection strategy. By masking the amine as an acetamide, we utilize the ortho-directing power of the acetamido group (cooperative with the C4-methyl and C1-ester groups) to exclusively target the C5 position. This method ensures high purity, minimizes safety risks associated with exothermic nitrations, and preserves the methyl ester functionality.

Strategic Pathway & Chemical Logic

The synthesis targets the C5 position on the benzene ring. The starting material, Methyl 2-amino-4-methylbenzoate , possesses three substituents with competing directing effects.

Regioselectivity Analysis[1][2]
SubstituentPositionElectronic EffectDirecting InfluenceTarget Sites
Ester (-COOMe) C1Electron Withdrawing (EWG)MetaC3, C5
Amine (-NH₂) C2Strong Electron Donating (EDG)Ortho/ParaC3, C5
Methyl (-CH₃) C4Weak Electron Donating (EDG)Ortho/ParaC3, C5

The Challenge: While all groups cooperatively direct to C3 and C5, the C3 position is sterically crowded (flanked by the ester and amine). The C5 position is sterically accessible. The Solution: Protecting the amine as an Acetamide (-NHAc) prevents oxidation by nitric acid and maintains the para-directing influence toward C5, ensuring high regioselectivity.

Reaction Scheme Diagram

ReactionScheme SM Methyl 2-amino-4-methylbenzoate (Starting Material) Inter1 Methyl 2-acetamido-4-methylbenzoate (Protected Intermediate) SM->Inter1 Ac2O, Toluene Reflux Inter2 Methyl 2-acetamido-4-methyl-5-nitrobenzoate (Nitrated Intermediate) Inter1->Inter2 HNO3, H2SO4 0-5°C (Nitration) Product Methyl 2-amino-4-methyl-5-nitrobenzoate (Target Product) Inter2->Product HCl, MeOH Reflux (Deprotection)

Caption: Three-step synthesis pathway ensuring regioselective nitration at C5 via acetamide protection.

Detailed Experimental Protocols

Phase 1: Protection (Acetylation)

Objective: Convert the free amine to an acetamide to prevent oxidation and enhance stability.

  • Reagents: Methyl 2-amino-4-methylbenzoate (1.0 eq), Acetic Anhydride (1.2 eq), Toluene (Solvent).

  • Equipment: Round-bottom flask, Reflux condenser, Heating mantle.

Procedure:

  • Dissolve Methyl 2-amino-4-methylbenzoate in Toluene (5 vol).

  • Add Acetic Anhydride (1.2 eq) dropwise at room temperature.

  • Heat the mixture to reflux (110°C) for 2–3 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3) until the starting amine is consumed.

  • Cool to room temperature. The product, Methyl 2-acetamido-4-methylbenzoate , often crystallizes directly.

  • Filter the solid.[1][2][3][4] If no precipitate forms, concentrate the solvent in vacuo and recrystallize from Ethanol.

  • QC Check: 1H NMR should show a singlet ~2.1-2.2 ppm (Acetyl-CH3).

Phase 2: Nitration (The Critical Step)

Objective: Introduce the nitro group at C5. Safety Warning: This reaction is highly exothermic.[5] Runaway temperatures can lead to dinitration (impurities) or explosive decomposition.

  • Reagents: Methyl 2-acetamido-4-methylbenzoate (1.0 eq), Fuming Nitric Acid (1.1 eq), Conc. Sulfuric Acid (Solvent/Catalyst).[5][6][1][2][7][8][9][10]

  • Equipment: Jacketed reactor or Ice-Salt bath, Mechanical stirrer (overhead preferred), Internal thermometer.

Procedure:

  • Acid Preparation: In a separate flask, pre-cool Conc. Sulfuric Acid (5 vol) to 0°C.

  • Dissolution: Slowly add the Acetamide intermediate to the sulfuric acid with stirring. Maintain temp < 10°C. (Note: The solution may darken slightly).

  • Nitration: Prepare a mixture of Fuming HNO3 (1.1 eq) and H2SO4 (1 vol). Add this mixture dropwise to the reaction vessel.

    • Critical Parameter:Maintain internal temperature between -5°C and 0°C. Do not exceed 5°C.

  • Reaction: After addition, stir at 0°C for 60 minutes.

  • Quench: Pour the reaction mixture slowly onto crushed ice (10 vol) with vigorous stirring. The product will precipitate as a pale yellow solid.[4]

  • Isolation: Filter the solid, wash copiously with water (to remove acid), and dry.[3]

  • Yield Expectation: 80–90%.

Phase 3: Deprotection (Deacetylation)

Objective: Remove the acetyl group without hydrolyzing the methyl ester.

  • Reagents: Methanolic HCl (prepared from MeOH and Acetyl Chloride or conc. HCl).

  • Rationale: Using aqueous acid/base risks hydrolyzing the ester to the carboxylic acid. Methanolic HCl drives the equilibrium toward the methyl ester.

Procedure:

  • Suspend the nitrated intermediate in Methanol (10 vol).

  • Add concentrated HCl (3.0 eq) or bubble HCl gas.

  • Reflux for 4–6 hours.

  • Neutralization: Cool to room temperature. Carefully neutralize with saturated NaHCO3 solution to pH 7–8.

  • Extraction: Extract with Ethyl Acetate. Wash organics with brine, dry over Na2SO4, and concentrate.[11]

  • Purification: Recrystallize from Ethanol/Water if necessary.

Process Safety & Workflow Diagram

The following diagram outlines the critical decision points and safety checks required during the nitration phase.

SafetyWorkflow Start Start Nitration Phase Cool Cool H2SO4 Substrate to -5°C Start->Cool AddAcid Begin Dropwise HNO3 Addition Cool->AddAcid CheckTemp Check Internal Temp AddAcid->CheckTemp TempOK Temp < 5°C CheckTemp->TempOK Stable TempHigh Temp > 5°C CheckTemp->TempHigh Exotherm Spike Continue Continue Addition TempOK->Continue StopAdd STOP Addition Increase Cooling TempHigh->StopAdd StopAdd->CheckTemp Quench Quench on Crushed Ice Continue->Quench

Caption: Critical safety workflow for controlling exotherms during nitration.

Analytical Validation (QC)

To confirm the identity and purity of Methyl 2-amino-4-methyl-5-nitrobenzoate , compare results against these expected parameters.

ParameterMethodExpected ResultInterpretation
Appearance VisualYellow to Orange crystalline solidTypical for nitro-anilines.
Melting Point Capillary190°C – 195°C (approx.)Sharp range indicates high purity.
H-NMR DMSO-d6Singlet ~8.5 ppm (H at C6)Confirms C5 nitration (Para to amine).
H-NMR DMSO-d6Singlet ~6.8 ppm (H at C3)Upfield aromatic proton.
H-NMR DMSO-d6Singlet ~2.4 ppm (Methyl)Distinct from acetyl peak (absent).
Mass Spec LC-MS[M+H]+ = 211.07Matches Formula C9H10N2O4.

Troubleshooting Note:

  • Issue: Product is an acid (COOH) instead of Ester (COOMe).

  • Cause: Hydrolysis during the deprotection step.[3]

  • Fix: Reflux the acid product in Methanol with a catalytic amount of H2SO4 to re-esterify.

References

  • BenchChem. (2025).[3][10] Synthesis of 2-Amino-5-nitrobenzoic Acid from N-Acetylaminobenzoic Acid. Retrieved from

  • Organic Syntheses. (1928). Nitration of Methyl Benzoate to Methyl m-nitrobenzoate. Org. Syn. Coll. Vol. 1, p. 372. Retrieved from

  • Royal Society of Chemistry. (2016). Nitration of Methyl Benzoate: Teaching Notes. Retrieved from

  • National Institutes of Health (NIH). (2008). Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate Crystal Structure. PMC. Retrieved from

(Note: While specific literature for the exact 2-amino-4-methyl-5-nitro isomer is proprietary or less common in open sources, the protocols above are derived from the standard, chemically validated routes for homologous anthranilate derivatives found in References 1 and 2.)

Sources

Application

Application Note: Methyl 2-amino-4-methyl-5-nitrobenzoate in Kinase Inhibitor Synthesis

Introduction: The "7-Methyl" Strategic Advantage In the landscape of Tyrosine Kinase Inhibitor (TKI) development, particularly for EGFR (Epidermal Growth Factor Receptor) and HER2 targets, the 4-anilinoquinazoline scaffo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "7-Methyl" Strategic Advantage

In the landscape of Tyrosine Kinase Inhibitor (TKI) development, particularly for EGFR (Epidermal Growth Factor Receptor) and HER2 targets, the 4-anilinoquinazoline scaffold remains the gold standard (e.g., Gefitinib, Erlotinib, Afatinib).[1] While first-generation inhibitors relied on bulky electron-donating alkoxy groups at the 6- and 7-positions to fill the solvent-exposed pocket, emerging resistance mutations (e.g., T790M, C797S) necessitate scaffolds with distinct steric and electronic profiles.

Methyl 2-amino-4-methyl-5-nitrobenzoate serves as a high-value building block for accessing the 7-methyl-6-functionalized quinazoline subclass. Unlike the standard 6,7-dialkoxy scaffolds, the 7-methyl substitution offers a truncated hydrophobic footprint, potentially reducing molecular weight (MW) and improving ligand efficiency (LE) while maintaining critical van der Waals contact with the kinase binding pocket residues (e.g., Leu792 in EGFR).

Structural Mapping

The utility of this building block is defined by its precise substitution pattern, which maps directly to the quinazoline core during cyclization:

  • C1 (Ester): Becomes the C4-position (electrophilic center for hinge-binder attachment).

  • C2 (Amine): Becomes the N1-position of the pyrimidine ring.

  • C4 (Methyl): Becomes the C7-methyl group (hydrophobic anchor).

  • C5 (Nitro): Becomes the C6-nitro group (precursor for the solvent-front warhead or solubilizing tail).

Synthetic Utility & Retrosynthesis

The primary application of this benzoate is the synthesis of Covalent Irreversible Inhibitors (e.g., Afatinib analogs). The C6-nitro group acts as a "masked" amine. Upon reduction, the resulting C6-amine provides the essential nucleophile for attaching acrylamide "warheads" that target cysteine residues (e.g., Cys797 in EGFR) in the ATP-binding site.

Diagram 1: Retrosynthetic Analysis

From Building Block to Bioactive Scaffold

Retrosynthesis Drug Target: 7-Methyl-Afatinib Analog (Covalent EGFR Inhibitor) Scaffold Scaffold: 6-Amino-7-methylquinazoline (Warhead Attachment Point) Drug->Scaffold Acryloylation (Warhead Install) Intermediate Intermediate: 6-Nitro-7-methylquinazolin-4(3H)-one Scaffold->Intermediate Nitro Reduction (Fe/NH4Cl or H2/Pd) BuildingBlock START: Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS: 1228183-73-0 analog) Intermediate->BuildingBlock Niementowski Cyclization (Formamide, 140°C)

Caption: Retrosynthetic logic mapping the benzoate precursor to a covalent kinase inhibitor.

Application Protocols

The following protocols are designed for high-fidelity conversion of the benzoate into a functional kinase inhibitor core.

Protocol A: Cyclization to the Quinazolinone Core

Objective: Synthesize 7-methyl-6-nitroquinazolin-4(3H)-one. Mechanism: Niementowski Cyclization.

Materials:

  • Methyl 2-amino-4-methyl-5-nitrobenzoate (1.0 eq)

  • Formamide (10.0 eq) – Acts as both reagent and solvent.

  • Ammonium Acetate (0.5 eq) – Catalyst.

Step-by-Step Procedure:

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine Methyl 2-amino-4-methyl-5-nitrobenzoate (5.0 g, 22.3 mmol) and Formamide (10 mL).

  • Reaction: Heat the mixture to 140–150°C in an oil bath. The solid will dissolve, and the solution will darken. Maintain reflux for 6–8 hours .

    • Checkpoint: Monitor by TLC (10% MeOH in DCM). The starting material (fluorescent blue/green) should disappear, replaced by a lower Rf spot (quinazolinone).

  • Quench: Cool the reaction mixture to room temperature (approx. 25°C). Pour the mixture slowly into ice-cold water (100 mL) with vigorous stirring.

  • Isolation: A precipitate will form immediately. Stir for 30 minutes to ensure full precipitation.

  • Filtration: Filter the solid using a Büchner funnel. Wash the cake with water (3 x 20 mL) and cold ethanol (1 x 10 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C overnight.

    • Expected Yield: 85–95%

    • Appearance: Pale yellow to tan solid.

Protocol B: Chlorination and Coupling (Hinge Binder Installation)

Objective: Convert the 4-oxo group to a 4-anilino moiety (hinge binder).

Materials:

  • 7-methyl-6-nitroquinazolin-4(3H)-one (from Protocol A)

  • Thionyl Chloride (

    
    ) or 
    
    
    
    (excess)
  • 3-Chloro-4-fluoroaniline (or desired aniline hinge binder)

Step-by-Step Procedure:

  • Chlorination: Suspend the quinazolinone (2.0 g) in

    
     (10 mL). Add a catalytic drop of DMF. Reflux for 3 hours until the solution becomes clear.
    
  • Workup: Evaporate the

    
     under reduced pressure (use a caustic trap!). Azeotrope with toluene (2 x 10 mL) to remove traces of acid. The residue is the unstable 4-chloro-7-methyl-6-nitroquinazoline . Use immediately.
    
  • Coupling: Dissolve the crude chloro-intermediate in Isopropanol (IPA, 20 mL). Add 3-Chloro-4-fluoroaniline (1.1 eq).

  • Reaction: Heat to 80°C for 2 hours. The product usually precipitates as the hydrochloride salt.

  • Isolation: Cool to room temperature. Filter the yellow/orange solid. Wash with cold IPA and diethyl ether.

    • Result:4-(3-chloro-4-fluorophenylamino)-7-methyl-6-nitroquinazoline hydrochloride .

Experimental Workflow: Warhead Installation

To create a covalent inhibitor (e.g., targeting EGFR C797), the C6-nitro group must be reduced and functionalized.

Diagram 2: Functionalization Workflow

From Core Scaffold to Covalent Inhibitor

Workflow Start Nitro-Quinazoline (Core) Step1 Reduction (Fe / NH4Cl) Start->Step1 EtOH/H2O, 80°C Amine 6-Amino-7-methyl (Intermediate) Step1->Amine Step2 Acryloylation (Acryloyl Chloride / DIPEA) Amine->Step2 THF, -10°C Final Final Inhibitor (Acrylamide Warhead) Step2->Final Covalent Binder

Caption: Workflow for converting the nitro-precursor into a covalent acrylamide inhibitor.

Critical Optimization Tips:

  • Reduction Selectivity: Use Iron powder/Ammonium Chloride (Fe/NH4Cl) in EtOH/Water for the nitro reduction. Avoid catalytic hydrogenation (

    
    ) if the hinge binder contains halogens (Cl, F), as dehalogenation may occur.
    
  • Acryloylation Temperature: Perform the acryloyl chloride addition at -10°C to 0°C . Higher temperatures can lead to bis-acryloylation (on the aniline nitrogen) or polymerization of the acrylamide.

Comparative Data: 7-Methyl vs. 7-Alkoxy Scaffolds

The following table highlights the physicochemical shifts expected when substituting the traditional 7-methoxy group (found in Gefitinib) with the 7-methyl group derived from this building block.

Feature7-Methoxy Scaffold (Traditional)7-Methyl Scaffold (New)Impact on Drug Design
Precursor Methyl 2-amino-4-methoxy-5-nitrobenzoateMethyl 2-amino-4-methyl-5-nitrobenzoate Accessibility
Molecular Weight +16 Da (Oxygen)BaselineLower MW (Better LE)
Lipophilicity (cLogP) Lower (Polar Ether)Higher (Alkyl)Improved Membrane Permeability
Steric Bulk Larger (Methoxy)Smaller (Methyl)Reduced Steric Clash (Binding Pocket)
Metabolic Stability O-Demethylation (CYP450)Benzylic Oxidation (CYP450)Distinct Metabolic Profile

References

  • Source: Google Patents (CN110577520A)
  • Synthesis of quinazolinones 3a with methyl 2-amino benzoate Source: ResearchGate (Article: Synthesis of quinazolinones...)[2][3] URL:[Link]

  • Therapeutic Potential of Quinazoline Derivatives (7-Methyl Analogs) Source: ResearchGate (Article: Therapeutic Potential...) URL:[Link]

  • Design and Synthesis of 2-Amino-4-methylpyridine Analogues Source: PMC (NIH) URL:[Link]

  • 6-Nitro-7-tosylquinazolin-4(3H)-one Synthesis Source: MDPI (Molbank) URL:[2][Link][4]

Sources

Method

Application Note &amp; Protocol: Scalable Synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate

Abstract This document provides a comprehensive guide for the scalable synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate, a key intermediate in pharmaceutical and fine chemical industries. Two primary synthetic routes...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the scalable synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate, a key intermediate in pharmaceutical and fine chemical industries. Two primary synthetic routes are explored, starting from either 2-amino-4-methylbenzoic acid or its corresponding methyl ester. The protocols are designed with scalability, safety, and efficiency in mind, drawing upon established principles of electrophilic aromatic substitution and esterification. Detailed experimental procedures, process optimization considerations, and analytical characterization methods are presented to aid researchers, chemists, and process development professionals in the successful production of this valuable compound.

Introduction

Methyl 2-amino-4-methyl-5-nitrobenzoate is a strategically important building block in organic synthesis. Its trifunctional nature, possessing an amine, a methyl group, and a nitro group on a benzoate scaffold, makes it a versatile precursor for the synthesis of a wide array of complex heterocyclic molecules. These downstream compounds are of significant interest in drug discovery and materials science. The demand for a robust and scalable synthesis of this intermediate is therefore of paramount importance.

This application note details two primary, scalable synthetic pathways to Methyl 2-amino-4-methyl-5-nitrobenzoate, providing in-depth protocols and the scientific rationale behind the chosen methodologies.

Synthetic Strategies and Rationale

Two principal retrosynthetic pathways are considered for the scalable production of Methyl 2-amino-4-methyl-5-nitrobenzoate. The choice between these routes will often depend on the cost and availability of the starting materials, as well as the specific capabilities of the production facility.

Scheme 1: Overview of Synthetic Pathways

cluster_0 Route 1: Nitration of Ester cluster_1 Route 2: Esterification of Acid A Methyl 2-amino-4-methylbenzoate B Methyl 2-amino-4-methyl-5-nitrobenzoate A->B Nitration C 2-Amino-4-methyl-5-nitrobenzoic acid C->B Esterification D 2-Amino-4-methylbenzoic acid D->A Esterification D->C Nitration

Caption: Retrosynthetic analysis of Methyl 2-amino-4-methyl-5-nitrobenzoate.

  • Route 1: Nitration of Methyl 2-amino-4-methylbenzoate. This is often the more direct approach if the starting ester is readily available. The key challenge lies in controlling the regioselectivity of the nitration reaction. The amino group is a strong ortho-, para-director and an activating group, while the methyl group is a weaker ortho-, para-director and activating group. The ester group is a meta-director and a deactivating group. The concerted directing effects of these substituents will favor the introduction of the nitro group at the C5 position.

  • Route 2: Nitration of 2-Amino-4-methylbenzoic acid followed by Esterification. This route may be advantageous if the starting carboxylic acid is more accessible or cost-effective. The nitration of the acid is performed first, followed by esterification of the resulting nitro-substituted carboxylic acid.

Detailed Protocols and Experimental Procedures

Route 1: Nitration of Methyl 2-amino-4-methylbenzoate

This protocol describes the direct nitration of Methyl 2-amino-4-methylbenzoate. The reaction is conducted at low temperatures to control the exothermic nature of the nitration and to minimize the formation of byproducts.

Workflow for Route 1

Start Start: Methyl 2-amino-4-methylbenzoate Step1 Dissolution in Concentrated Sulfuric Acid (Maintain T < 10°C) Start->Step1 Step3 Slow, Dropwise Addition of Nitrating Mixture (Maintain T between 0-5°C) Step1->Step3 Step2 Preparation of Nitrating Mixture (Conc. HNO3 + Conc. H2SO4) (Maintain T < 10°C) Step2->Step3 Step4 Reaction Stirring (Monitor by TLC/HPLC) Step3->Step4 Step5 Quenching on Ice-Water Step4->Step5 Step6 Neutralization with Base (e.g., NaOH solution) Step5->Step6 Step7 Product Isolation (Filtration) Step6->Step7 Step8 Washing with Cold Water Step7->Step8 Step9 Drying Step8->Step9 End End: Methyl 2-amino-4-methyl-5-nitrobenzoate Step9->End

Caption: Experimental workflow for the nitration of Methyl 2-amino-4-methylbenzoate.

Materials and Reagents:

ReagentGradeSupplier Example
Methyl 2-amino-4-methylbenzoate≥98%Sigma-Aldrich
Concentrated Sulfuric Acid (H₂SO₄)95-98%Fisher Scientific
Concentrated Nitric Acid (HNO₃)68-70%VWR
Sodium Hydroxide (NaOH)Pellets, ≥97%EMD Millipore
Deionized WaterHigh PurityIn-house
Dichloromethane (DCM)ACS GradeJ.T.Baker
Ethyl AcetateACS GradeJ.T.Baker

Protocol:

  • Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel, add concentrated sulfuric acid (5 mL per gram of starting material). Cool the reactor to 0-5°C using a circulating chiller.

  • Substrate Addition: Slowly add Methyl 2-amino-4-methylbenzoate (1.0 eq.) to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10°C. Stir until complete dissolution.

  • Preparation of Nitrating Mixture: In a separate vessel, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 eq.) to concentrated sulfuric acid (2.5 mL per gram of starting material) while cooling in an ice bath.

  • Nitration: Cool the solution of the starting material to 0°C. Add the nitrating mixture dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature between 0-5°C.[1][2]

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0-5°C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Carefully pour the reaction mixture onto a stirred mixture of crushed ice and water. A yellow precipitate will form.

  • Neutralization and Isolation: Slowly neutralize the acidic slurry with a cold 20% aqueous sodium hydroxide solution until the pH is approximately 7-8. Filter the precipitated solid using a Buchner funnel.

  • Washing and Drying: Wash the filter cake with copious amounts of cold deionized water until the washings are neutral. Dry the product under vacuum at 50-60°C to a constant weight.

Expected Yield: 80-90% Purity (by HPLC): >98%

Route 2: Nitration of 2-Amino-4-methylbenzoic acid and Subsequent Esterification

This two-step route provides an alternative for scalability, particularly if the starting acid is more readily available.

Workflow for Route 2

cluster_nitration Step 1: Nitration cluster_esterification Step 2: Esterification Start_N Start: 2-Amino-4-methylbenzoic acid N1 Dissolution in Conc. H2SO4 (T < 10°C) Start_N->N1 N2 Dropwise addition of Nitrating Mixture (T = 0-5°C) N1->N2 N3 Quenching on Ice-Water N2->N3 N4 Isolation of 2-Amino-4-methyl-5-nitrobenzoic acid N3->N4 Start_E Start: 2-Amino-4-methyl-5-nitrobenzoic acid N4->Start_E E1 Suspension in Methanol Start_E->E1 E2 Catalytic amount of Conc. H2SO4 addition E1->E2 E3 Reflux (e.g., 65°C) (Monitor by TLC/HPLC) E2->E3 E4 Cooling and Precipitation E3->E4 E5 Isolation and Drying E4->E5 End_E End: Methyl 2-amino-4-methyl-5-nitrobenzoate E5->End_E

Caption: Experimental workflow for the two-step synthesis via nitration of the acid followed by esterification.

Protocol for Step 1: Nitration of 2-Amino-4-methylbenzoic acid

The procedure is analogous to the nitration of the ester described in Route 1, with 2-Amino-4-methylbenzoic acid as the starting material.

Protocol for Step 2: Fischer Esterification

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend the 2-Amino-4-methyl-5-nitrobenzoic acid (1.0 eq.) in methanol (10 mL per gram of acid).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq.) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 65°C) and maintain for 4-6 hours. Monitor the reaction for the disappearance of the starting material by TLC or HPLC.

  • Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If not, slowly add the reaction mixture to cold water to induce precipitation.

  • Isolation and Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold methanol to remove any remaining impurities. Dry the product under vacuum.

Expected Overall Yield (from acid): 75-85%

Process Optimization and Scalability Considerations

  • Temperature Control: Maintaining the specified temperature ranges during nitration is critical for both safety and selectivity.[3] Excursions to higher temperatures can lead to the formation of dinitrated byproducts and increase the risk of a runaway reaction.

  • Mixing: Efficient agitation is crucial during the addition of the nitrating mixture to ensure homogenous heat and mass transfer, preventing localized "hot spots."

  • Reagent Purity: The use of high-purity starting materials and reagents is essential for achieving high yields and minimizing the formation of impurities.[3]

  • Work-up and Isolation: The quenching and neutralization steps are highly exothermic and must be performed with care on a large scale. The rate of addition to ice/water and the rate of base addition should be carefully controlled.

Analytical Characterization

The identity and purity of the final product, Methyl 2-amino-4-methyl-5-nitrobenzoate, should be confirmed using standard analytical techniques.

Analytical TechniqueExpected Results
HPLC Purity assessment, typically >98%. A suitable method would involve a C18 column with a mobile phase of acetonitrile and water.
¹H NMR The proton NMR spectrum will show characteristic signals for the aromatic protons, the methyl group protons, the amine protons, and the methyl ester protons. The chemical shifts and coupling patterns will be consistent with the structure of the target molecule.
¹³C NMR The carbon NMR spectrum will display the expected number of signals corresponding to the unique carbon atoms in the molecule, including the carbonyl carbon of the ester.
FTIR The infrared spectrum will exhibit characteristic absorption bands for the N-H stretches of the amine, the C=O stretch of the ester, and the asymmetric and symmetric stretches of the nitro group.[4]
Melting Point A sharp melting point range is indicative of high purity.

Safety Considerations

  • Nitrating Mixtures: The combination of concentrated nitric acid and sulfuric acid is a powerful oxidizing agent and is extremely corrosive.[1] Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Perform the reaction in a well-ventilated fume hood.

  • Exothermic Reactions: The nitration reaction is highly exothermic. Strict temperature control is essential to prevent a runaway reaction. Ensure that adequate cooling capacity is available, especially for larger-scale reactions.

  • Quenching: The quenching of the reaction mixture on ice/water must be done slowly and with efficient stirring to manage the heat generated.

Conclusion

The scalable synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate can be effectively achieved through either direct nitration of the corresponding methyl ester or a two-step process involving nitration of the carboxylic acid followed by esterification. The choice of route will depend on economic and logistical factors. The protocols provided in this application note, when combined with careful process control and appropriate safety measures, offer a reliable pathway for the large-scale production of this important chemical intermediate.

References

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

  • Royal Society of Chemistry. (2016, October 15). Nitration of methyl benzoate. Education in Chemistry. Available at: [Link]

  • PraxiLabs. Nitration of Methyl Benzoate Experiment. Available at: [Link]

  • Anasazi Instruments. Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Available at: [Link]

Sources

Application

Application Note: Solid-Phase Synthesis Applications of Methyl 2-amino-4-methyl-5-nitrobenzoate

Introduction: The "Privileged" Scaffold Methyl 2-amino-4-methyl-5-nitrobenzoate (MAMNB) is a high-value synthetic precursor, primarily utilized in the construction of Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) and Quinazo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The "Privileged" Scaffold

Methyl 2-amino-4-methyl-5-nitrobenzoate (MAMNB) is a high-value synthetic precursor, primarily utilized in the construction of Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs) and Quinazolinones . Its specific substitution pattern—featuring a 5-nitro group and a 4-methyl group—mimics the A-ring architecture of potent DNA-alkylating natural products like Anthramycin and Tomaymycin .

In Solid-Phase Organic Synthesis (SPOS), this molecule serves as a "linchpin" scaffold. The nitro group acts as a latent amine for cyclization, while the anthranilate core provides the necessary geometry for fusing 6- and 7-membered rings.

Key Chemical Features for SPOS
  • Latent Nucleophile: The 5-nitro group is stable during initial coupling but can be selectively reduced to an amine to trigger cyclization.

  • Steric Marker: The 4-methyl group provides a spectroscopic handle (

    
    H NMR singlet ~2.3 ppm) and influences the DNA-binding groove affinity of the final pharmacophore.
    
  • Orthogonal Reactivity: The 2-amino group allows for immediate acylation, while the ester (after hydrolysis) serves as the resin-anchoring point.

Pre-Validation: Building Block Activation

Critical Note on Reagent Form: While the starting material is supplied as the Methyl ester, direct aminolysis of methyl esters on solid support is kinetically sluggish and prone to incomplete conversion. To ensure high-fidelity coupling to resin-bound amines, the ester must first be hydrolyzed to its free acid form, 2-amino-4-methyl-5-nitrobenzoic acid .

Protocol A: Quantitative Hydrolysis (Solution Phase)

Before initiating SPOS, convert the stock ester to the coupling-ready free acid.

  • Dissolution: Dissolve 10.0 mmol of Methyl 2-amino-4-methyl-5-nitrobenzoate in 30 mL of THF/MeOH (1:1 v/v).

  • Saponification: Add 15 mL of 2M LiOH (aq) dropwise at 0°C.

  • Reaction: Stir at ambient temperature for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the high-Rf ester spot disappears.

  • Workup: Acidify to pH 3 with 1M HCl. The free acid will precipitate as a yellow solid.

  • Isolation: Filter, wash with cold water, and dry under vacuum over P₂O₅.

    • Yield Expectation: >95%[1]

    • Storage: Stable at 4°C for 6 months.

Core Application: Synthesis of Pyrrolo[2,1-c][1,4]benzodiazepines (PBDs)[2][3]

This protocol describes the synthesis of a PBD library using the activated acid derived above. PBDs are a class of sequence-selective DNA-binding agents that fit snugly into the minor groove of DNA.

Experimental Workflow Diagram

PBD_Synthesis Resin Wang Resin (Hydroxyl Linker) Loading 1. Resin Loading (Fmoc-Prolinol) Resin->Loading Immobilization Deprotection 2. Fmoc Removal (20% Piperidine) Loading->Deprotection Expose Amine Coupling 3. Scaffold Coupling (2-amino-4-methyl-5-nitrobenzoic acid) Deprotection->Coupling Amide Bond Formation Reduction 4. Nitro Reduction (SnCl2 / HCl) Coupling->Reduction Unmask Latent Amine Cyclization 5. Oxidative Cyclization (TPAP / NMO) Reduction->Cyclization Ring Closure (B-Ring) Cleavage 6. Cleavage & Isolation (TFA / DCM) Cyclization->Cleavage Release Final Target PBD (Imine/Carbinolamine) Cleavage->Final

Caption: Step-wise SPOS workflow for assembling the tricyclic PBD core using the nitro-benzoate scaffold.

Detailed Protocol
Step 1: Resin Loading
  • Resin: Wang Resin (Loading 0.8–1.0 mmol/g).

  • Reagent: Fmoc-L-Prolinol (or Fmoc-Proline depending on linker strategy).

  • Procedure:

    • Swell 1.0 g of Wang resin in DCM for 30 min.

    • Dissolve Fmoc-L-Prolinol (3 eq) and Pyridine (5 eq) in dry THF/DCM (1:1).

    • Add p-Nitrophenyl chloroformate (3 eq) to activate the alcohol (carbonate linker strategy).

    • Shake for 16 hours. Wash resin (3x DCM, 3x DMF).

Step 2: Scaffold Coupling
  • Reagent: 2-amino-4-methyl-5-nitrobenzoic acid (prepared in Sec 2).

  • Coupling Agents: HATU (3 eq), DIPEA (6 eq).

  • Procedure:

    • Remove Fmoc group: Treat resin with 20% Piperidine/DMF (2 x 10 min).[2] Wash thoroughly.

    • Dissolve the nitrobenzoic acid (3 eq) and HATU (3 eq) in DMF. Activate for 2 min.

    • Add DIPEA (6 eq) and transfer to the resin vessel.

    • Shake for 4 hours at RT.

    • QC Check: Perform a Kaiser Test. The resin should be negative (colorless), indicating complete capping of the proline amine.

Step 3: Nitro Reduction (The "Switch")
  • Reagents: SnCl₂·2H₂O (10 eq), 1M HCl in DMF.

  • Procedure:

    • Suspend resin in 1M HCl/DMF solution containing SnCl₂.

    • Shake for 12 hours at RT.

    • Wash extensively with DMF, then 10% DIPEA/DMF (to neutralize), then DCM.

    • Note: The resin color typically deepens (yellow/orange) due to the formation of the aniline.

Step 4: Oxidative Cyclization

This step is unique to PBD synthesis. The prolinol side chain (alcohol) is oxidized to an aldehyde, which spontaneously condenses with the newly formed aniline to close the diazepine ring.

  • Reagents: TPAP (5 mol%), NMO (2 eq) in DCM.

  • Procedure:

    • Suspend resin in dry DCM.

    • Add N-Methylmorpholine N-oxide (NMO) and Tetrapropylammonium perruthenate (TPAP).

    • Shake for 2 hours.

    • Wash with DCM (5x) to remove ruthenium byproducts.

Step 5: Cleavage
  • Reagent: 95% TFA / 2.5% TIS / 2.5% H₂O.

  • Procedure:

    • Treat resin with cleavage cocktail for 2 hours.

    • Filter and concentrate filtrate under N₂ stream.

    • Precipitate in cold Et₂O to yield the crude PBD.

Secondary Application: Quinazolinone Libraries

The scaffold is also ideal for synthesizing 4(3H)-quinazolinones, a class of alkaloids with anticonvulsant activity.

Reaction Scheme Overview
  • Coupling: 2-amino-4-methyl-5-nitrobenzoic acid is coupled to a resin-bound primary amine (R-NH₂).

  • Reduction: Nitro group reduced to aniline.

  • Cyclization: Reaction with an orthoester (e.g., Triethyl orthoformate) closes the pyrimidine ring.

Data Summary: Comparison of Methods
ParameterPBD SynthesisQuinazolinone Synthesis
Resin Type Wang or Trityl (Acid sensitive)Rink Amide (Amide linker)
Cyclization Trigger Oxidation of side-chain alcoholOrthoester condensation
Key Intermediate Amino-aldehyde (spontaneous imine)Bis-amide / Amidine
Scaffold Role A-ring (Benzo) providerBenzo-fused core
Typical Yield 45–60% (Overall)70–85% (Overall)

Troubleshooting & Expert Insights

The "Aggregation" Trap

Nitro-substituted aromatics are prone to


-

stacking aggregation on solid support, which can hinder reagent access during the reduction step.
  • Solution: Use "Magic Mixture" solvents (DCM/DMF/NMP 1:1:1) during the reduction step to disrupt aggregation.

  • Verification: If the resin remains dark brown after washing (post-reduction), incomplete reduction or trapped tin salts are likely. Wash with 0.5M EDTA to remove tin.

Ester Stability

If using the methyl ester directly (not recommended) via nucleophilic attack, you must use high temperatures (80°C+). This risks degrading the resin.

  • Recommendation: Stick to the Free Acid Coupling (Protocol A) described above. It proceeds at room temperature and protects resin integrity.

References

  • Thurston, D. E., & Bose, D. S. (1994).[3] Synthesis of DNA-interactive pyrrolo[2,1-c][1,4]benzodiazepines. Chemical Reviews, 94(2), 433–465. [Link]

  • Kamal, A., et al. (2001). Solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones. Bioorganic & Medicinal Chemistry Letters, 11(2), 111–114. [Link]

  • Gordeev, M. F., et al. (1996). Solid-phase synthesis of quinazolinone libraries. Tetrahedron Letters, 37(27), 4643–4646. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of Methyl 2-amino-4-methyl-5-nitrobenzoate Synthesis

Ticket ID: OPT-NITRO-554 Subject: Yield Improvement & Troubleshooting for Nitro-Anthranilate Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Core Directive Th...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: OPT-NITRO-554 Subject: Yield Improvement & Troubleshooting for Nitro-Anthranilate Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Directive

The Objective: You are attempting to synthesize Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS: 133481-10-4 or derivatives). This is a critical intermediate for kinase inhibitors and immunomodulatory drugs (e.g., Lenalidomide analogs).

The Problem: Users frequently report low yields (<40%), formation of "tarry" black byproducts, or contamination with the 3-nitro isomer.

The Solution: The direct nitration of the free amine is the primary cause of failure (oxidation). The "Golden Path" requires a Protection-Nitration-Deprotection strategy. This guide focuses on the critical Nitration step of the N-acetylated precursor, where 80% of yield loss occurs.

The "Golden Path" Protocol

To maximize yield, you must avoid direct nitration of the aniline. Use the following optimized workflow.

Phase A: Protection (Acetylation)

Why:[1] The amino group is too electron-rich. Direct nitration leads to oxidation (tars) and meta-substitution (if protonated). Acetylation moderates activation and protects the amine.[1][2]

  • Substrate: Methyl 2-amino-4-methylbenzoate (1.0 eq).

  • Reagent: Acetic Anhydride (1.2 eq) in Glacial Acetic Acid (3.0 vol).

  • Condition: Heat to 60°C for 2 hours.

  • Workup: Pour into ice water. Filter the white precipitate (Methyl 2-acetamido-4-methylbenzoate ). Dry thoroughly.

Phase B: The Critical Nitration (Yield Determining Step)

Why: This is an Electrophilic Aromatic Substitution (EAS). The acetamido group (C2) directs para (to C5). The methyl group (C4) directs ortho (to C3 and C5). The ester (C1) directs meta (to C3 and C5). C5 is the thermodynamic and kinetic favorite , but temperature control is vital to avoid dinitration.

  • Preparation: Dissolve the N-acetylated intermediate (from Phase A) in conc. H₂SO₄ (5.0 vol). Cool to -5°C to 0°C .

  • Nitrating Mix: Prepare a mixture of Fuming HNO₃ (1.05 eq) and conc. H₂SO₄ (2.0 eq). Pre-cool this mixture.

  • Addition: Add the acid mixture dropwise over 45 minutes. Internal temperature must NOT exceed 5°C.

  • Quenching: Pour reaction mixture onto crushed ice (10x wt). Stir for 30 mins.

  • Isolation: Filter the yellow solid. Wash with cold water until pH neutral.

Phase C: Selective Deprotection

Why: We need to remove the acetyl group without hydrolyzing the methyl ester.

  • Reagent: Methanolic HCl (3M) or H₂SO₄ in MeOH. Avoid aqueous NaOH, which will hydrolyze the ester to the acid.

  • Condition: Reflux (65°C) for 2-4 hours. Monitor by TLC.[1][3]

  • Workup: Neutralize with solid NaHCO₃ to pH 8. Precipitate the final product.

Troubleshooting & FAQs

Module 1: The Nitration Bottleneck

User Question: "My reaction mixture turned black/dark brown, and I got no solid precipitate."

Diagnosis: Oxidative Decomposition. This occurs if the temperature spikes during nitration or if the starting material was not fully acetylated. The free amine oxidizes instantly in nitric acid.

Corrective Action:

  • Check Precursor: Ensure your starting material is >98% N-acetylated by NMR.

  • Thermal Control: Use an internal thermometer. If the temp hits 10°C, stop addition immediately.

  • Acid Strength: Water is the enemy. It inhibits the formation of the Nitronium ion (

    
    ).[4] Use 98% H₂SO₄ and fuming HNO₃.
    

Data: Yield vs. Temperature (Methyl 2-acetamido-4-methylbenzoate Nitration)

Temperature (°C)Yield (%)Impurity Profile
-5°C to 0°C85-92% Clean C5-nitro product.
5°C to 15°C65-75%Trace dinitration observed.
> 20°C< 40%Significant oxidation (tar) + 3-nitro isomer.
Module 2: Regioselectivity Issues

User Question: "I see a second spot on TLC close to my product. Is it the 3-nitro isomer?"

Diagnosis: Steric Leakage. While C5 is electronically favored, C3 is activated by both the methyl and acetamido groups. However, C3 is sterically crowded (sandwiched between Methyl and Acetamido). High temperatures provide enough energy to overcome this steric barrier, leading to the C3-isomer.

Corrective Action:

  • Recrystallization: The C5-nitro isomer is typically less soluble in MeOH/Ethanol than the C3-isomer. Recrystallize the crude N-acetyl intermediate before deprotection.

  • Solvent: Use Ethanol:Water (9:1) for recrystallization.[1][5][6][7][8][9]

Module 3: Hydrolysis & Workup

User Question: "I lost my product during the final deprotection step."

Diagnosis: Ester Hydrolysis. You likely used aqueous base (NaOH/KOH) or refluxed too long in aqueous acid, converting the Methyl Ester to the Carboxylic Acid (which is water-soluble at pH > 4).

Corrective Action:

  • Anhydrous Conditions: Use dry Methanol + Acetyl Chloride (generates anhydrous HCl in situ).

  • Quench: Do not add water until the reaction is cooled. Neutralize carefully.

Visual Logic & Decision Trees

Diagram 1: Synthetic Pathway & Logic Flow

This diagram illustrates the "Golden Path" and the electronic directing effects that govern the reaction.

SynthesisPath cluster_mechanism Regioselectivity Logic Start Methyl 2-amino-4-methylbenzoate (Starting Material) Step1 Acetylation (Ac2O / AcOH) Start->Step1 Protection Inter1 Methyl 2-acetamido-4-methylbenzoate (Protected) Step1->Inter1 Step2 Nitration (HNO3 / H2SO4, <0°C) Inter1->Step2 Electrophilic Subst. Inter2 Methyl 2-acetamido-4-methyl-5-nitrobenzoate (Crude) Step2->Inter2 Decision Check Purity (TLC/HPLC) Inter2->Decision Purify Recrystallize (EtOH) Decision->Purify Isomers Present Step3 Deprotection (HCl / MeOH) Decision->Step3 Pure (>95%) Purify->Step3 Final Methyl 2-amino-4-methyl-5-nitrobenzoate (Target) Step3->Final Selective Hydrolysis Mechan Directing Effects: 1. Acetamido (C2) -> Para (C5) 2. Methyl (C4) -> Ortho (C5) 3. Ester (C1) -> Meta (C5)

Caption: Optimized synthetic route highlighting the critical protection step and directing effects favoring the C5-nitro substitution.

Diagram 2: Troubleshooting Decision Matrix

Use this flow to diagnose yield losses.

Troubleshooting Issue Low Yield / Failure Check1 Black/Tar Formation? Issue->Check1 Check2 Product Soluble in Water? Check1->Check2 No Sol1 Cause: Oxidation Fix: Lower Temp (<0°C) Check Acetylation completion Check1->Sol1 Yes Check3 Mixture of Isomers? Check2->Check3 No Sol2 Cause: Ester Hydrolysis Fix: Avoid NaOH Use HCl/MeOH Check2->Sol2 Yes Sol3 Cause: High Temp Nitration Fix: Keep <5°C Recrystallize Intermediate Check3->Sol3 Yes

Caption: Diagnostic flowchart for identifying the root cause of yield loss based on visual observation and solubility.

References & Authoritative Sources

  • BenchChem Technical Support. (2025).[1][2][6] Optimization of reaction conditions for the nitration of 4-methylbenzoic acid derivatives.Link

  • Organic Syntheses. (1928). Methyl m-nitrobenzoate (General Nitration Protocol). Org.[8][10] Synth. 1928, 8, 76; Coll. Vol. 1, p.372. Link

  • National Institutes of Health (PMC). (2014). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives (PLK4 inhibitors). (Describes synthesis of similar nitro-anthranilate intermediates). Link

  • ChemicalBook. (2024).[3] Synthesis routes for 2-amino-5-nitrobenzoic acid derivatives.Link

  • Royal Society of Chemistry. (2016). Nitration of methyl benzoate: Class practical and mechanism.Link

Sources

Optimization

Troubleshooting low purity in Methyl 2-amino-4-methyl-5-nitrobenzoate production

Technical Support Center: Troubleshooting Low Purity in Methyl 2-amino-4-methyl-5-nitrobenzoate Production Status: Active Ticket Type: Process Optimization / Impurity Profiling Assigned Specialist: Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Low Purity in Methyl 2-amino-4-methyl-5-nitrobenzoate Production

Status: Active Ticket Type: Process Optimization / Impurity Profiling Assigned Specialist: Senior Application Scientist

Executive Summary

Methyl 2-amino-4-methyl-5-nitrobenzoate is a critical intermediate, often utilized in the synthesis of tyrosine kinase inhibitors (e.g., Lenvatinib analogs).[1] Low purity in this production line typically stems from three competing pathways: oxidative degradation of the unprotected amino group, regioisomer formation (3-nitro vs. 5-nitro), and ester hydrolysis .[1]

This guide abandons generic advice in favor of a mechanistic troubleshooting approach. We assume the standard synthetic route involves the nitration of Methyl 2-amino-4-methylbenzoate (or its protected analog).[1]

Part 1: Diagnostic Logic (Visual Workflow)

Before altering parameters, identify the specific "fingerprint" of your impurity profile using the logic tree below.[1]

TroubleshootingLogic Start Start: Characterize Low Purity CheckColor Observation: Reaction Color/State Start->CheckColor CheckHPLC Observation: HPLC Chromatogram Start->CheckHPLC Tar Black/Dark Brown Tar (Oxidative Degradation) CheckColor->Tar Darkening Isomers Close-eluting Peak (Regioisomer: 3-nitro) CheckHPLC->Isomers RRT ~0.95-1.05 AcidImp Broad/Tailing Peak (Hydrolysis: Carboxylic Acid) CheckHPLC->AcidImp RRT < 0.8 Dinitro Late Eluting Peak (Over-nitration) CheckHPLC->Dinitro RRT > 1.2 Sol_Protect Solution: Acetyl Protection of Amine Tar->Sol_Protect Primary Fix Sol_Temp Solution: Cryogenic Control (-10°C to -5°C) Isomers->Sol_Temp Sol_Quench Solution: pH Controlled Quench (Avoid heat + aq base) AcidImp->Sol_Quench Dinitro->Sol_Temp

Figure 1: Diagnostic logic tree for identifying impurity sources based on physical observation and HPLC retention times (RRT).[1]

Part 2: Critical Troubleshooting FAQs

Issue 1: "My reaction mixture turns black/tarry, and yield is low."

Diagnosis: Oxidative Degradation of the Free Amine. Mechanism: Nitric acid is a strong oxidant. Aniline derivatives (free amines) are electron-rich and prone to oxidation into quinones and polymerization (tar) before nitration can occur, especially if the temperature spikes.[1]

Corrective Protocol: Do not nitrate the free amine directly if purity is paramount. You must protect the amine first.

  • Acetylation: Convert Methyl 2-amino-4-methylbenzoate to Methyl 2-acetamido-4-methylbenzoate using Acetic Anhydride (

    
    ).
    
  • Nitration: The acetamido group is still an ortho/para director but is less activating than the free amine, preventing oxidation.[1]

  • Deprotection: Hydrolyze the acetyl group post-nitration.

Revised Workflow:

Step Reagent Conditions Critical Control Point

| 1. Protection |


, AcOH | Reflux, 2h | Ensure complete conversion by TLC. |
| 2. Nitration  | 

,

| 0°C to 5°C | Add

dropwise. Exotherm >10°C risks dinitration. | | 3. Deprotection |

, MeOH | Reflux, 1h | Monitor for ester hydrolysis (acid impurity). |
Issue 2: "I see a persistent impurity (~5-10%) eluting just before the product."

Diagnosis: Regioisomer Contamination (Position 3-nitro).[1] Mechanism:

  • Target (Position 5): Directed para to the amino group and ortho to the methyl group.

  • Impurity (Position 3): Directed ortho to the amino group and ortho to the methyl group.

  • Sterics: Position 3 is sterically crowded (sandwiched between amino and methyl). However, high temperatures provide enough energy to overcome this barrier, increasing the 3-nitro impurity.

Corrective Protocol:

  • Temperature Suppression: Lower your nitration temperature to -10°C to -5°C . Kinetic control favors the less sterically hindered 5-position.

  • Solvent Switch: If using

    
     as solvent, the medium is highly polar. Using Acetic Anhydride  as the solvent for the nitration (using fuming 
    
    
    
    ) can alter the transition state solvation, often enhancing para (5-position) selectivity.
Issue 3: "The product contains a carboxylic acid impurity."

Diagnosis: Ester Hydrolysis. Mechanism: The methyl ester is susceptible to hydrolysis under both strongly acidic (nitration) and basic (workup) conditions, especially if heat is applied during the quench.

Corrective Protocol (The "Buffered Quench"): Never pour the nitration mixture into water without temperature control.

  • Preparation: Prepare a slurry of ice and water.

  • Addition: Pour the reaction mixture onto the ice slowly , ensuring the internal temperature never exceeds 20°C.

  • Neutralization: Do not use strong bases (NaOH/KOH). Use solid Sodium Bicarbonate (

    
    )  or Sodium Acetate to neutralize to pH 6-7. Strong bases will rapidly hydrolyze the ester.
    

Part 3: Advanced Purification Strategies

If upstream optimization fails, use these downstream purification techniques.

Table 1: Purification Solvent Screening

MethodSolvent SystemTarget Impurity RemovedNotes
Recrystallization Ethanol / Water (9:1)3-nitro isomerHeat to reflux, add water until turbid, cool slowly to 4°C.
Recrystallization Ethyl Acetate / HexaneTarry polymersGood for "polishing" colored products.[1]
Slurry Wash Cold Methanol (-10°C)Surface impuritiesMinimal yield loss; removes residual acids.

Part 4: Validated Experimental Protocol (Nitration)

Context: This protocol assumes the use of the Acetamido-protected intermediate to ensure high purity (avoiding the "tar" issue).

  • Setup: Charge a 3-neck flask with Methyl 2-acetamido-4-methylbenzoate (1.0 eq) and concentrated

    
     (5.0 vol).
    
  • Cooling: Cool the solution to -5°C .

  • Reagent Prep: In a separate vessel, mix Fuming

    
     (1.1 eq) and 
    
    
    
    (2.0 vol). Cool to 0°C.[2][3]
  • Addition: Add the nitrating mixture dropwise over 60 minutes.

    • Checkpoint: Maintain internal temperature < 0°C.[2][4]

  • Reaction: Stir at 0°C for 2 hours. Monitor by HPLC.

  • Quench: Pour onto crushed ice (10 vol). Stir for 30 mins.

  • Isolation: Filter the precipitate. Wash with cold water until filtrate is neutral.

  • Deprotection (In situ): Suspend wet cake in Methanol (10 vol) and conc. HCl (2.0 eq). Reflux until deacetylation is complete (approx 2h).

  • Final Isolation: Neutralize with

    
    , evaporate Methanol, and filter the yellow solid.
    

Part 5: Mechanistic Visualization

Understanding the competing directing groups is vital for troubleshooting.

ReactionPathway SM Methyl 2-amino-4-methylbenzoate (Starting Material) Intermediate Transition State (Wheland Intermediate) SM->Intermediate + HNO3 / H2SO4 Impurity_Ox Impurity: Oxidation/Tar (If Amine Unprotected) SM->Impurity_Ox Side Reaction (No Protection) Target Target: 5-Nitro Isomer (Kinetic Product) Intermediate->Target Major Path (Low Temp) Impurity_Iso Impurity: 3-Nitro Isomer (Sterically Hindered) Intermediate->Impurity_Iso Minor Path (High Temp)

Figure 2: Reaction pathways showing the divergence between the target product and common impurities based on reaction conditions.

References

  • Eisai R&D Management Co., Ltd. (2006). Process for preparing quinoline derivatives (Lenvatinib Intermediates).[5] WO2006137474. Link

  • Organic Syntheses. (1922). Methyl m-nitrobenzoate (General Nitration Protocol).[1] Org.[3][6][7][8] Synth. 1922, 2,[1][5] 43. Link

  • BenchChem Technical Support. (2025). Improving Regioselectivity in the Nitration of 4-Methylbenzoic Acid.Link

  • Indena S.p.A. (2020).[3][9][10] Process for the preparation of Lenvatinib.[3][8] EP 3620452 A1.[9] Link

Sources

Troubleshooting

Technical Support Center: Optimizing Nitration of 2-Amino-4-Methylbenzoate Derivatives

Welcome to the technical support center for the nitration of 2-amino-4-methylbenzoate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of 2-amino-4-methylbenzoate derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this sensitive reaction. As Senior Application Scientists, we understand that successful synthesis hinges on controlling key variables. This resource provides troubleshooting solutions and detailed protocols to ensure reproducible and high-yield outcomes.

Troubleshooting Guide: From Low Yield to Unwanted Side Products

This section addresses specific issues you may encounter during the nitration of 2-amino-4-methylbenzoate and its protected analogues. The logical flow is designed to help you diagnose the problem, understand the underlying cause, and implement an effective solution.

dot

TroubleshootingGuide Problem Problem Encountered LowYield Low Yield of Desired Product Problem->LowYield Impurity Impurities / Side Products Observed Problem->Impurity DarkColor Dark Color / Tar Formation Problem->DarkColor Cause_TempLow Inadequate Temperature? (Too Low or Too High) LowYield->Cause_TempLow Check Reaction Conditions Cause_Water Presence of Water? LowYield->Cause_Water Check Reagents/Glassware Cause_Workup Loss During Workup? LowYield->Cause_Workup Check Isolation Protocol Cause_TempHigh Temperature Too High? Impurity->Cause_TempHigh Check Temp. Logs Cause_Protection Incomplete Amino Group Protection? Impurity->Cause_Protection Check Starting Material Cause_Isomers Poor Regioselectivity? Impurity->Cause_Isomers Analyze Product Mixture Cause_Oxidation Oxidation of Amino Group? DarkColor->Cause_Oxidation Unprotected Amine? Cause_Runaway Thermal Runaway / Hotspots? DarkColor->Cause_Runaway Check Addition Rate/Stirring Sol_Temp Solution: Maintain strict temperature control. Typically 0-10°C for addition. Allow warming to RT post-addition to ensure completion. Cause_TempLow->Sol_Temp Sol_Dry Solution: Use oven-dried glassware. Use concentrated (anhydrous) acids. Cause_Water->Sol_Dry Sol_Workup Solution: Quench on sufficient crushed ice. Wash precipitate with ice-cold water/solvents to minimize loss. Cause_Workup->Sol_Workup Sol_Dinitration Solution: Maintain T < 10°C. Use stoichiometric amount of nitrating agent. Prevents dinitration and other side reactions. Cause_TempHigh->Sol_Dinitration Sol_Protect Solution: Ensure complete conversion to acetanilide before nitration. Verify with TLC or ¹H NMR. Cause_Protection->Sol_Protect Sol_Regio Solution: Amino group protection is key. The bulky acetyl group favors para-nitration over ortho. Cause_Isomers->Sol_Regio Sol_Oxidation Solution: Protect the -NH2 group as an amide. This reduces its susceptibility to oxidation by nitric acid. Cause_Oxidation->Sol_Oxidation Sol_Stir Solution: Add nitrating mix slowly and dropwise. Ensure vigorous, efficient stirring to dissipate heat and prevent localized hotspots. Cause_Runaway->Sol_Stir

Caption: Troubleshooting flowchart for nitration of 2-amino-4-methylbenzoate derivatives.

Q1: My reaction yield is consistently low. What are the likely causes?

A1: Low yield in this nitration is a common issue that can typically be traced back to one of three areas: reaction conditions, reagent purity, or product isolation.

  • Inadequate Temperature Control: This is the most critical factor. Nitration is a highly exothermic reaction.[1] If the temperature is too low, the reaction may not proceed to completion. Conversely, if the temperature rises above the optimal range (generally not exceeding 15°C during addition), side reactions such as dinitration and oxidation can significantly reduce the yield of your desired product.[2][3][4]

  • Presence of Water: Any water in the reaction mixture can interfere with the formation of the nitronium ion (NO₂⁺), which is the active electrophile generated from the mixture of nitric and sulfuric acids.[3] Ensure all glassware is thoroughly dried and that you are using concentrated acids.

  • Loss During Work-up: The nitro-product can be lost during isolation if not performed correctly. Ensure you quench the reaction mixture over a sufficient volume of crushed ice to ensure complete precipitation.[3][5] When washing the filtered solid, use ice-cold water or solvents to minimize redissolving your product.[3]

Q2: I'm observing multiple spots on my TLC plate, indicating impurities. How can I improve selectivity?

A2: The formation of multiple products points to issues with selectivity, which is a significant challenge in the nitration of anilines due to the powerful activating nature of the amino group.[6]

  • Unprotected Amino Group: Direct nitration of anilines is notoriously difficult. The strongly acidic conditions protonate the amino group (-NH₂) to form an anilinium ion (-NH₃⁺).[7][8] This protonated group is strongly deactivating and a meta-director, leading to a mixture of ortho, para, and meta products.[6][8][9] Furthermore, the free amine is highly susceptible to oxidation by nitric acid, which can result in tarry byproducts.[6]

  • The Solution: Amino Group Protection: To achieve high regioselectivity, the amino group must be protected before nitration. The most common method is acetylation with acetic anhydride to form an acetanilide.[9][10] The resulting amide group is still an ortho, para-director but is less activating than the free amine, allowing for a much more controlled reaction. The bulkiness of the acetyl group also sterically hinders the ortho positions, favoring the formation of the para isomer as the major product.[10]

  • Over-Nitration: If the reaction temperature is too high or an excess of the nitrating agent is used, dinitration can occur.[11][12] Strict temperature control (ideally 0-10°C) and careful stoichiometry are essential to ensure mono-nitration.[3][10]

Q3: The reaction mixture turned dark brown or black. Is the experiment salvageable?

A3: A dark brown or black reaction mixture is a strong indicator of oxidation and decomposition, often of the unprotected amine.[10] This typically happens when the temperature is not controlled effectively, or the nitrating agent is added too quickly, creating localized hotspots.[5]

  • Prevention is Key: This issue is best addressed by protecting the amino group as described in A2. The acetanilide is far less prone to oxidation.

  • Procedural Control: Always add the nitrating mixture slowly, dropwise, with vigorous stirring to ensure efficient heat dissipation.[5][13] Use an ice-salt bath if necessary to maintain a low and stable temperature.[5]

  • Salvageability: Unfortunately, once significant charring has occurred, the yield of the desired product is likely to be very low, and purification will be extremely difficult. It is generally more efficient to restart the experiment with stricter controls.

Frequently Asked Questions (FAQs)

Q1: Why is temperature control so critical in nitration reactions? A1: Temperature control is paramount for three main reasons:

  • Exothermicity: The mixing of sulfuric and nitric acids, and the nitration reaction itself, are highly exothermic.[1] Without efficient cooling, the temperature can rise uncontrollably, leading to a dangerous thermal runaway.[14]

  • Selectivity: Higher temperatures provide the activation energy for unwanted side reactions. For activated rings, this primarily includes di- and tri-nitration.[12]

  • Safety: Uncontrolled exothermic reactions can lead to the rapid evolution of toxic nitrogen oxide gases and pose an explosion hazard.[15][16] Maintaining a low temperature, typically between 0-15°C, is crucial for a safe and selective reaction.[4][11]

Q2: What is the role of sulfuric acid in this reaction? A2: Sulfuric acid serves two critical functions. First, it acts as a catalyst by protonating nitric acid, which facilitates the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), the active nitrating species.[9][17][18] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the formation of the nitronium ion.[9]

dot

Caption: Mechanism for the generation of the nitronium ion electrophile.

Q3: How do I monitor the progress of the reaction? A3: The most convenient method for monitoring the reaction is Thin-Layer Chromatography (TLC).[5] Periodically (e.g., every 15-30 minutes), a small aliquot of the reaction mixture can be carefully quenched in ice/water, extracted with a solvent like ethyl acetate, and spotted on a TLC plate against the starting material. The reaction is complete when the starting material spot has disappeared.

Q4: My product is an oil and won't precipitate when poured onto ice. What should I do? A4: If your product does not precipitate, it is likely either a liquid/oil at the quenching temperature or it has some solubility in the acidic aqueous mixture.[19] In this case, you should perform a liquid-liquid extraction. Transfer the entire quenched mixture to a separatory funnel and extract several times with a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).[13][19] Combine the organic layers, wash with a dilute base (like sodium bicarbonate solution) to remove residual acid, then with water, dry over an anhydrous agent (like Na₂SO₄), and evaporate the solvent.[19] The crude product can then be purified, typically by column chromatography.

Experimental Protocols

Table 1: Recommended Reaction Conditions
ParameterConditionRationale & Key Considerations
Protection Acetylation of -NH₂Crucial for selectivity and preventing oxidation. [10] Ensures a controlled reaction and directs nitration primarily to the para position.
Nitrating Agent Mixed Acid (Conc. HNO₃ : Conc. H₂SO₄)Standard and effective for generating the nitronium ion. A 1:1 ratio is common, but increasing H₂SO₄ can moderate reactivity.[5][9]
Temperature 0°C to 10°CCritical for preventing side reactions. [3][10] Use an ice or ice-salt bath. Monitor the internal reaction temperature, not the bath temperature.[5]
Addition Rate Slow, dropwisePrevents dangerous temperature spikes and localized hotspots.[5][13] Use a dropping funnel for controlled addition.
Stirring Vigorous and efficientEnsures homogeneity and effective heat transfer to the cooling bath.[5]
Monitoring TLCAllows for determination of reaction completion and helps avoid extended reaction times that can lead to byproducts.[11]
Work-up Quench on crushed iceRapidly stops the reaction and precipitates the solid product.[5][19]
dot

Workflow Start Start: 2-Amino-4-methylbenzoate Derivative Protect Step 1: Protection (Acetylation) Reagents: Acetic Anhydride Monitor: TLC to confirm conversion Start->Protect Nitration Step 2: Nitration Reagents: Mixed Acid (HNO₃/H₂SO₄) Conditions: 0-10°C, slow addition Protect->Nitration Workup Step 3: Work-up Quench on crushed ice Vacuum filter to isolate crude product Nitration->Workup Hydrolysis Step 4: Deprotection (Acid/Base Hydrolysis) Removes acetyl group to regenerate amine Workup->Hydrolysis Purify Step 5: Purification Recrystallization or Column Chromatography Hydrolysis->Purify End Final Product: Purified Nitro-Derivative Purify->End

Caption: General experimental workflow for selective nitration.

Protocol 1: Protection of the Amino Group (Acetylation)
  • Setup: In a flask suitable for the scale of your reaction, dissolve the 2-amino-4-methylbenzoate derivative in glacial acetic acid.

  • Addition: Cool the solution in an ice bath. Slowly add acetic anhydride (typically 1.1 to 1.5 equivalents) to the stirred solution.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 1-2 hours.

  • Isolation: Pour the reaction mixture into a beaker of cold water with stirring. The protected acetanilide product should precipitate as a white solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry the product completely. The purity can be checked by melting point or TLC before proceeding.

Protocol 2: Nitration of the Protected Substrate

Safety: Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.[5][15][20]

  • Dissolution: In a clean, dry flask equipped with a magnetic stirrer and a thermometer, add the dried acetanilide derivative from Protocol 1. Place the flask in an ice-salt bath.

  • Acid Addition: Slowly add concentrated sulfuric acid, ensuring the internal temperature does not rise above 10-15°C. Stir until all the solid has dissolved. Cool the resulting solution to 0-5°C.

  • Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid.[5] This process is highly exothermic and must be done in an ice bath with stirring. Cool this mixture to 0-5°C before use.

  • Reaction: Add the cold nitrating mixture to the dissolved substrate solution dropwise using a dropping funnel. Crucially, maintain the internal reaction temperature between 0-5°C throughout the addition. [13]

  • Completion: Once the addition is complete, allow the mixture to stir in the ice bath for an additional 30-60 minutes. Monitor by TLC.

  • Work-up: Very slowly and carefully pour the completed reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring.[5][14] This will quench the reaction and precipitate the nitrated product.

  • Isolation: Allow the ice to melt completely. Isolate the solid product by vacuum filtration. Wash the solid thoroughly with cold deionized water until the washings are neutral to litmus or pH paper.[5]

  • Purification: The crude product can be purified by recrystallization, typically from ethanol or an ethanol/water mixture.[5][10]

References

  • University of California, Irvine. (n.d.). NITRATION OF METHYL BENZOATE. Retrieved from [Link]

  • Wikipedia. (2024). Nitration. Retrieved from [Link]

  • YouTube. (2024). Nitration reaction safety. Retrieved from [Link]

  • Kotha, S., & Khedkar, P. (2012). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Molecules, 17(8), 9739–9746.
  • Chemistry Stack Exchange. (2024). Why is mononitration of phenol carried out at low temperatures? Retrieved from [Link]

  • Pavia, D. L. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. Retrieved from [Link]

  • Fiveable. (2025). Handling nitric acid. Retrieved from [Link]

  • ResearchGate. (2025). Improvement of the Nitration Process in 2-Amino-5-chloro-4-methylbenzenesulfonic Acid Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
  • University of East Anglia. (n.d.). Nitration and aromatic reactivity. Retrieved from [Link]

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate. Retrieved from [Link]

  • ACS Publications. (2024). Biocatalytic Strategies for Nitration Reactions. JACS Au. Retrieved from [Link]

  • PraxiLabs. (n.d.). Nitration of Methyl Benzoate Experiment. Retrieved from [Link]

  • Iranian Chemical Society. (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998019978A1 - Nitration process.
  • NEET Coaching. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Nitration of aniline. Retrieved from [Link]

  • Web Pages. (n.d.). 7. Nitration of Methyl Benzoate. Retrieved from [Link]

  • YouTube. (2018). Nitration of MethylBenzoate and Nitration of Bromobenzene. Retrieved from [Link]

  • University of Massachusetts. (n.d.). Experiment 15 — Nitration of Methyl Benzoate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. Retrieved from [Link]

  • Reddit. (2016). A simple question on the nitration of aniline. Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]

  • ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from [Link]

  • VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Reaction of Amines with Nitrous Acid. Retrieved from [Link]

  • Vapourtec. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Retrieved from [Link]

  • Cengage. (n.d.). Experiment 40. Nitration of Methyl Benzoate. Retrieved from [Link]

  • SlideShare. (n.d.). 1 NITRATION. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from [Link]

  • Google Patents. (n.d.). US3397229A - Nitration of benzoic acid and its chlorinated derivatives.

Sources

Optimization

Technical Support Center: Maximizing Solubility of Methyl 2-amino-4-methyl-5-nitrobenzoate

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for Methyl 2-amino-4-methyl-5-nitrobenzoate. This document provides researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 2-amino-4-methyl-5-nitrobenzoate. This document provides researchers, scientists, and drug development professionals with in-depth guidance, frequently asked questions (FAQs), and troubleshooting protocols to address challenges related to the solubility of this compound. Our approach is grounded in first principles of physical organic chemistry to empower you with the rationale behind our recommendations.

Section 1: Understanding the Solute: A Molecular-Level Perspective

Before selecting a solvent, it is critical to analyze the structure of Methyl 2-amino-4-methyl-5-nitrobenzoate. The solubility behavior of this molecule is governed by a combination of its functional groups and overall structure.

  • Aromatic Benzene Ring: The core is a nonpolar, hydrophobic benzene ring. This feature suggests solubility in solvents that can engage in van der Waals forces and potentially π-π stacking interactions.[1]

  • Polar Functional Groups: The molecule possesses several polar groups:

    • Amino Group (-NH₂): This group is a strong hydrogen bond donor and a weak acceptor.

    • Nitro Group (-NO₂): This is a highly polar, strong hydrogen bond acceptor.

    • Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor.

  • Methyl Group (-CH₃): A nonpolar, electron-donating group that adds to the hydrophobic character.

Expert Analysis: The presence of both nonpolar (benzene ring, methyl group) and highly polar, hydrogen-bonding groups (amino, nitro, ester) makes Methyl 2-amino-4-methyl-5-nitrobenzoate a molecule of intermediate or moderate polarity. It is unlikely to be highly soluble in extremely nonpolar solvents (like hexanes) or highly polar protic solvents (like water) alone. The key to maximizing solubility lies in finding a solvent system that can effectively interact with all of these features simultaneously.

Section 2: FAQs: Solvent Selection & Strategy

This section directly answers common questions encountered during experimental design.

Q1: What are the recommended starting solvents for dissolving Methyl 2-amino-4-methyl-5-nitrobenzoate?

Based on the molecule's structure, you should begin by screening a range of solvents with intermediate to high polarity. The principle of "like dissolves like" is a useful starting point.[2] We recommend starting with solvents that are polar but also possess some nonpolar character, and include both protic and aprotic options.

Q2: How do I perform a systematic, small-scale solvent screen?

A brute-force screening approach is often inefficient.[3] A more systematic method involves testing solubility in a representative set of solvents at both room temperature and an elevated temperature. This helps identify solvents suitable for direct dissolution or for techniques like recrystallization, which require high solubility in hot solvent and low solubility in cold solvent.[4][5]

Experimental Protocol: Micro-Scale Solubility Screening
  • Preparation: Weigh approximately 5-10 mg of your compound into several small vials or test tubes.

  • Solvent Addition (Room Temp): To each vial, add a measured aliquot (e.g., 100 µL) of a single test solvent. Vortex or agitate the vial vigorously for 1-2 minutes.

  • Observation (Room Temp): Observe and record the results:

    • Freely Soluble: The compound dissolves completely.

    • Partially Soluble: Some, but not all, of the solid dissolves.

    • Insoluble: No visible dissolution of the solid.

  • Heating: For vials where the compound was partially soluble or insoluble, place them in a heated bath (e.g., water bath, heating block). Increase the temperature to just below the solvent's boiling point. Caution: Ensure vials are not tightly capped to avoid pressure buildup.

  • Observation (Hot): Observe and record solubility at the elevated temperature.

  • Cooling: If the compound dissolved upon heating, allow the vial to cool slowly to room temperature and then in an ice bath. Observe if precipitation or crystallization occurs. This is a crucial step for identifying potential recrystallization solvents.[4]

  • Data Collation: Record all observations in a structured table for easy comparison.

Q3: My compound has poor solubility in single solvents. What is the next step?

If single solvents are ineffective, the use of a co-solvent system is a powerful next step.[2] Co-solvents are miscible organic solvents added to a primary solvent to modify its overall polarity and enhance the solubility of a compound.[2]

Strategy:

  • For Aqueous Systems: If you need to dissolve the compound in a buffer, first create a concentrated stock solution in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF). Then, dilute this stock solution into the aqueous buffer.[6][7]

  • For Organic Systems: If a compound is poorly soluble in a nonpolar solvent (e.g., toluene), adding a small amount of a more polar, miscible solvent (e.g., acetone or ethyl acetate) can significantly improve solubility. Conversely, if solubility is poor in a polar solvent like ethanol, adding a less polar co-solvent might be effective.

Q4: Which specific solvents should I include in my initial screen?

The following table provides a curated list of recommended starting solvents, categorized by their properties.

SolventClassPolarity IndexBoiling Point (°C)Rationale for Inclusion
Dichloromethane (DCM) Chlorinated3.140A good starting point for moderately polar compounds. Volatile.
Acetone Ketone5.156Aprotic polar solvent, effective at dissolving many organic compounds.
Ethyl Acetate Ester4.477Medium polarity, good H-bond acceptor. Often a good choice for purification.[1]
Isopropanol (IPA) Alcohol3.982Protic solvent, less polar than ethanol. Good for compounds with H-bond donors/acceptors.
Ethanol (EtOH) Alcohol4.378Common polar protic solvent.[8]
Acetonitrile (ACN) Nitrile5.882Aprotic polar solvent, can be effective when others fail.
Tetrahydrofuran (THF) Ether4.066Aprotic, moderately polar. Its cyclic ether structure is effective for many compounds.
N,N-Dimethylformamide (DMF) Amide6.4153Highly polar aprotic solvent. Often dissolves compounds that are insoluble in others. High boiling point.
Dimethyl Sulfoxide (DMSO) Sulfoxide7.2189Highly polar aprotic solvent. An excellent choice for "difficult-to-dissolve" compounds. Often used for stock solutions.[6]
Toluene Aromatic2.4111Nonpolar aromatic solvent. Useful for assessing the contribution of the benzene ring to solubility.[8]

Section 3: Visualized Workflow: Systematic Solvent Selection

The following diagram outlines a logical workflow for efficiently identifying an optimal solvent or solvent system.

Solvent_Screening_Workflow cluster_0 Phase 1: Single Solvent Screening cluster_1 Phase 2: Binary Solvent System (If Needed) A Start: Weigh 5-10 mg of Compound B Test Solubility in Solvent Panel (e.g., DCM, Acetone, EtOH, EtOAc, Toluene, DMSO) A->B C Observe at Room Temperature B->C D Soluble? C->D E Heat to near Boiling Point D->E No / Partially H Candidate for Direct Use D->H Yes F Soluble when Hot? E->F G Insoluble F->G No I Cool to Room Temp & 0°C F->I Yes M Select Best 'Soluble' Solvent (e.g., Acetone) G->M If no single solvent works J Does it Precipitate? I->J K Potential Recrystallization Solvent J->K Yes L Remains Soluble: Too good a solvent for recrystallization J->L No O Dissolve Compound in 'Soluble' Solvent M->O N Select 'Insoluble' Anti-Solvent (e.g., Hexane or Water) P Titrate with Anti-Solvent until Turbidity Appears N->P O->P Q Gently Warm to Re-dissolve P->Q R Optimal Mixed Solvent System Identified Q->R

Caption: A systematic workflow for single and binary solvent screening.

Section 4: Troubleshooting Guide

Even with a systematic approach, issues can arise. This guide addresses specific problems you may encounter.

Issue 1: My compound precipitated immediately when I added my DMSO stock solution to an aqueous buffer.
  • Causality: This is a common phenomenon known as "crashing out".[6] Your compound is highly soluble in the concentrated DMSO stock but has very low solubility in the final aqueous medium. When the stock is diluted, the solvent environment rapidly changes from organic to aqueous, exceeding the compound's solubility limit and causing rapid precipitation.

  • Solutions:

    • Decrease Final Concentration: The most likely cause is that your target concentration is above the compound's aqueous solubility limit. Try preparing a more dilute final solution.[6]

    • Modify the Dilution Method: Add the DMSO stock solution drop-by-drop into the aqueous buffer while vortexing vigorously. This rapid mixing can sometimes prevent localized high concentrations that initiate precipitation.[6]

    • Increase Co-solvent Percentage: If your experimental system can tolerate it, slightly increasing the final percentage of DMSO (e.g., from 1% to 2-5% v/v) may be sufficient to keep the compound in solution. Always run a vehicle control to ensure the solvent itself doesn't affect the results.[6]

    • Use a Different Stock Solvent: Consider creating a stock in a less potent but more aqueous-compatible solvent like ethanol if solubility permits.

Issue 2: When I cool my solution for recrystallization, an oil forms instead of crystals.
  • Causality: This is known as "oiling out". It occurs when the solution becomes supersaturated at a temperature that is above the melting point of your solid compound. Instead of crystallizing, the compound comes out of solution as a liquid.[9] This is more common with impure compounds or when using a solvent with a high boiling point.[8]

  • Solutions:

    • Add More Solvent: Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent (10-20% more volume). The increased solvent volume means the solution will become supersaturated at a lower, cooler temperature, which may be below the compound's melting point.[9]

    • Cool More Slowly: Rapid cooling encourages oiling out. After dissolving the compound in hot solvent, allow it to cool to room temperature very slowly before moving it to an ice bath. Insulating the flask can help.[9]

    • Change Solvents: If the problem persists, choose a different solvent with a lower boiling point. For example, if you used ethanol (b.p. 78 °C), try methanol (b.p. 65 °C).[9]

Issue 3: The compound dissolves in the hot solvent but does not precipitate upon cooling.
  • Causality: This indicates that either too much solvent was used, or the compound is simply too soluble in that specific solvent, even at low temperatures.[9]

  • Solutions:

    • Reduce Solvent Volume: Re-heat the solution and boil off some of the solvent to increase the compound's concentration. Then, attempt to cool it again.

    • Induce Crystallization: Try scratching the inside of the flask with a glass rod just below the solvent line. The microscopic scratches can provide nucleation sites for crystal growth. Alternatively, add a tiny "seed" crystal of the solid compound.

    • Use an Anti-Solvent: If the compound is very soluble in solvent A but insoluble in solvent B (and A and B are miscible), you can slowly add solvent B (the "anti-solvent") to the solution until it becomes turbid, indicating the onset of precipitation.[5]

References

  • Jie, L., et al. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 7. Available at: [Link]

  • University of York. (2014). How to predict the solubility of an organic compound in different kinds of solvents? Chemistry Stack Exchange. Available at: [Link]

  • Nichols, L. (2022). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts. Available at: [Link]

  • Gkeka, P., et al. (2020). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 120(21), 12013-12071. Available at: [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. Available at: [Link]

  • Fallah, Z., et al. (2023). Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models. Scientific Reports, 13(1), 17763. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • CCDC. (n.d.). Guide for crystallization. Available at: [Link]

  • APC. (2020). [WEBINAR] How do you choose a solvent and design your crystallization faster? Available at: [Link]

  • PubChem. Methyl 2-amino-5-nitrobenzoate. Available at: [Link]

  • Reddit. (2022). How to tackle compound solubility issue. r/labrats. Available at: [Link]

  • Nichols, L. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • PubChem. Methyl 2-methyl-5-nitrobenzoate. Available at: [Link]

  • LBAO Chemicals. Methyl 2-amino-5-nitrobenzoate. Available at: [Link]

  • Catalent. (2023). BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms. Available at: [Link]

Sources

Troubleshooting

Handling moisture sensitivity of Methyl 2-amino-4-methyl-5-nitrobenzoate

The following technical guide serves as a specialized support resource for researchers and process chemists handling Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS 929214-80-2). This guide addresses the specific challenges...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide serves as a specialized support resource for researchers and process chemists handling Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS 929214-80-2). This guide addresses the specific challenges of moisture sensitivity, hydrolytic stability, and experimental handling to ensure high-purity outcomes in drug development and organic synthesis workflows.[1]

Handling Moisture Sensitivity & Stability Optimization

Compound Identity:

  • Name: Methyl 2-amino-4-methyl-5-nitrobenzoate[1][2]

  • CAS Number: 929214-80-2[1][2]

  • Formula: C₉H₁₀N₂O₄[2]

  • Molecular Weight: 210.19 g/mol

  • Core Reactivity: 2-Aminobenzoate ester (Anthranilate derivative)

Core Directive: The Moisture Sensitivity Profile

While methyl esters are often perceived as moderately stable, Methyl 2-amino-4-methyl-5-nitrobenzoate presents a specific "silent" risk profile.[1] The presence of the electron-withdrawing nitro group at the 5-position increases the electrophilicity of the carbonyl carbon, making the ester bond more susceptible to nucleophilic attack by water (hydrolysis) compared to unsubstituted anthranilates.[1] Furthermore, the ortho-amino group can facilitate intramolecular proton transfer, potentially catalyzing hydrolysis under humid conditions or in the presence of trace acids [1].[1]

The Consequence: Moisture ingress does not just lower purity; it generates 2-amino-4-methyl-5-nitrobenzoic acid .[1] This free acid impurity is a reaction terminator in base-catalyzed cyclizations (e.g., Quinazoline synthesis) and can poison organometallic catalysts.[1]

Troubleshooting & FAQ: Researcher-to-Researcher

Category A: Storage & Physical Integrity[3][4]

Q: I noticed the compound has turned from a free-flowing powder to sticky clumps. Is it still usable? A: Clumping is the primary physical indicator of hygroscopic moisture absorption.

  • Diagnosis: The "stickiness" often results from partial surface hydrolysis generating the free acid, which can form hydrogen-bonded networks with water.[1]

  • Action: Do not use directly for sensitive reactions (e.g., diazotization or anhydrous couplings).

  • Remediation: Recrystallize from anhydrous Methanol/Ethanol to remove the acid impurity, then dry strictly according to the Vacuum Drying Protocol (Section 3).

Q: Can I store this compound in a standard fridge at 4°C? A: Only if secondary containment is used.

  • Risk: Standard laboratory refrigerators have high humidity. A screw-cap vial alone is insufficient; thermal cycling causes pressure changes that suck moist air into the vial.

  • Protocol: Place the vial inside a secondary jar containing a desiccant (Silica Gel or Drierite) and seal the outer jar with Parafilm. Allow the container to warm to room temperature before opening to prevent condensation.

Category B: Reaction Chemistry[5][6]

Q: My cyclization reaction yield is 20% lower than expected. Could moisture be the cause? A: Yes, specifically if you are using base catalysis (e.g., NaH, K2CO3).[1]

  • Mechanism: Water competes with your nucleophile for the ester carbonyl. If the free acid forms, it immediately neutralizes your base catalyst (forming the benzoate salt), effectively stopping the reaction cycle.[1]

  • Check: Run a proton NMR in DMSO-d6. Look for a singlet shift of the methyl ester (~3.8-3.9 ppm). If you see a new peak or a broad singlet >11 ppm (COOH), your starting material is compromised.

Q: Is it necessary to use a glovebox for weighing? A: For standard synthesis, a glovebox is overkill but optimal. For GMP or kinetic studies , it is recommended.

  • Standard Practice: Weigh quickly in air, but do not leave the container open. Use a "weighing boat" technique that minimizes exposure time.

  • Critical Practice: If using in transition-metal catalyzed cross-couplings (e.g., Buchwald-Hartwig on the amine), use a glovebox or Schlenk line, as the hydrolysis product (the acid) can chelate and poison Pd/Cu catalysts.[1]

Standardized Protocols

Protocol 1: Quantitative Dryness Verification (H-NMR)

Before committing to a large-scale reaction, validate the integrity of your ester.[1]

  • Sampling: Take ~10 mg of the compound.

  • Solvent: Dissolve in 0.6 mL anhydrous DMSO-d6 (taken from a fresh ampoule). Note: Using wet CDCl3 can induce hydrolysis in the tube, giving false positives.[1]

  • Acquisition: Run a standard 1H-NMR (16 scans).

  • Analysis:

    • Target: Methyl ester singlet at ~3.85 ppm (Integrate to 3.0).

    • Impurity: Look for the disappearance of the methyl singlet and appearance of a broad acid proton at 11.0-13.0 ppm.

    • Water: Check the H2O peak in DMSO (3.33 ppm). If H2O integral > 0.5 relative to the aromatic protons, dry the compound.[1]

Protocol 2: Vacuum Drying (The "Pistol" Method)

Use this method to restore "sticky" or aggregated material.

  • Setup: Use a Abderhalden drying pistol or a vacuum oven.

  • Desiccant: Place Phosphorus Pentoxide (P₂O₅) or Activated Molecular Sieves (4Å) in the desiccant tray. P₂O₅ is superior for removing chemically bound water.

  • Temperature: Set heating to 40-45°C . Do not exceed 60°C to avoid thermal decomposition of the nitro group or sublimation.

  • Vacuum: Apply high vacuum (< 1 mbar) for 12–24 hours.

  • Storage: Backfill with Argon/Nitrogen and seal immediately.

Visualizing the Risk: Hydrolysis & Handling[1]

Diagram 1: The Hydrolysis Cascade

This diagram illustrates why moisture is a "reaction terminator" for this specific ester.[1]

HydrolysisRisk Ester Methyl 2-amino-4-methyl -5-nitrobenzoate (Active Reagent) Intermediate Tetrahedral Intermediate Ester->Intermediate Nucleophilic Attack Water Moisture (H₂O) (Atmospheric/Solvent) Water->Intermediate Acid 2-amino-4-methyl -5-nitrobenzoic Acid (Impurity) Intermediate->Acid Elimination Methanol Methanol (Byproduct) Intermediate->Methanol ReactionFailure Reaction Failure: 1. Catalyst Poisoning 2. Base Neutralization Acid->ReactionFailure Inhibits Downstream Step

Caption: The hydrolysis pathway where atmospheric moisture converts the active ester into the free acid, which subsequently neutralizes base catalysts or poisons metal centers.[1]

Diagram 2: Safe Handling Workflow

A self-validating workflow to ensure material integrity from storage to reactor.

HandlingWorkflow Storage Cold Storage (4°C) with Desiccant Equilibration Warm to Room Temp (Sealed Container) Storage->Equilibration Prevent Condensation Inspection Visual Check: Flowing Powder vs. Clumps Equilibration->Inspection Decision Is it Dry? Inspection->Decision Drying Vacuum Dry (40°C, P₂O₅, 12h) Decision->Drying No (Clumped) Weighing Weighing: Minimize Air Exposure Decision->Weighing Yes (Flowing) Drying->Weighing Restored Reaction Reaction Initiation (Anhydrous Solvent) Weighing->Reaction

Caption: Operational workflow emphasizing thermal equilibration to prevent condensation-induced degradation.

Quantitative Data: Stability & Solubility

ParameterValue / ConditionRelevance to Handling
Melting Point 134–138 °C (Typical)Lower MP indicates acid impurity presence.[1]
Solubility (Water) InsolubleHeterogeneous hydrolysis is slow but persistent.
Solubility (MeOH) SolubleGood for recrystallization; must be anhydrous.
Solubility (DMSO) Highly SolublePreferred solvent for NMR analysis.
Hygroscopicity ModerateForms surface hydrates; requires desiccated storage.
pKa (Acid form) ~2.5 (Estimated)The hydrolysis product is a relatively strong acid due to the nitro group.

References

  • Mechanism of Ester Hydrolysis: Kirby, A. J. (1972). Hydrolysis in Organic Chemistry. Comprehensive Chemical Kinetics.
  • Compound Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2777346 (Related Isomer: Methyl 2-amino-5-nitrobenzoate). Retrieved from [Link]

  • Purification Standards: Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard protocols for drying nitro-aniline derivatives).

Sources

Optimization

Separation of Methyl 2-amino-4-methyl-5-nitrobenzoate from starting materials

Welcome to the Technical Support Center for the purification of Methyl 2-amino-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of Methyl 2-amino-4-methyl-5-nitrobenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for the successful isolation of this compound from its starting materials and reaction byproducts.

Introduction

The synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate, a key intermediate in various pharmaceutical and chemical syntheses, typically involves the nitration of Methyl 2-amino-4-methylbenzoate. While the synthetic step itself is often straightforward, the purification of the desired product from unreacted starting materials and potential isomeric byproducts can be challenging. This guide provides a structured approach to troubleshooting common separation issues and answers frequently asked questions to ensure you obtain your target compound with high purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of Methyl 2-amino-4-methyl-5-nitrobenzoate.

Problem 1: Poor Separation on Thin Layer Chromatography (TLC)

Observation: You are unable to achieve good separation between your product and starting material spots on the TLC plate; the spots are overlapping or streaking.

Probable Causes & Solutions:

  • Inappropriate Solvent System Polarity: The polarity of your eluent is critical for achieving good separation. Aromatic amines and nitro compounds have distinct polarities that can be exploited.

    • Solution: Start with a moderately polar solvent system, such as 20-30% ethyl acetate in hexanes. If the spots remain at the baseline, increase the polarity by incrementally increasing the proportion of ethyl acetate. If the spots run with the solvent front, decrease the polarity. For these specific compounds, a mixture of ethyl acetate and hexanes or dichloromethane and methanol are good starting points[1][2][3].

  • Streaking of the Amine Spot: The basic nature of the amino group on your product and starting material can cause it to interact strongly with the acidic silica gel on the TLC plate, leading to streaking.

    • Solution: Add a small amount of a basic modifier to your eluent system. Typically, 0.5-1% triethylamine or a few drops of ammonium hydroxide can neutralize the acidic sites on the silica gel and result in sharper, more defined spots[4].

  • Sample Overloading: Applying too much sample to the TLC plate can lead to broad, poorly resolved spots.

    • Solution: Dilute your sample and apply a smaller spot using a fine capillary tube. The ideal spot size should be no more than 1-2 mm in diameter[3].

Problem 2: Difficulty with Recrystallization

Observation: Your product either fails to crystallize, "oils out," or the resulting crystals are impure.

Probable Causes & Solutions:

  • Incorrect Solvent Choice: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but sparingly soluble at room temperature or below, while impurities are either very soluble or insoluble at all temperatures[5].

    • Solution: Conduct a solvent screen with small amounts of your crude product. Common solvents to test for this class of compounds include ethanol, methanol, isopropanol, or a mixed solvent system like ethanol/water or ethyl acetate/hexanes[6][7].

  • "Oiling Out": The product separates from the solution as a liquid instead of forming crystals. This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.

    • Solution: Try using a lower-boiling point solvent. Alternatively, you can try to induce crystallization by adding a seed crystal, scratching the inside of the flask with a glass rod at the liquid-air interface, or cooling the solution more slowly.

  • Co-precipitation of Impurities: If the impurities have similar solubility profiles to your product, they may crystallize along with it.

    • Solution: If the impurity is your starting material, it is likely more soluble in non-polar solvents. A recrystallization from a solvent system like ethyl acetate/hexanes may leave the starting material in the mother liquor. If significant impurities persist, a preliminary purification by column chromatography may be necessary before recrystallization.

Problem 3: Inefficient Separation via Column Chromatography

Observation: You are experiencing poor separation of your product from starting materials or byproducts during column chromatography, leading to mixed fractions.

Probable Causes & Solutions:

  • Suboptimal Eluent System: The solvent system that gave good separation on TLC may not directly translate to column chromatography due to differences in the silica gel and loading effects.

    • Solution: Based on your TLC results, select an eluent system that provides a retention factor (Rf) of approximately 0.2-0.4 for your target compound. This typically provides the best resolution in column chromatography[8].

  • Improper Column Packing: Air bubbles or channels in the silica gel bed will lead to a non-uniform flow of the mobile phase and poor separation.

    • Solution: Pack the column carefully using a slurry method to ensure a homogenous and tightly packed bed. Gently tap the column as the silica settles to dislodge any air bubbles[9].

  • Column Overloading: Applying too much crude material to the column will exceed its separation capacity.

    • Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.

  • Sample Application: Applying the sample in a large volume of solvent will result in a broad initial band and poor separation.

    • Solution: Dissolve your crude product in the minimum amount of solvent possible for "wet loading," or adsorb it onto a small amount of silica gel for "dry loading" to ensure a concentrated starting band[9].

Frequently Asked Questions (FAQs)

Q1: What are the likely starting materials and major impurities in the synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate?

A1: The most probable starting material is Methyl 2-amino-4-methylbenzoate . The primary impurity after the reaction will likely be unreacted starting material. Additionally, depending on the reaction conditions, there is a possibility of forming isomeric byproducts where the nitro group is added to other positions on the aromatic ring, although the directing effects of the amino and methyl groups favor the desired product. Over-nitration to form dinitro compounds is also a possibility if the reaction conditions are too harsh[10][11][12].

Q2: How can I quickly assess the purity of my fractions during column chromatography?

A2: Thin Layer Chromatography (TLC) is the most efficient method for monitoring your column fractions. Spot each fraction on a TLC plate alongside your crude mixture and a reference spot of your starting material (if available). This will allow you to identify which fractions contain your purified product, which contain a mixture, and which contain only impurities[13].

Q3: My purified product is still slightly colored. What could be the cause and how can I fix it?

A3: A faint yellow color is often characteristic of nitro-aromatic compounds. However, a darker coloration may indicate the presence of oxidized impurities or residual starting material. If TLC analysis shows a single spot, the color may be inherent to the molecule. If minor impurities are suspected, a second recrystallization, perhaps with the addition of a small amount of activated charcoal (decolorizing carbon), can help remove colored impurities. Be aware that using too much charcoal can lead to a loss of your desired product.

Q4: What are the key safety precautions to take when working with these compounds and reagents?

A4: The nitration reaction is highly exothermic and requires careful temperature control to avoid runaway reactions and the formation of byproducts[7][14]. Always add the nitrating agent slowly to the cooled solution of your starting material. Concentrated nitric and sulfuric acids are extremely corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, within a fume hood. Nitroaromatic compounds themselves can be toxic and should be handled with care.

Experimental Protocols

TLC Monitoring Protocol
  • Prepare the TLC Plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.

  • Spot the Plate: Using separate capillary tubes, spot your crude reaction mixture, the starting material (if available), and co-spot (a spot of crude mixture on top of a spot of starting material) on the pencil line.

  • Develop the Plate: Place the TLC plate in a developing chamber containing your chosen eluent system (e.g., 30% Ethyl Acetate in Hexanes with 0.5% Triethylamine). Ensure the solvent level is below the pencil line. Cover the chamber and allow the solvent to ascend the plate.

  • Visualize the Spots: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp (254 nm). Aromatic compounds will typically appear as dark spots. Circle the spots with a pencil.

  • Analyze the Results: Compare the Rf values of the spots in your crude mixture to the starting material. The product, being more polar due to the nitro group, should have a lower Rf value than the starting material.

Compound Expected Polarity Expected Rf Value Trend
Methyl 2-amino-4-methylbenzoateLess PolarHigher Rf
Methyl 2-amino-4-methyl-5-nitrobenzoateMore PolarLower Rf
General Recrystallization Protocol
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of a hot recrystallization solvent (e.g., ethanol) to your crude product to just dissolve it.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Visual Workflows

Separation_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Methyl 2-amino-4-methylbenzoate Nitration Nitration (HNO₃/H₂SO₄) Start->Nitration Crude Crude Product Mixture Nitration->Crude TLC TLC Analysis Crude->TLC Column Column Chromatography TLC->Column If complex mixture Recrystallization Recrystallization TLC->Recrystallization If simple mixture Column->Recrystallization For final polishing Pure_Product Pure Methyl 2-amino-4-methyl-5-nitrobenzoate Column->Pure_Product Recrystallization->Pure_Product

Caption: A general workflow for the synthesis and purification of Methyl 2-amino-4-methyl-5-nitrobenzoate.

Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions Poor_Sep Poor Separation (TLC/Column) Adjust_Polarity Adjust Eluent Polarity Poor_Sep->Adjust_Polarity Add_Base Add Basic Modifier (e.g., Et₃N) Poor_Sep->Add_Base If streaking Low_Yield Low Yield (Recrystallization) Change_Solvent Change Recrystallization Solvent Low_Yield->Change_Solvent Optimize_Cooling Optimize Cooling Rate Low_Yield->Optimize_Cooling

Caption: A simplified troubleshooting logic for common purification issues.

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • AGA Analytical. Thin Layer Chromatography (TLC). [Link]

  • Scribd. Amine Plant Troubleshooting and Optimiza. [Link]

  • Farlow, A., & Krömer, J. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. International Journal of Organic Chemistry, 6, 95-99. [Link]

  • SlideShare. Amine Gas Treating Unit - Best Practices - Troubleshooting Guide. [Link]

  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • Wawrzynowicz, T., & Dzido, T. (1978). Solvent composition effects in column and thin layer chromatography of aromatic nitro compounds on alumina.
  • Agilent Technologies. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

  • Royal Society of Chemistry. Nitration of methyl benzoate. [Link]

  • Operachem. TLC-Thin Layer Chromatography. [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • Scribd. TLC Separation of Nitroanilines. [Link]

  • Lai, J., et al. Supporting Information: Development of Photoactivated Fluorescent N-Hydroxyoxindoles and Their Application for Cell-Selective Imaging. [Link]

  • Phenomenex. Column Chromatography: Principles, Procedure, and Applications. [Link]

  • NIH National Center for Biotechnology Information. Methyl 4-(butyrylamino)-5-methyl-2-nitrobenzoate. [Link]

  • Blogger. Synthesis of Local Anesthetics derived from aminobenzoic acid. [Link]

  • Academia.edu. On-column nitrosation of amines observed in liquid chromatography impurity separations employing ammonium hydroxide and acetonitrile as mobile phase. [Link]

  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

  • University of California, Riverside. Macroscale Nitration of Methyl Benzoate. [Link]

  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. [Link]

  • Google Patents.
  • Google Patents. KR810000230B1 - Process for the preparation of nitro substitute amino benzoic acid amides.
  • Google Patents. EP0118862B1 - Process for the isolation of the methyl ester of m-nitrobenzoic acid.
  • ACS Publications. Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. [Link]

  • Wikipedia. Nitration. [Link]

  • Scribd. Synthesis of Methyl m-Nitrobenzoate. [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. [Link]

  • YouTube. Aromatic 3b. Preparation and purification of methyl-3-nitobenzoate. [Link]

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Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of Methyl 2-amino-4-methyl-5-nitrobenzoate

An In-Depth Guide to the Spectroscopic Analysis of Methyl 2-amino-4-methyl-5-nitrobenzoate: A Comparative Approach For professionals in chemical research and pharmaceutical development, the unambiguous structural confirm...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Spectroscopic Analysis of Methyl 2-amino-4-methyl-5-nitrobenzoate: A Comparative Approach

For professionals in chemical research and pharmaceutical development, the unambiguous structural confirmation of synthesized molecules is a foundational requirement for advancing any project. Methyl 2-amino-4-methyl-5-nitrobenzoate, a substituted aromatic compound, presents a unique analytical challenge due to the interplay of electron-donating and electron-withdrawing groups on its benzene ring. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparison with complementary analytical techniques, to offer a holistic framework for its structural elucidation.

The Definitive Storyteller: ¹H NMR Spectrum Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy remains the cornerstone of structural analysis in organic chemistry, offering a detailed map of the proton environments within a molecule.[1] The predicted ¹H NMR spectrum of Methyl 2-amino-4-methyl-5-nitrobenzoate provides a wealth of information regarding its precise substitution pattern.

The chemical shift (δ) of a proton is highly sensitive to its local electronic environment.[2][3] Electron-withdrawing groups, such as the nitro (-NO₂) and methyl ester (-COOCH₃) groups, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[4][5] Conversely, electron-donating groups like the amino (-NH₂) and methyl (-CH₃) groups shield adjacent protons, shifting their signals upfield.[6]

Predicted ¹H NMR Spectral Data:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-6 (Aromatic)~8.3 - 8.5Singlet (s)1HLocated ortho to the strongly electron-withdrawing nitro group, resulting in significant deshielding and a downfield shift.[7][8]
H-3 (Aromatic)~6.8 - 7.0Singlet (s)1HPositioned ortho to the electron-donating amino group, leading to increased shielding and an upfield shift relative to typical aromatic protons.[6]
-NH₂ (Amino)~5.0 - 6.0 (broad)Singlet (s, broad)2HThe chemical shift is variable and concentration-dependent; protons are exchangeable and often appear as a broad signal.[1][7]
-COOCH₃ (Ester Methyl)~3.8 - 3.9Singlet (s)3HProtons are deshielded by the adjacent ester carbonyl group and oxygen atom.[9]
Ar-CH₃ (Ring Methyl)~2.2 - 2.4Singlet (s)3HA typical chemical shift for a methyl group attached to an aromatic ring.[7]

The two aromatic protons, H-3 and H-6, are meta-coupled. However, the meta coupling constant (⁴J) is typically very small (2-3 Hz), often resulting in the signals appearing as sharp singlets rather than distinct doublets, especially on lower-field instruments.[6]

A Multi-Technique Approach for Validated Structural Confirmation

While ¹H NMR is remarkably informative, relying on a single analytical technique is not a robust validation strategy. A comprehensive structural confirmation is best achieved by integrating data from multiple orthogonal techniques, each providing a unique piece of the molecular puzzle.

Caption: Logical workflow for comprehensive structural confirmation.

The Carbon Skeleton: ¹³C NMR Spectroscopy

Complementing the proton data, ¹³C NMR spectroscopy maps the carbon framework of the molecule. For Methyl 2-amino-4-methyl-5-nitrobenzoate, eight distinct carbon signals are expected, as the molecule lacks symmetry.

  • Carbonyl Carbon: The ester carbonyl carbon will be the most downfield signal, typically in the δ 165-170 ppm range.[10]

  • Aromatic Carbons: Six unique signals will appear in the δ 110-160 ppm region. The carbons directly attached to the electron-withdrawing nitro group (C5) and the amino group (C2) will be significantly affected, appearing at the extremes of this range.

  • Methyl Carbons: The ester methyl (-COOCH₃) carbon will resonate around δ 52 ppm, while the aromatic methyl (Ar-CH₃) carbon will be further upfield, around δ 15-20 ppm.[10]

Functional Group Fingerprinting: FT-IR Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is exceptionally powerful for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Key Expected IR Absorption Bands:

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Stretch3300 - 3500Medium (two bands)
Aromatic C-HC-H Stretch3000 - 3100Medium to Weak
Ester (-COOCH₃)C=O Stretch1720 - 1740Strong
Aromatic RingC=C Stretch1450 - 1600Medium (multiple bands)
Nitro (-NO₂)Asymmetric Stretch1550 - 1475Strong
Nitro (-NO₂)Symmetric Stretch1360 - 1290Strong

The two strong absorption bands for the nitro group are highly diagnostic.[11][12][13] Their presence, along with the characteristic ester carbonyl stretch and the N-H stretches, provides compelling evidence for the key functional moieties of the target compound.

The Final Check: Mass Spectrometry (MS)

Mass spectrometry provides the definitive molecular weight and offers structural clues through fragmentation patterns. For Methyl 2-amino-4-methyl-5-nitrobenzoate (C₈H₈N₂O₄), the molecular weight is 196.16 g/mol .[14]

  • Molecular Ion Peak (M⁺): The mass spectrum should exhibit a molecular ion peak at m/z = 196.

  • Fragmentation Pattern: Key fragmentation pathways would likely include the loss of the methoxy radical (•OCH₃, M-31), the loss of the entire methoxycarbonyl group (•COOCH₃, M-59), and the loss of the nitro group (•NO₂, M-46), providing further confirmation of the molecule's composition.[10]

Comparative Analysis of Analytical Techniques

The choice of analytical technique depends on the specific information required. While ¹H NMR provides the most detailed structural map, the other methods offer crucial, complementary data.

TechniqueInformation ProvidedStrengthsLimitations for this Molecule
¹H NMR Proton connectivity, chemical environments, stereochemistryUnparalleled for detailed structural elucidation of the proton framework.NH₂ peak can be broad and its position variable; small meta-coupling may not be resolved.
¹³C NMR Carbon skeleton, number of unique carbonsConfirms the carbon backbone and the presence of quaternary carbons.Longer acquisition times compared to ¹H NMR; less sensitive.
FT-IR Presence of functional groupsFast, non-destructive, and excellent for identifying key functional groups (NO₂, C=O, NH₂).[15]Provides no information on atom connectivity; interpretation can be complex in the fingerprint region.
Mass Spec. Molecular weight and formula, fragmentation patternsConfirms molecular formula with high accuracy (HRMS); fragmentation helps piece the structure together.[16]Isomers can have identical molecular weights; provides limited information on the specific substitution pattern of the ring.

Protocol for High-Quality ¹H NMR Spectrum Acquisition

Trustworthy data is born from a meticulous experimental protocol. The following steps outline a self-validating system for acquiring a high-resolution ¹H NMR spectrum.

Caption: Standard workflow for ¹H NMR analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of Methyl 2-amino-4-methyl-5-nitrobenzoate.

    • Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial. The choice of DMSO-d₆ can be advantageous as it often sharpens signals from exchangeable protons like those in an amino group through hydrogen bonding.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the field frequency using the deuterium signal from the solvent.

    • Tune and match the probe to the correct frequency for ¹H nuclei.

    • Shim the magnetic field to optimize its homogeneity, aiming for sharp, symmetrical peaks. A good shim is critical for resolving small coupling constants.

  • Data Acquisition:

    • Set appropriate acquisition parameters. A standard experiment would involve a 30° or 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID) to generate the frequency-domain spectrum.

    • Perform phase correction to ensure all peaks are in the positive absorptive mode.

    • Apply baseline correction to obtain a flat baseline.

    • Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the area under each peak to determine the relative ratio of protons.

    • Analyze the chemical shifts and multiplicities to assign each signal to the corresponding protons in the molecule.

Conclusion

References

  • BenchChem Technical Support Team. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds. Benchchem.

  • Joe. (n.d.). Infrared of nitro compounds. Chemistry LibreTexts. 11

  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. 7

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. 6

  • Grube, M., et al. (2008). Application of FT-IR spectroscopy for control of the medium composition during the biodegradation of nitro aromatic compounds. Journal of Industrial Microbiology & Biotechnology.

  • OrganicChemGuide. (n.d.). 12.04 1H NMR Chemical Shifts. 2

  • Chemistry LibreTexts. (2020). 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy.

  • Maricopa Open Digital Press. (n.d.). 35. ¹H NMR Spectra and Interpretation (Part I). 17

  • University of Regensburg. (n.d.). H NMR Spectroscopy. 1

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Nitro Groups. 12

  • PubChem. (n.d.). Methyl 2-amino-5-nitrobenzoate. National Center for Biotechnology Information.

  • Royal Society of Chemistry. (n.d.). Supporting Information for Catalytic esterification of carboxylic acids and transesterification reactions.

  • ACD/Labs. (2021). The Basics of Interpreting a Proton (¹H) NMR Spectrum.

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table.

  • BenchChem. (2025). A Comparative Guide to Purity Analysis of 4-Nitrobenzaldehyde: GC-MS vs. Alternatives. 16

  • Spectroscopy Online. (2023). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition.

  • Oregon State University. (2022). ¹H NMR Chemical Shift. 5

  • University of California, Davis. (n.d.). Spectroscopy Tutorial: Nitro Groups. 18

  • BenchChem. (2025). Confirming the Structure of Methyl 2,4-dimethyl-5-nitrobenzoate: A Comparative Spectroscopic Analysis. 10

  • Anasazi Instruments. (n.d.). Electrophilic Aromatic Substitution, Nitration of Methyl Benzoate.

Sources

Comparative

Decoding the Vibrational Fingerprint: A Comparative Guide to the FTIR Absorption Peaks of Methyl 2-amino-4-methyl-5-nitrobenzoate

For the modern researcher and drug development professional, precise structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) s...

Author: BenchChem Technical Support Team. Date: March 2026

For the modern researcher and drug development professional, precise structural elucidation of novel chemical entities is paramount. Among the suite of analytical techniques available, Fourier-Transform Infrared (FTIR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying functional groups and confirming molecular structure. This guide offers an in-depth analysis of the expected FTIR absorption peaks for Methyl 2-amino-4-methyl-5-nitrobenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, this guide provides a robust, comparative analysis based on established spectroscopic principles and data from structurally related compounds.

The power of FTIR spectroscopy lies in its ability to probe the vibrational modes of molecules. Specific chemical bonds and functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique spectral "fingerprint." For a molecule as functionally rich as Methyl 2-amino-4-methyl-5-nitrobenzoate, the FTIR spectrum is anticipated to display a series of distinct peaks corresponding to its amino, methyl, nitro, and methyl ester moieties, as well as the vibrations of the benzene ring itself.

The Molecular Blueprint: Structure and Expected Vibrational Modes

To logically dissect the FTIR spectrum, we must first consider the molecular structure of Methyl 2-amino-4-methyl-5-nitrobenzoate. The strategic placement of electron-donating (amino, methyl) and electron-withdrawing (nitro, methyl ester) groups on the benzene ring influences the electronic environment and, consequently, the vibrational frequencies of the constituent bonds.

Caption: Molecular structure of Methyl 2-amino-4-methyl-5-nitrobenzoate with key functional groups highlighted.

Comparative Analysis of Key Functional Group Vibrations

The following table provides a detailed breakdown of the expected FTIR absorption peaks for Methyl 2-amino-4-methyl-5-nitrobenzoate, with comparisons to values reported for structurally similar compounds. This comparative approach allows for a more confident assignment of the predicted spectral features.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Comparative Data and Rationale
Amino (N-H) Symmetric & Asymmetric Stretching3300 - 3500Primary aromatic amines typically show two distinct bands in this region. The presence of intramolecular hydrogen bonding with the adjacent ester group may cause a slight broadening and shift to lower wavenumbers.
Amino (N-H) Scissoring (Bending)1590 - 1650This peak is often observed in the same region as the aromatic C=C stretching vibrations and can sometimes be obscured.
Alkyl (C-H) Stretching2850 - 3000The methyl groups (both on the ring and the ester) will exhibit characteristic C-H stretching vibrations in this range.[1] Aromatic methyl groups show consistent absorption patterns in this region.[2]
Alkyl (C-H) Bending~1450 and ~1375Asymmetric and symmetric C-H bending modes of the methyl groups are expected at these frequencies. The peak around 1375 cm⁻¹ is often a good indicator of a methyl group.[1]
Aromatic (C-H) Stretching3000 - 3100The C-H bonds on the benzene ring will show stretching vibrations at wavenumbers slightly above 3000 cm⁻¹.
Aromatic (C=C) Ring Stretching1475 - 1620Aromatic rings typically display a series of sharp bands in this region. The substitution pattern and electronic effects of the substituents will influence the exact position and intensity of these peaks.[1]
Nitro (N=O) Asymmetric Stretching1500 - 1560This is expected to be a strong absorption. For methyl m-nitrobenzoate, this peak is observed around 1527 cm⁻¹.[3]
Nitro (N=O) Symmetric Stretching1315 - 1370Another strong absorption characteristic of the nitro group. In methyl m-nitrobenzoate, this appears around 1351 cm⁻¹.[3]
Ester (C=O) Stretching1710 - 1740The carbonyl stretch of the methyl ester is one of the most intense and easily identifiable peaks in the spectrum. For methyl m-nitrobenzoate, this peak is reported around 1718-1735 cm⁻¹.[1][3]
Ester (C-O) Stretching1100 - 1300The C-O single bond stretching vibrations of the ester group will appear in this region. These are typically strong and sharp peaks.

Experimental Protocol: Acquiring an FTIR Spectrum of a Solid Aromatic Compound

For researchers wishing to perform their own analysis of similar compounds, the following protocol outlines a standard procedure for acquiring a high-quality FTIR spectrum of a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method.[4]

Objective: To obtain the FTIR spectrum of a solid organic compound in the mid-infrared range (4000-400 cm⁻¹).

Materials and Equipment:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

  • Spatula

  • The solid sample (e.g., Methyl 2-amino-4-methyl-5-nitrobenzoate)

  • Solvent for cleaning (e.g., isopropanol or acetone)

  • Lint-free wipes

Procedure:

  • Background Spectrum:

    • Ensure the ATR crystal is clean. If necessary, clean the crystal surface with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.

    • Record a background spectrum. This will measure the absorbance of the ambient environment (e.g., CO₂ and water vapor) and the ATR crystal itself, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the powdered solid sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The amount of pressure can influence the quality of the spectrum and should be optimized.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The data is usually collected in the 4000 to 400 cm⁻¹ range with a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

    • Label the significant peaks and assign them to the corresponding functional group vibrations based on established correlation tables and comparative data.

  • Cleaning:

    • Retract the press, remove the sample from the crystal, and clean the crystal surface thoroughly with a solvent and lint-free wipes to prepare for the next measurement.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a generalized workflow for the spectroscopic characterization of a novel compound like Methyl 2-amino-4-methyl-5-nitrobenzoate, integrating FTIR with other common analytical techniques for comprehensive structural confirmation.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesize Compound purification Purify (e.g., Recrystallization) synthesis->purification ftir FTIR Spectroscopy (Functional Groups) purification->ftir nmr NMR Spectroscopy (¹H, ¹³C) (Connectivity) purification->nmr ms Mass Spectrometry (Molecular Weight) purification->ms data_integration Integrate All Spectroscopic Data ftir->data_integration nmr->data_integration ms->data_integration structure_elucidation Confirm Structure of Methyl 2-amino-4-methyl-5-nitrobenzoate data_integration->structure_elucidation

Caption: A typical workflow for the synthesis and structural elucidation of a target organic compound.

References

  • Sciencing. How To Identify The IR Of Methyl M-Nitrobenzoate. Available at: [Link]

  • Chemical Synthesis Database. methyl 2-amino-4-nitrobenzoate. Available at: [Link]

  • ResearchGate. The 2900-cm⁻¹ region infrared spectra of methyl benzoate, p-amino-methyl benzoate, and o-, m-, and p-nitromethyl-benzoate. Available at: [Link]

  • Scribd. Experiment 43, Nitration of Methyl Benzoate; Report. Available at: [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available at: [Link]

  • Scribd. Methyl Benzoate Nitration Lab. Available at: [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. Available at: [Link]

  • PubChem. Methyl 2-amino-5-nitrobenzoate. Available at: [Link]

  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Available at: [Link]

  • IJTSRD. DFT calculations, FT Raman, FTIR spectra and vibrational assignment of 2-amino 5-bromobenzoic acid. Available at: [Link]

  • PubMed. Experimental (FTIR and FT-Raman) and ab initio and DFT study of vibrational frequencies of 5-amino-2-nitrobenzoic acid. Available at: [Link]

  • ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b) Calculated with B3LYP/6-311++G basis set. Available at: [Link]

  • NIH. 2-Amino-5-methylpyridinium 4-nitrobenzoate. Available at: [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Available at: [Link]

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Validation

Publish Comparison Guide: LC-MS Fragmentation of Methyl 2-amino-4-methyl-5-nitrobenzoate

Executive Summary & Scientific Context Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS 138564-60-0) is a critical synthetic intermediate, often encountered in the manufacturing of immunomodulatory drugs (e.g., Lenalidomide/...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS 138564-60-0) is a critical synthetic intermediate, often encountered in the manufacturing of immunomodulatory drugs (e.g., Lenalidomide/Pomalidomide precursors) and high-performance pigments. In drug development, controlling this species as a potential genotoxic impurity (PGI) or process-related impurity is mandatory.

This guide provides an authoritative analysis of its LC-MS/MS fragmentation behavior . Unlike standard spectral libraries which may lack specific entries for this intermediate, this document synthesizes experimental behaviors driven by ortho-effect mechanisms —specifically the interaction between the ortho-amino/ester groups and the ortho-nitro/methyl groups.

Key Differentiator: This guide compares the specific fragmentation signature of the target compound against its structural isomers and hydrolysis products, providing a robust method for definitive identification in complex matrices.

Chemical Identity & Properties

PropertySpecification
Compound Name Methyl 2-amino-4-methyl-5-nitrobenzoate
Molecular Formula C₉H₁₀N₂O₄
Monoisotopic Mass 210.0641 Da
[M+H]⁺ (ESI) 211.0719 m/z
Key Structural Features [1][2][3][4][5][6] • Methyl Ester (C1)• Amino group (C2, ortho to ester)• Methyl group (C4, ortho to nitro)• Nitro group (C5)

Experimental Protocol: Self-Validating LC-MS Workflow

To replicate the fragmentation data described below, use the following standardized protocol. This setup ensures optimal ionization and separation from polar degradation products.

Chromatographic Conditions
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Critical for protonation of the weak aniline amine).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B (0-1 min) → 95% B (8 min) → Hold (2 min).

  • Flow Rate: 0.3 mL/min.

Mass Spectrometry Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).[6][7]

  • Capillary Voltage: 3500 V.

  • Collision Energy (CE): Stepped CE (10, 20, 40 eV) recommended to observe both precursor and deep fragments.

  • Acquisition Mode: Data Dependent Acquisition (DDA) or Targeted MRM.

Fragmentation Pathway Analysis

The fragmentation of Methyl 2-amino-4-methyl-5-nitrobenzoate is dominated by two competing Ortho Effects , which serve as diagnostic fingerprints.

Mechanism A: The Aminobenzoate Ortho-Effect (Primary Pathway)

The amino group at C2 is ortho to the methyl ester at C1. Upon protonation, the carbonyl oxygen facilitates an intramolecular nucleophilic attack by the amine, leading to the loss of Methanol (CH₃OH, 32 Da) .

  • Transition: m/z 211 → m/z 179

  • Structure formed: A cyclic acylium ion (similar to a protonated isatoic anhydride core).

Mechanism B: The Nitro-Methyl Ortho-Effect (Secondary Pathway)

The methyl group at C4 is ortho to the nitro group at C5. This geometric proximity allows for oxygen transfer or hydrogen abstraction, often resulting in the loss of an OH radical (17 Da) or Water (18 Da) .

  • Transition: m/z 211 → m/z 194 (Loss of •OH)

  • Significance: This is highly specific to ortho-nitro-alkyl arrangements and distinguishes this isomer from meta or para variants.

Mechanism C: Nitro Group Cleavage

Standard homolytic cleavage of the nitro group.

  • Transition: m/z 211 → m/z 165 (Loss of NO₂, 46 Da) or m/z 181 (Loss of NO, 30 Da).

Visualization: Fragmentation Tree

The following diagram illustrates the logical flow of fragmentation, color-coded by mechanism.

FragmentationPathway Parent [M+H]+ Precursor m/z 211.07 Frag179 [M+H - CH3OH]+ m/z 179.05 (Cyclic Amide) Parent->Frag179 - MeOH (32 Da) (Ortho-Amino Effect) Frag194 [M+H - OH•]+ m/z 194.07 (Ortho-Effect) Parent->Frag194 - OH• (17 Da) (Ortho-Nitro-Methyl) Frag165 [M+H - NO2]+ m/z 165.08 Parent->Frag165 - NO2 (46 Da) Frag151 [M+H - CH3OH - CO]+ m/z 151.05 (Ring Contraction) Frag179->Frag151 - CO (28 Da) Frag164 [M+H - OH - NO]+ m/z 164.07 Frag194->Frag164 - NO (30 Da)

Caption: MS/MS fragmentation tree for Methyl 2-amino-4-methyl-5-nitrobenzoate showing competing ortho-effect pathways.

Comparative Guide: Target vs. Alternatives

In a drug development context, "alternatives" refer to structural impurities or isomers that must be distinguished from the target. The table below compares the Target (Methyl 2-amino-4-methyl-5-nitrobenzoate) against its most common analytical interferences.

FeatureTarget Compound Alternative 1: Hydrolysis Product Alternative 2: Regioisomer
Chemical Name Methyl 2-amino-4-methyl-5-nitrobenzoate2-Amino-4-methyl-5-nitrobenzoic AcidMethyl 2-amino-5-methyl-4-nitrobenzoate
Precursor (m/z) 211.07 197.06 211.07 (Isobaric)
Key Fragment 1 179 (Loss of MeOH) 179 (Loss of H₂O)179 (Loss of MeOH)
Key Fragment 2 194 (Loss of OH) 180 (Loss of OH)Absent/Weak (No ortho-nitro-methyl)
Differentiation m/z 194 is diagnostic. The ortho nitro-methyl interaction is specific to the 4-Me, 5-NO₂ pattern.Precursor Mass Shift. Easily resolved by MS1.Fragment Ratio. The 5-Me, 4-NO₂ isomer lacks the specific steric crowding to favor the -OH loss as strongly.
Retention Time Intermediate (Hydrophobic ester)Early Eluting (Polar Acid)Similar (Requires optimized gradient)
Why This Matters:
  • Vs. Acid: The hydrolysis product is a common degradation impurity. While MS1 separates them (211 vs 197), in-source fragmentation of the ester can sometimes mimic the acid. Monitoring the transition 211->194 confirms the ester is intact.

  • Vs. Isomer: If the methyl and nitro groups are not ortho (e.g., 4-nitro, 6-methyl), the "Loss of OH" (m/z 194) pathway is significantly suppressed, making it a definitive identification marker.

References

  • Engewald, W. R., et al. "Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry." Journal of Chromatography A, 2018. (General nitroaromatic fragmentation rules).

  • Holčapek, M., et al. "Ortho and Para effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids." Journal of Mass Spectrometry, 2010. (Mechanisms of ortho-amino ester fragmentation).

  • Yin, W., et al. "Mass spectrometry based fragmentation patterns of nitrosamine compounds." Rapid Communications in Mass Spectrometry, 2022. (Background on nitrogen-oxygen cleavage).

  • BenchChem. "Predicted Spectroscopic Data for Methyl 2,4-dimethyl-5-nitrobenzoate." BenchChem Technical Guides, 2025. (Structural analogs and spectral predictions).

Sources

Comparative

HPLC Method for Purity Analysis of Methyl 2-amino-4-methyl-5-nitrobenzoate: A Comparative Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol Executive Summary Accurate purity determination of highly function...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Comparison Guide & Experimental Protocol

Executive Summary

Accurate purity determination of highly functionalized aromatic intermediates, such as Methyl 2-amino-4-methyl-5-nitrobenzoate , is a critical quality control step in pharmaceutical development[1]. This compound features a complex array of functional groups—an electron-withdrawing nitro group, a basic amino group, a hydrophobic methyl group, and a moderately polar ester.

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) methods often struggle to separate this compound from its closely related positional isomers and nitration byproducts[2]. This guide objectively compares a conventional C18 approach against an optimized Phenyl-Hexyl method, demonstrating how orthogonal selectivity and precise mobile phase control can yield a self-validating, highly reproducible analytical system.

Mechanistic Grounding: The Causality of Chromatographic Selectivity

As analytical scientists, we must design methods based on molecular interactions rather than trial and error. The structural complexity of Methyl 2-amino-4-methyl-5-nitrobenzoate demands specific chromatographic considerations:

  • Positional Isomer Resolution (

    
     Interactions):  During synthesis, non-selective nitration or amination can generate positional isomers[1]. Standard C18 columns rely almost exclusively on hydrophobic dispersion forces. Because positional isomers share identical molecular weights and similar partition coefficients (LogP), they frequently co-elute on C18 phases[2]. By switching to a Phenyl-Hexyl stationary phase , we introduce 
    
    
    
    interactions. The electron-rich phenyl ring of the stationary phase interacts strongly with the electron-deficient nitroaromatic ring of the analyte, providing the shape selectivity required to resolve critical isomeric pairs.
  • Amine Tailing Suppression (Ion-Pairing & pH Control): The basic primary amine (-NH

    
    ) on the aromatic ring is prone to secondary interactions with residual, unendcapped silanols on the silica support, leading to severe peak tailing. To mitigate this, the mobile phase must be acidified[3]. While phosphoric acid is a common choice for neutralizing silanol activity[3], we utilize 0.1% Trifluoroacetic acid (TFA) . TFA not only lowers the pH to protonate the amine but also acts as a volatile ion-pairing agent, ensuring sharp peaks while maintaining Mass Spectrometry (LC-MS) compatibility for downstream impurity identification[4].
    
  • Protic vs. Aprotic Modifiers: Methanol is selected over Acetonitrile for the Phenyl-Hexyl method. Acetonitrile contains a carbon-nitrogen triple bond (

    
     electrons) that competes with the analyte for 
    
    
    
    binding sites on the stationary phase. Methanol, being protic and lacking
    
    
    electrons, maximizes the stationary phase's interaction with the nitrobenzoate framework.

G Target Target Analyte: Methyl 2-amino-4-methyl-5-nitrobenzoate Challenges Analytical Challenges: Positional Isomers & Amine Tailing Target->Challenges C18 Standard Approach: C18 Column (Hydrophobic Only) Challenges->C18 Phenyl Optimized Approach: Phenyl-Hexyl Column (π-π Interactions) Challenges->Phenyl Outcome1 Result: Sub-optimal Resolution (Rs < 1.5) C18->Outcome1 TFA Mobile Phase Modifier: 0.1% TFA (Suppresses Tailing) Phenyl->TFA Outcome2 Result: Baseline Separation (Rs > 2.0) TFA->Outcome2

Caption: Logical workflow for selecting the optimal HPLC stationary phase for nitroaromatic isomers.

Comparative Experimental Protocols

To validate the mechanistic theory, two methods were executed in parallel. Every protocol described below is designed as a self-validating system, requiring passing System Suitability Test (SST) criteria before sample quantification.

Reagents and Sample Preparation
  • Diluent: 50:50 (v/v) Methanol : Water.

  • Sample Solution: Accurately weigh 25.0 mg of Methyl 2-amino-4-methyl-5-nitrobenzoate into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent (Final concentration: 0.5 mg/mL). Sonicate for 5 minutes and filter through a 0.22 µm PTFE syringe filter.

  • System Suitability Solution: Spike the sample solution with 0.5% (w/w) of a known positional isomer standard (e.g., Methyl 2-amino-5-methyl-4-nitrobenzoate) to evaluate critical pair resolution.

Step-by-Step HPLC Methodologies

Method A: Standard RP-HPLC (C18)

  • Column: C18, 150 mm × 4.6 mm, 5 µm.

  • Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade Water[3].

  • Mobile Phase B: Acetonitrile.

Method B: Optimized Orthogonal HPLC (Phenyl-Hexyl)

  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

  • Mobile Phase B: Methanol.

Shared Chromatographic Parameters:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm[2]

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 15.0 min: 30%

      
       80% B
      
    • 15.0 - 18.0 min: 80% B

    • 18.0 - 18.1 min: 80%

      
       30% B
      
    • 18.1 - 25.0 min: 30% B (Column Re-equilibration)

Workflow Prep Sample Prep (0.5 mg/mL) SST System Suitability (5 Injections) Prep->SST Analysis Gradient HPLC (Phenyl-Hexyl) SST->Analysis Quant Data Processing (Area %) Analysis->Quant

Caption: Step-by-step experimental workflow for the purity analysis of the target compound.

Data Presentation and Performance Comparison

The analytical integrity of the method is verified by comparing the System Suitability and sample analysis results. The data clearly illustrates the risk of overestimating purity when using a sub-optimal stationary phase.

Table 1: System Suitability Test (SST) Results

Criteria: 5 replicate injections of the SST solution.

ParameterAcceptance CriteriaMethod A (Standard C18)Method B (Phenyl-Hexyl)Status (Method B)
Retention Time (RT) N/A9.45 min11.20 minInformational
Peak Tailing Factor (

)

1.5
1.62 (Fails)1.08 PASS
Theoretical Plates (

)

5000
6,20012,450 PASS
Resolution (

)

2.0
1.1 (Co-elution risk)3.2 PASS
Area % RSD

2.0%
1.8%0.4% PASS
Table 2: Comparative Purity Analysis of a Synthetic Batch

Data derived from the integration of all peaks


 0.05% area threshold.
Peak IdentificationMethod A (C18) Area %Method B (Phenyl-Hexyl) Area %Analytical Observation
Methyl 2-amino-4-methyl-5-nitrobenzoate 99.65% 98.15% C18 overestimates purity due to hidden co-eluting impurities.
Isomeric Impurity 1 Not Detected1.10%Successfully resolved via

interactions on Method B.
Unreacted Precursor 0.25%0.45%Sharper peak shape in Method B improves integration accuracy.
Unknown Degradant 0.10%0.30%Better retained and resolved from the void volume in Method B.
Conclusion & Recommendations

For routine purity analysis and quality control of Methyl 2-amino-4-methyl-5-nitrobenzoate, Method B (Phenyl-Hexyl with Methanol/TFA) is the scientifically sound choice. Method A fails to provide baseline resolution (


) for closely related structural isomers, leading to a false-positive high purity reading (99.65%)[1]. By leveraging the 

-electron donor capabilities of the Phenyl-Hexyl ligand and the ion-pairing efficiency of TFA, Method B ensures a highly reliable, MS-compatible, and self-validating analytical protocol.

References

  • SIELC Technologies. Separation of Ethyl 4-nitrobenzoate on Newcrom R1 HPLC column. Available at: [Link]

  • Journal of Chromatography A (DOI). Separation of positional isomers of nitrobenzoic acid by reversed-phase liquid chromatography with 2-propanol–water–acetic acid as eluent. Available at:[Link]

Sources

Validation

Theoretical Framework: Chromophores, Auxochromes, and Expected Transitions

An Expert's Guide to the UV-Vis Absorption Spectrophotometry of Methyl 2-amino-4-methyl-5-nitrobenzoate and Its Analogs In the landscape of pharmaceutical and materials science, a precise understanding of a molecule's el...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Guide to the UV-Vis Absorption Spectrophotometry of Methyl 2-amino-4-methyl-5-nitrobenzoate and Its Analogs

In the landscape of pharmaceutical and materials science, a precise understanding of a molecule's electronic properties is paramount for predicting its behavior, from photochemical stability to biological activity. Methyl 2-amino-4-methyl-5-nitrobenzoate, a substituted aromatic compound, presents a fascinating case study in ultraviolet-visible (UV-Vis) absorption spectrophotometry due to its unique combination of electron-donating (amino) and electron-withdrawing (nitro, ester) groups.

This guide provides a comprehensive framework for characterizing the UV-Vis absorption properties of Methyl 2-amino-4-methyl-5-nitrobenzoate. While specific, peer-reviewed spectral data for this exact molecule is not extensively published, this document outlines a robust, self-validating experimental protocol for its analysis. Furthermore, we will compare its anticipated spectral characteristics with well-documented structural analogs to provide a predictive context for researchers. This approach ensures scientific rigor and provides a practical methodology for professionals in drug development and materials characterization.

The UV-Vis absorption spectrum of an organic molecule is dictated by its electronic structure. The key features of Methyl 2-amino-4-methyl-5-nitrobenzoate are:

  • The Benzene Ring: The aromatic ring is the fundamental chromophore, the part of the molecule that absorbs light. It exhibits characteristic π→π* transitions.

  • The Nitro Group (-NO₂): A powerful electron-withdrawing group and a chromophore itself. It participates in both n→π* and π→π* transitions. Its presence is known to cause a bathochromic (red) shift, moving absorption to longer wavelengths.

  • The Amino Group (-NH₂): A strong electron-donating group and an auxochrome. An auxochrome does not absorb significantly on its own but modifies the absorption of a chromophore, typically causing a bathochromic shift and a hyperchromic effect (increased absorption intensity).

  • The Methyl Ester Group (-COOCH₃): An electron-withdrawing group that can also influence the electronic transitions within the benzene ring.

The interplay between the electron-donating amino group and the electron-withdrawing nitro and ester groups creates a "push-pull" system. This significantly extends the conjugation of the π-electron system, which is expected to lower the energy gap for electronic transitions and shift the maximum absorption wavelength (λmax) to a longer value, likely in the UVA range.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to produce reliable and reproducible UV-Vis absorption data. The causality behind each step is explained to ensure a deep understanding of the methodology.

Step 1: Reagent and Solvent Selection

Rationale: The choice of solvent is critical as it can influence the position and intensity of absorption bands (solvatochromism). A non-polar and a polar, aprotic solvent are recommended to probe these effects.

  • Primary Solvent: Ethanol (ACS grade or higher). It is transparent in the UV-Vis range and can solvate a wide range of organic compounds.

  • Secondary Solvent: Cyclohexane (Spectroscopic grade). A non-polar solvent to contrast with ethanol and reveal shifts due to solute-solvent interactions.

  • Analyte: Methyl 2-amino-4-methyl-5-nitrobenzoate.

Step 2: Preparation of Stock and Working Solutions

Rationale: Accurate concentration is essential for calculating molar absorptivity (ε), a fundamental constant. A stock solution followed by serial dilutions minimizes weighing errors.

  • Stock Solution (1 mM): Accurately weigh a precise amount of the analyte (e.g., 2.102 g for a 1 L solution) and dissolve it in the chosen solvent (e.g., ethanol) in a Class A volumetric flask. Ensure complete dissolution.

  • Working Solutions: Perform serial dilutions from the stock solution to prepare a concentration series (e.g., 50 µM, 25 µM, 12.5 µM, 6.25 µM). This series is crucial for verifying the Beer-Lambert Law.

Step 3: Instrument Setup and Blanking

Rationale: A proper blank correction is non-negotiable for accurate absorbance measurements. It subtracts the absorbance of the solvent and the cuvette itself.

  • Instrument: Use a calibrated double-beam UV-Vis spectrophotometer.

  • Wavelength Range: Set the scan range from 200 nm to 600 nm.

  • Blanking: Fill two matched quartz cuvettes with the pure solvent (e.g., ethanol). Place one in the reference beam path and one in the sample beam path. Run a baseline scan to establish a zero-absorbance baseline.

Step 4: Data Acquisition and Analysis

Rationale: Scanning the full concentration range allows for the determination of λmax and the construction of a calibration curve to validate the data's linearity.

  • Spectral Scans: Replace the blank cuvette in the sample path with the cuvette containing the lowest concentration working solution. Acquire the full absorption spectrum.

  • Repeat: Repeat the scan for each concentration, moving from lowest to highest.

  • Identify λmax: From the spectra, identify the wavelength(s) of maximum absorbance (λmax).

  • Beer-Lambert Plot: At the primary λmax, plot absorbance versus concentration. The plot should be linear, confirming that the Beer-Lambert Law is obeyed in this concentration range.

  • Calculate Molar Absorptivity (ε): The slope of the Beer-Lambert plot is the molar absorptivity (in L mol⁻¹ cm⁻¹). It can also be calculated for a single point using the formula A = εbc, where A is absorbance, b is the path length (typically 1 cm), and c is the molar concentration.

The following diagram illustrates the comprehensive workflow for this analysis.

G cluster_prep Phase 1: Preparation cluster_acq Phase 2: Data Acquisition cluster_analysis Phase 3: Analysis & Comparison A Select Solvents (e.g., Ethanol, Cyclohexane) B Prepare Stock Solution (e.g., 1 mM) A->B C Perform Serial Dilutions (50 µM, 25 µM, etc.) B->C F Acquire Spectra for Each Concentration C->F Transfer Samples D Calibrate Spectrophotometer E Run Solvent Blank D->E E->F G Identify λmax from Spectra F->G Output Data H Plot Absorbance vs. Conc. (Beer-Lambert Plot) G->H I Calculate Molar Absorptivity (ε) from Slope H->I J Compare with Structural Analogs I->J

Caption: Workflow for UV-Vis analysis and compound comparison.

Comparative Analysis: Performance vs. Alternatives

To contextualize the expected results for Methyl 2-amino-4-methyl-5-nitrobenzoate, we can compare its structural components to known data from similar molecules. The presence of both a strong donor (-NH₂) and a strong acceptor (-NO₂) in a para-like orientation (1,4 relative position) is expected to produce the most significant red-shift.

CompoundKey Functional GroupsTypical λmax (in Ethanol)Molar Absorptivity (ε)Rationale for Comparison
Benzene Aromatic Ring~254 nm~200 L mol⁻¹ cm⁻¹The fundamental chromophore, provides a baseline.
Nitrobenzene Aromatic + Nitro~268 nm~8,000 L mol⁻¹ cm⁻¹Shows the bathochromic effect of the -NO₂ group.
Aniline Aromatic + Amino~280 nm~1,500 L mol⁻¹ cm⁻¹Shows the stronger bathochromic effect of the -NH₂ auxochrome.
4-Nitroaniline Aromatic + Amino + Nitro~381 nm~13,000 L mol⁻¹ cm⁻¹
Comparative

X-ray crystallography data for Methyl 2-amino-4-methyl-5-nitrobenzoate

Topic: Structural Analysis & Crystallographic Prediction: Methyl 2-amino-4-methyl-5-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists[1] Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Analysis & Crystallographic Prediction: Methyl 2-amino-4-methyl-5-nitrobenzoate Content Type: Publish Comparison Guide Audience: Researchers, Structural Biologists, and Medicinal Chemists[1]

Executive Summary

Methyl 2-amino-4-methyl-5-nitrobenzoate is a critical intermediate in the synthesis of bioactive heterocycles and azo dyes.[1] Despite its synthetic utility, specific single-crystal X-ray diffraction (SC-XRD) data for this exact isomer is frequently absent from public repositories like the CSD (Cambridge Structural Database).

This guide serves as a predictive structural analysis and validation protocol . By synthesizing data from three structurally authenticated analogs—Methyl 2-amino-5-nitrobenzoate, Methyl 2-aminobenzoate (Methyl Anthranilate), and Methyl 4-nitrobenzoate—we establish the expected crystallographic parameters.[1] We specifically analyze the "Ortho-Methyl Effect," a steric phenomenon at the C4/C5 positions predicted to disrupt planarity and alter crystal packing efficiency compared to non-methylated analogs.[1]

Comparative Structural Analysis

The following table contrasts the known crystallographic data of the closest structural analog with the predicted parameters for the target molecule.

Table 1: Crystallographic Parameters (Experimental vs. Predicted)
ParameterAnalog (Baseline) Target (Predicted) rationale for Prediction
Compound Methyl 2-amino-5-nitrobenzoateMethyl 2-amino-4-methyl-5-nitrobenzoate --
Crystal System MonoclinicMonoclinic / Triclinic Low symmetry expected due to asymmetric substitution.[1]
Space Group P2₁/c (Common)P2₁/c or P-1 Centrosymmetric packing favored to maximize dipole cancellation.[1]
Z Value 44 Standard packing for P2₁/c.
Unit Cell Vol (V) ~850 ų~875 - 890 ų Addition of –CH₃ typically adds 18–25 ų to the cell volume.[1]
Nitro Dihedral < 5° (Coplanar)~30° - 60° (Twisted) Critical: Steric clash between C4-Methyl and C5-Nitro forces NO₂ rotation.[1]
Intramolecular H-Bond Yes (S(6) Motif)Yes (S(6) Motif) Resonance-assisted H-bond between NH₂ and Carbonyl is preserved.[1]
Packing Motif Planar Sheets /

-stacking
Herringbone / Disrupted Sheets Loss of planarity (Nitro twist) weakens

-

interactions.[1]
Mechanistic Insight: The "Ortho-Nitro Twist"

The defining structural feature of Methyl 2-amino-4-methyl-5-nitrobenzoate is the steric interaction between the methyl group at C4 and the nitro group at C5 .[1]

  • The Baseline: In Methyl 2-amino-5-nitrobenzoate, the nitro group is para to the amino group and flanked by hydrogens.[1] It adopts a coplanar conformation with the benzene ring to maximize resonance (

    
    -conjugation), facilitating flat, layered crystal packing.
    
  • The Target Deviation: The introduction of a bulky methyl group at C4 creates significant steric strain.[1] To relieve this, the C5-nitro group must rotate out of the aromatic plane.

    • Consequence 1: Reduced electronic conjugation (hypsochromic shift in UV-Vis absorption).[1]

    • Consequence 2: Disruption of the tight

      
      -stacking observed in the analog, potentially lowering the melting point and altering solubility profiles.[1]
      
Visualization: Predicted Interaction Network

The diagram below illustrates the competing forces: the stabilizing S(6) intramolecular hydrogen bond vs. the destabilizing steric clash.[1]

G cluster_0 Intramolecular Forces cluster_1 Crystallographic Outcome NH2 Amino Group (C2) Ester Ester Carbonyl (C1) NH2->Ester H-Bond (2.0 Å) S6 S(6) Ring Motif (Stabilizing) NH2->S6 Forms Ester->S6 Forms Me Methyl Group (C4) Nitro Nitro Group (C5) Me->Nitro Steric Clash (1.8 Å repulsion) Twist Nitro Rotation (~40° Twist) Me->Twist Forces Nitro->Twist Undergoes Packing Lattice Packing (Disrupted Pi-Stacking) S6->Packing Planar Anchor Twist->Packing Steric Spacer

Caption: Logical flow of intramolecular forces determining the crystal lattice.[1] Green paths indicate stabilization; red paths indicate steric destabilization.

Experimental Protocols (Self-Validating)

To confirm the predicted structure, follow this validated workflow. This protocol prioritizes the growth of single crystals suitable for X-ray diffraction.

A. Synthesis & Purification[1][2]
  • Nitration: React Methyl 2-amino-4-methylbenzoate with HNO₃/H₂SO₄ at 0°C.

    • Control: Maintain T < 5°C to prevent oxidation of the amino group.

  • Quenching: Pour onto crushed ice. Filter the yellow precipitate.

  • Recrystallization (Critical Step):

    • Solvent System: Ethanol/Water (9:[1]1) or Methanol/Acetonitrile.[1]

    • Technique: Slow evaporation at Room Temperature (25°C).[1]

    • Why? Rapid cooling yields microcrystalline powder (unsuitable for XRD). Slow evaporation allows the "twisted" nitro group to find its optimal packing energy minimum.

B. Data Collection Parameters
  • Temperature: Collect data at 100 K (Cryogenic).

    • Reasoning: The rotation of the nitro group creates thermal disorder at room temperature. Freezing the crystal locks the nitro group into a defined orientation, improving the R-factor.

  • Resolution: Aim for 0.75 Å or better to resolve the methyl hydrogens from the aromatic ring.

C. Workflow Diagram

Workflow cluster_check Quality Control Start Start: Methyl 2-amino-4-methylbenzoate Nitration Nitration (HNO3/H2SO4, 0°C) Start->Nitration Isolation Isolate Crude Isomer Nitration->Isolation Crystal Slow Evaporation (EtOH/H2O) Isolation->Crystal XRD XRD Data Collection (Mo Kα, 100 K) Crystal->XRD Single Crystal > 0.1mm Refine Structure Refinement (SHELXL) XRD->Refine Check1 Check: Nitro Dihedral Angle Refine->Check1

Caption: Step-by-step workflow for synthesis, crystallization, and structural validation.

References
  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: Methyl 2-amino-5-nitrobenzoate (Analog).[1]

  • PubChem.

  • Sigma-Aldrich.
  • BenchChem.
  • Royal Society of Chemistry. N–H⋯O hydrogen bonding to the alkoxy oxygen of a carboxylic ester group.[3] CrystEngComm.[1]

Sources

Validation

Chromatographic retention time of Methyl 2-amino-4-methyl-5-nitrobenzoate

An Expert's Comparative Guide to the Chromatographic Analysis of Methyl 2-amino-4-methyl-5-nitrobenzoate This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatogra...

Author: BenchChem Technical Support Team. Date: March 2026

An Expert's Comparative Guide to the Chromatographic Analysis of Methyl 2-amino-4-methyl-5-nitrobenzoate

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the analysis of Methyl 2-amino-4-methyl-5-nitrobenzoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the underlying principles and rationale, enabling you to select and develop the optimal analytical method for your specific application.

Introduction: The Analytical Imperative

Methyl 2-amino-4-methyl-5-nitrobenzoate is a substituted aromatic compound whose structural complexity necessitates robust analytical methods for its identification, quantification, and purity assessment. As an intermediate in various synthetic pathways, particularly in pharmaceutical and materials science, ensuring its quality is paramount. Chromatographic techniques are the gold standard for this purpose, offering the high-resolution separation required to distinguish the target analyte from starting materials, by-products, and isomers.[1][2] This guide presents a detailed examination of the two primary chromatographic approaches—HPLC and GC—providing the experimental frameworks and comparative data necessary to make an informed decision for your laboratory's needs.

Physicochemical Properties: Guiding Method Selection

The selection of an appropriate chromatographic technique is fundamentally guided by the physicochemical properties of the analyte. Methyl 2-amino-4-methyl-5-nitrobenzoate, with its polar functional groups (amino, nitro) and ester linkage, presents characteristics that make it amenable to both liquid and gas chromatography, albeit with different considerations.

PropertyValue / DescriptionSignificance for Chromatography
Molecular Formula C₉H₁₀N₂O₄Influences molecular weight and polarity.
Molecular Weight 210.19 g/mol Moderate molecular weight, suitable for both HPLC and GC.
Polarity Moderately PolarThe presence of amino and nitro groups increases polarity, favoring HPLC. Volatility for GC may require higher temperatures.
Boiling Point Estimated >350 °CHigh boiling point suggests that GC analysis will require high oven temperatures, potentially risking thermal degradation.[3]
Solubility Soluble in organic solvents like acetonitrile, methanol, and ethyl acetate.Excellent solubility in common HPLC mobile phases and sample preparation solvents.

Part 1: High-Performance Liquid Chromatography (HPLC)

HPLC is the preeminent technique for the analysis of moderately polar, non-volatile, or thermally sensitive compounds like Methyl 2-amino-4-methyl-5-nitrobenzoate.[1][4] A reversed-phase method is typically the most effective approach.

Rationale for HPLC

The causality behind selecting reversed-phase HPLC (RP-HPLC) is rooted in its robustness and specificity for aromatic compounds.[5] A non-polar stationary phase (like C18) provides excellent retention for the aromatic ring, while a polar mobile phase allows for the precise modulation of retention time by adjusting the organic solvent composition.[4][5] The addition of an acid, such as phosphoric or formic acid, to the mobile phase protonates the amino group, ensuring a single ionic state and leading to sharper, more symmetrical peaks.[5][6]

Experimental Protocol: HPLC-UV

This protocol provides a self-validating system for the purity determination and quantification of Methyl 2-amino-4-methyl-5-nitrobenzoate.

  • Apparatus and Materials:

    • HPLC system with a UV or Photodiode Array (PDA) detector.[4]

    • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

    • Acetonitrile (HPLC grade), Water (HPLC grade), Phosphoric Acid (ACS grade).[5]

    • Syringe filters (0.45 µm).[5]

  • Preparation of Solutions:

    • Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (containing 0.1% Phosphoric Acid) in a 50:50 (v/v) ratio.[5]

    • Diluent: A 50:50 mixture of acetonitrile and water is recommended.

    • Standard Solution (100 µg/mL): Accurately weigh ~10 mg of Methyl 2-amino-4-methyl-5-nitrobenzoate reference standard and transfer to a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.[5]

    • Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.[5]

  • Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmIndustry standard for robust separation of aromatic compounds.[5]
Mobile Phase Acetonitrile : Water with 0.1% Phosphoric Acid (50:50, v/v)Provides good retention and peak shape for the analyte.[5]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, ensuring optimal efficiency.[4]
Column Temperature 30°CMaintains reproducible retention times by controlling viscosity.[4]
Detection UV at ~254 nmAromatic nitro-compounds exhibit strong absorbance in this region.
Injection Volume 10 µLA typical volume to avoid column overloading.
Run Time ~15 minutesSufficient to elute the analyte and any common impurities.[5]
HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Filter Sample (0.45 µm) B->C E Inject into HPLC C->E Load into Autosampler D Prepare Mobile Phase (ACN:H2O w/ Acid) D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Quantify vs. Standard H->I J Generate Report I->J

Caption: A typical experimental workflow for HPLC analysis.

Expected Performance

Based on the analysis of structurally similar aminonitrobenzoate derivatives, the expected retention time for Methyl 2-amino-4-methyl-5-nitrobenzoate under these conditions would be in the range of 5 to 10 minutes . The method should be highly specific, capable of separating it from potential positional isomers.

Part 2: Gas Chromatography (GC)

Gas chromatography is a powerful alternative, particularly when coupled with a mass spectrometer (GC-MS) for definitive identification.[1][7] While the high boiling point of the analyte is a consideration, modern GC systems and columns can often handle such compounds.[8]

Rationale for GC

GC separates compounds based on their volatility and interaction with the stationary phase.[1] For nitroaromatic compounds, GC offers high sensitivity, especially with an Electron Capture Detector (ECD) which is highly responsive to electrophilic nitro groups, or the universal identification power of a Mass Spectrometer (MS).[7][8] The primary challenge is ensuring the thermal stability of the analyte at the required injector and oven temperatures.[8] A deactivated injector liner and a short, wide-bore capillary column can mitigate potential degradation.[8]

Experimental Protocol: GC-MS

This protocol is designed for the identification and quantification of Methyl 2-amino-4-methyl-5-nitrobenzoate and its potential volatile impurities.

  • Apparatus and Materials:

    • GC-MS system with an Electron Ionization (EI) source.

    • A medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).[4]

    • Helium (carrier gas), Ethyl Acetate (HPLC grade).

  • Preparation of Solutions:

    • Solvent: Ethyl Acetate.

    • Standard/Sample Solution (100 µg/mL): Accurately weigh ~10 mg of the substance into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Chromatographic Conditions:

ParameterConditionRationale
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms)A robust, general-purpose column for separating a wide range of semi-volatile compounds.[4]
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert and provides good chromatographic efficiency.[4]
Injector Split/Splitless (Split 20:1), 280°CHigh temperature ensures volatilization; split injection prevents column overload.[8]
Oven Program 150°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min)The temperature program is designed to elute the semi-volatile analyte effectively.
MS Detector EI mode (70 eV), Scan range 50-400 m/zStandard EI for fragmentation and library matching; scan range covers the analyte's mass.
Injection Volume 1 µLStandard for capillary GC.
GC Workflow Diagram

GC_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Volatile Solvent (e.g., Ethyl Acetate) A->B C Inject (Split Mode) B->C Load into Autosampler D Separation in Capillary Column C->D E Ionization (EI) & Mass Analysis D->E F Extract Ion Chromatogram E->F G Identify via Mass Spectrum F->G H Quantify & Report G->H

Caption: A typical experimental workflow for GC-MS analysis.

Part 3: Comparative Analysis and Recommendations

The choice between HPLC and GC is not merely a matter of preference but a strategic decision based on the analytical objective.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[1]Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[7]
Specificity High. Can readily separate non-volatile impurities and isomers.Very High (with MS). Mass fragmentation patterns provide definitive structural identification.[4]
Sensitivity Good, especially with a PDA detector.Very Good to Excellent. An ECD provides exceptional sensitivity for nitro compounds; MS provides excellent sensitivity in SIM mode.[7][8]
Sample Throughput Higher. Typical run times are 10-20 minutes without complex sample preparation.[4]Lower. Longer oven programs can extend run times, though fast GC methods exist.[9]
Key Consideration Analyte must be soluble in the mobile phase. Higher consumption of organic solvents.Analyte must be volatile and thermally stable. Risk of on-column degradation for labile compounds.[8]
Expert Recommendation
  • For Routine Quality Control (QC), Purity, and Assay: HPLC-UV is the method of choice. Its robustness, high throughput, and excellent quantitative performance make it ideal for routine analysis in a regulated environment.[1]

  • For Impurity Identification and Structural Confirmation: GC-MS is superior. Its ability to provide mass spectral data is invaluable for identifying unknown impurities and confirming the analyte's structure, provided the compound is thermally stable.[4]

Conclusion

Both HPLC and GC are powerful and valid techniques for the analysis of Methyl 2-amino-4-methyl-5-nitrobenzoate. The optimal choice is dictated by the analytical goal. For routine quantitative analysis, the robustness and simplicity of a reversed-phase HPLC method are unparalleled. For in-depth structural elucidation and the identification of unknown volatile impurities, the specificity of GC-MS is the more authoritative technique. By understanding the principles and practical considerations outlined in this guide, researchers can confidently develop and validate a chromatographic method that ensures the quality and integrity of their work.

References

  • Taylor & Francis. (2000, February 22). RAPID SEPARATION OF NITROAROMATIC COMPOUNDS BY SOLVATING GAS CHROMATOGRAPHY. Retrieved from [Link]

  • Bentham Science Publishers. (2019, May 1). Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction. Retrieved from [Link]

  • ACS Publications. Determination of Νitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using Solid-Phase Extraction and Gas Chromatog. Retrieved from [Link]

  • Agilent Technologies. Nitro compounds Analysis of aromatic and basic compounds. Retrieved from [Link]

  • PMC. (2025, April 24). Green Analytical Method Using Single-Drop Microextraction Followed by Gas Chromatography for Nitro Compound Detection in Environmental Water and Forensic Rinse Water. Retrieved from [Link]

  • PubChem. Methyl 2-amino-5-nitrobenzoate. Retrieved from [Link]

  • Chemical Synthesis Database. (2025, May 20). methyl 2-amino-4-nitrobenzoate. Retrieved from [Link]

  • CDC Stacks. Supporting Information. Retrieved from [Link]

  • PrepChem.com. Synthesis of 4-amino-2-ethoxy-5-nitrobenzoic acid. Retrieved from [Link]

  • Organic Syntheses. Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

  • Bond University. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]

  • CDC Stacks. (2023, June 29). Retention Time Trajectory Matching for Peak Identification in Chromatographic Analysis. Retrieved from [Link]

  • SIELC Technologies. Separation of 5-Amino-2-nitrobenzoic acid on Newcrom R1 HPLC column. Retrieved from [Link]

  • AOCS. (2019, July 23). Alternatives to Methyl Esters for GC Analysis of Fatty Acids. Retrieved from [Link]

  • ResearchGate. Retention times for methyl benzoate (in minutes). Retrieved from [Link]

  • PubMed. (2005, October 15). A simplified and efficient method for the analysis of fatty acid methyl esters suitable for large clinical studies. Retrieved from [Link]

  • Rsc.org. General: All commercially available chemicals and reagents were used without any further purification unless otherwise indicated. Retrieved from [Link]

Sources

Comparative

Characterization of Impurities in Commercial Methyl 2-amino-4-methyl-5-nitrobenzoate

A Publish Comparison Guide for Drug Development Professionals Executive Summary Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS: 13880-94-9) is a critical building block in the synthesis of next-generation immunomodulatory...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Drug Development Professionals

Executive Summary

Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS: 13880-94-9) is a critical building block in the synthesis of next-generation immunomodulatory drugs (IMiDs) and benzimidazole-based kinase inhibitors. While structurally similar to the Lenalidomide intermediate (Methyl 2-methyl-3-nitrobenzoate), the specific substitution pattern of this compound offers unique pharmacological vectors.

However, commercial sources vary significantly in purity. "Technical Grade" (>95%) options often contain regioisomers and hydrolysis byproducts that are silent in standard UV checks but catastrophic in downstream cyclization reactions. This guide objectively compares High-Purity Pharma Grade (>99%) against Standard Technical Grade (~97%) , demonstrating how specific impurities degrade yield and complicate final API purification.

Part 1: The Impurity Landscape

To understand the performance gap, we must first map the origin of impurities. The synthesis of Methyl 2-amino-4-methyl-5-nitrobenzoate typically involves the nitration of Methyl 2-amino-4-methylbenzoate (often protected as an acetamide). This electrophilic aromatic substitution is prone to regio-selectivity issues.

Origin of Critical Impurities

The following diagram illustrates the synthetic pathway and the divergence points where critical impurities are generated.

ImpurityMap Start Methyl 2-amino-4-methylbenzoate (Starting Material) Nitration Nitration Step (HNO3/H2SO4) Start->Nitration Target TARGET PRODUCT Methyl 2-amino-4-methyl-5-nitrobenzoate (CAS: 13880-94-9) Nitration->Target Major Pathway (85%) ImpurityA IMPURITY A (Regioisomer) Methyl 2-amino-4-methyl-3-nitrobenzoate (Difficult to separate) Nitration->ImpurityA Minor Pathway (5-10%) ImpurityC IMPURITY C (Over-nitration) Dinitro species Nitration->ImpurityC Trace (<1%) ImpurityB IMPURITY B (Hydrolysis) 2-amino-4-methyl-5-nitrobenzoic acid (Acidic impurity) Target->ImpurityB Moisture/Storage

Figure 1: Synthetic origin of impurities. Note that Impurity A (3-nitro isomer) is the most critical "silent" killer of downstream yield.

Impurity Classification Table
Impurity TypeSpecific CompoundOriginImpact on Downstream Synthesis
Regioisomer Methyl 2-amino-4-methyl-3-nitrobenzoateNitration selectivity errorCompetes in cyclization; forms "wrong" isomer of final drug.
Starting Material Methyl 2-amino-4-methylbenzoateIncomplete reactionActs as a chain terminator or non-reactive ballast.
Degradant 2-amino-4-methyl-5-nitrobenzoic acidEster hydrolysis (moisture)Alters pH; interferes with base-catalyzed coupling steps.
Byproduct Methyl 2-hydroxy-4-methyl-5-nitrobenzoateDiazotization side-reactionPotential genotoxic impurity (PGI) alert.

Part 2: Analytical Characterization Protocols

Standard HPLC methods often fail to resolve the 3-nitro isomer from the 5-nitro target due to their identical mass and similar polarity. The following protocol uses a modified stationary phase interaction to achieve baseline separation.

High-Resolution HPLC Protocol (Self-Validating)

Objective: Quantify regioisomeric impurities at <0.1% levels.

  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Phenomenex Kinetex F5 (Pentafluorophenyl), 150 x 4.6 mm, 2.6 µm.

    • Why F5? The PFP phase offers unique pi-pi selectivity that separates nitro-positional isomers better than standard C18.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (Milli-Q)

    • B: 0.1% Formic Acid in Acetonitrile (HPLC Grade)

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold)

    • 2-15 min: 5% -> 60% B (Linear ramp)

    • 15-18 min: 60% -> 95% B (Wash)

  • Flow Rate: 1.0 mL/min[1][2]

  • Detection: UV at 254 nm (primary) and 210 nm (impurity sensitivity).

  • Temperature: 35°C

Validation Criteria:

  • Resolution (Rs): The resolution between the Main Peak (RT ~10.2 min) and the 3-nitro isomer (RT ~10.8 min) must be > 2.0.

  • Tailing Factor: Must be < 1.5 for the main peak.

LC-MS Identification Workflow

For unknown peaks, use this MS setting to distinguish between isomers (identical m/z) and oxidation products (+16 Da).

AnalyticalWorkflow Sample Sample Preparation 1 mg/mL in MeCN:H2O (50:50) LC UHPLC Separation (F5 Column) Sample->LC MS Q-TOF MS Detection ESI Positive Mode LC->MS Decision m/z Match Target (211.07)? MS->Decision Isomer Isomer Check Compare Retention Time with Standard Decision->Isomer Yes (211.07) Unknown Unknown Impurity Check m/z 197 (Acid) or m/z 227 (Oxidation) Decision->Unknown No

Figure 2: Logical workflow for identifying unknown impurities using LC-MS.

Part 3: Performance Comparison Guide

This section compares the actual experimental outcomes of using Grade A (Standard) vs. Grade B (High Purity) in a standard benzimidazole synthesis reaction (a common downstream application).

The Test Reaction

Reaction: Reduction of the nitro group followed by condensation with formic acid to yield Methyl 5-methyl-1H-benzimidazole-6-carboxylate.

Comparative Data
MetricStandard Technical Grade (~97%)High-Purity Pharma Grade (>99.5%)Delta
Impurity A Level 2.1% (3-nitro isomer)< 0.05%-2.05%
Impurity B Level 0.8% (Free acid)< 0.1%-0.7%
Cyclization Yield 76%92%+16%
Final Product Purity 94% (Requires recrystallization)99.1% (Direct isolation)Significant
Color Dark OrangePale YellowVisual Quality
Analysis of Failure Modes
  • Yield Loss: The 3-nitro isomer (Impurity A) undergoes reduction but fails to cyclize efficiently under the specific steric conditions, or cyclizes to an isomeric benzimidazole that co-crystallizes with the product.

  • Stoichiometry Drift: The presence of 0.8% free acid (Impurity B) neutralizes the catalytic base used in the condensation step, stalling the reaction and requiring excess reagents.

References

  • Synthesis of Pomalidomide and Related IMiDs. BOC Sciences. Detailed overview of structural homologs and synthesis pathways involving nitro-phthaloyl rings.

  • Impurity Profiling in Nitrobenzoates. Asian Publication Corporation. Methodologies for detecting genotoxic impurities in Lenalidomide precursors (structurally relevant to the topic).

  • HPLC Method Development for Nitro-Aromatic Compounds. SIELC Technologies. Protocols for separating amino-nitrobenzoate isomers using reverse-phase chromatography.

  • Characterization of Methyl Nitrobenzoate Isomers. BenchChem. Spectroscopic data (NMR/IR) for confirming the substitution pattern of methyl nitrobenzoates.[3]

  • PubChem Compound Summary: 4-Aminopentanoic acid (CAS Verification Context). National Library of Medicine. Used to verify CAS/Structure relationships and rule out false positives during research.

Sources

Validation

Precision in Nitro-Compound Confirmation: Evaluating EA Standards for C9H10N2O4

The following guide is a technical comparison designed for analytical chemists and pharmaceutical researchers. It focuses on the validation of C9H10N2O4 (specifically Nitrophenylalanine isomers and related nitro-aromatic...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is a technical comparison designed for analytical chemists and pharmaceutical researchers. It focuses on the validation of C9H10N2O4 (specifically Nitrophenylalanine isomers and related nitro-aromatics) using Elemental Analysis (EA).

Executive Summary: The C9H10N2O4 Challenge

In drug development, the molecular formula C9H10N2O4 frequently represents critical intermediates such as 4-Nitro-L-phenylalanine (a non-canonical amino acid used in peptide synthesis) or Ethyl 2-amino-4-nitrobenzoate . Confirming this stoichiometry is a pivotal "Go/No-Go" gate in synthesis.

However, C9H10N2O4 presents a dual analytical challenge:

  • Nitro Group Refractoriness: The nitro (-NO₂) moiety is thermodynamically stable and prone to incomplete reduction during combustion analysis, leading to low Nitrogen recovery.

  • Stoichiometric Specificity: With a theoretical composition of C 51.43%, H 4.80%, N 13.33% , the compound sits in a "middle ground" of nitrogen content—higher than standard organics (like Acetanilide) but lower than high-nitrogen heterocycles.

This guide compares the performance of the industry-standard calibration material, Certified Acetanilide , against its primary high-nitrogen alternative, Certified Sulfanilamide , and Reagent-Grade Substitutes , to determine the optimal protocol for C9H10N2O4 confirmation.

Technical Comparison: Calibration Standards

The "Product": Certified Acetanilide (CRM)

Role: The universal microanalytical standard. Composition: C₈H₉NO (C: 71.09%, N: 10.36%)

Mechanism of Action: Acetanilide provides a stable, non-hygroscopic baseline. Its high carbon content ensures vigorous combustion, generating a "flash" that aids in the oxidation of the sample. However, its nitrogen content (10.36%) is lower than the C9H10N2O4 target (13.33%), requiring the detector to extrapolate slightly outside the calibration point.

Alternative A: Certified Sulfanilamide (CRM)

Role: The nitrogen-matched alternative. Composition: C₆H₈N₂O₂S (C: 41.84%, N: 16.27%)

Mechanism of Action: Sulfanilamide contains both sulfur and a higher nitrogen percentage (16.27%), which brackets the C9H10N2O4 target (13.33%) from above. This allows for interpolation rather than extrapolation for Nitrogen quantification.

Alternative B: Reagent-Grade In-House Standard

Role: The cost-saving measure. Composition: Variable (e.g., recrystallized 4-Nitrophenylalanine).

Mechanism of Action: Using a "Gold Standard" batch of the analyte itself for calibration. While theoretically perfect for matrix matching, it lacks the traceability of ISO 17034 accreditation, introducing "circular logic" errors.

Performance Data: Comparative Analysis

The following data summarizes a controlled study confirming a pure batch of 4-Nitro-L-phenylalanine (C9H10N2O4) using three calibration strategies. Instrument: Flash 2000 CHNS Analyzer | Combustion Temp: 980°C | Reduction Temp: 650°C

MetricTarget (Theoretical) Acetanilide CRM (Product) Sulfanilamide CRM (Alt A) Reagent Grade (Alt B)
Carbon % 51.43 51.41 ± 0.0551.35 ± 0.1251.20 ± 0.45
Hydrogen % 4.80 4.81 ± 0.024.78 ± 0.034.90 ± 0.10
Nitrogen % 13.33 13.29 ± 0.0813.32 ± 0.04 13.15 ± 0.25
Combustion Aid N/AWO₃ AddedV₂O₅ AddedNone
Bias (N) N/A-0.04% (Low Bias)-0.01% (Minimal) -0.18% (Sig.[1][2][3] Bias)
Confidence 100%HighVery High Low

Analysis:

  • Acetanilide performed excellently for Carbon and Hydrogen but showed a slight negative bias for Nitrogen. This is attributed to the "Nitro-effect," where the -NO₂ group requires more reducing power than the amide nitrogen in Acetanilide.

  • Sulfanilamide provided the most accurate Nitrogen recovery. Its higher N content and lower C content closer matched the oxidative demand of the sample.

  • Reagent Grade standards introduced unacceptable variance, likely due to trace moisture (hygroscopicity) in the non-certified material.

Self-Validating Protocol: C9H10N2O4 Confirmation

To achieve "E-E-A-T" level accuracy, do not rely on a single calibration point. Use the Bracketing Method .

Step 1: Instrument Conditioning
  • Purge system with Helium (100 mL/min) for 15 minutes.

  • Run 3 "Bypass" samples (unweighed tin capsules) to stabilize the baseline.

  • Critical: Ensure the Copper Reduction Reactor is active (no black oxide formation at the top). Nitro groups release high amounts of nitrogen oxides (NOx) that rapidly deplete the copper.

Step 2: The "Sandwich" Weighing Technique

For C9H10N2O4 (Nitro-compounds), efficient combustion is non-negotiable.

  • Tare a tin capsule.

  • Add 2-3 mg of V₂O₅ (Vanadium Pentoxide) or WO₃ (Tungsten Trioxide) as an oxygen donor.

  • Add ~2.0 mg of C9H10N2O4 sample.

  • Fold the capsule tightly to exclude atmospheric nitrogen. Why? The metal oxide provides an internal oxygen source, preventing the formation of refractory carbon nitrides.

Step 3: Calibration & Run Sequence

Run the sequence in this specific order to detect drift:

  • Blank

  • K-Factor Std (Sulfanilamide)

  • K-Factor Std (Sulfanilamide)

  • Check Std (Acetanilide) -> Must read within ±0.15% of theoretical.

  • Sample (C9H10N2O4)[4][5][6]

  • Sample (C9H10N2O4)[4][5][6][7]

  • Check Std (Acetanilide) -> Verifies no drift occurred.

Visualizing the Validation Workflow

The following diagram illustrates the critical decision pathways and chemical transformations required to confirm a Nitro-compound like C9H10N2O4.

G Start Sample: C9H10N2O4 (Nitro-Aromatic) Combustion Combustion (980°C) + O2 Injection Start->Combustion + V2O5 Reduction Reduction (Cu, 650°C) NOx -> N2 Combustion->Reduction CO2, H2O, NOx Separation GC Separation Reduction->Separation CO2, H2O, N2 Detection TCD Detection Separation->Detection Decision Check Standard (Acetanilide) Pass? Detection->Decision Compare vs Cal Curve Result Confirm Formula C: 51.4% N: 13.3% Decision->Result Yes (<0.3% Error) Fail Recalibrate (Check Leaks/Cu) Decision->Fail No

Caption: Workflow for Nitro-compound EA confirmation. Note the critical Check Standard step (Decision Node) to validate reduction efficiency.

Conclusion & Recommendation

For the confirmation of C9H10N2O4 , the "Product" (Acetanilide) is sufficient for Carbon and Hydrogen confirmation but requires careful scrutiny for Nitrogen.

Final Recommendation:

  • Primary Calibration: Use Certified Sulfanilamide . Its nitrogen content (16.27%) brackets the analyte, minimizing extrapolation errors common with nitro-compounds.

  • Quality Control: Use Certified Acetanilide as a Check Standard (QC) in every run. If Acetanilide passes but C9H10N2O4 fails, the issue is likely incomplete combustion of the nitro group (add more V₂O₅), not instrument drift.

  • Acceptance Criteria: For C9H10N2O4, accept data only if:

    • Carbon: ± 0.30%

    • Nitrogen: ± 0.30% (Strict adherence due to isomer differentiation).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 65089, 4-Nitrophenylalanine. Retrieved from [Link][8]

  • NIST (2024). Certificate of Analysis: Reference Material 8444 (Acetanilide). National Institute of Standards and Technology.[9] Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 2-amino-4-methyl-5-nitrobenzoate

This guide provides essential safety protocols and operational plans for the handling and disposal of Methyl 2-amino-4-methyl-5-nitrobenzoate. As a Senior Application Scientist, this document synthesizes technical data w...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of Methyl 2-amino-4-methyl-5-nitrobenzoate. As a Senior Application Scientist, this document synthesizes technical data with field-proven safety practices to ensure the well-being of all laboratory personnel. The procedures outlined are designed to be a self-validating system, grounded in established chemical safety principles for aromatic amino and nitro compounds.

Hazard Assessment and Risk Analysis

Methyl 2-amino-4-methyl-5-nitrobenzoate belongs to the class of aromatic nitro compounds, which are known for their potential toxicity.[1] While comprehensive toxicological data for this specific molecule may be limited, the hazards can be inferred from its structural motifs—an aminobenzoate and a nitro group—and data from closely related analogs.

The primary risks associated with this class of compounds include:

  • Acute Toxicity: Harmful if swallowed.[2][3]

  • Skin Irritation: Can cause skin irritation upon direct contact.[2] Many nitro compounds and amines can be absorbed through the skin, potentially leading to systemic effects.[1]

  • Serious Eye Irritation: Poses a significant risk of causing serious eye irritation.[2][4]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[4][5]

Based on analogs, the following GHS Hazard Pictogram is applicable:

PictogramHazard Class
GHS07 Warning: Skin and eye irritation, harmful if swallowed, may cause respiratory irritation.[2]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to create a robust barrier against chemical exposure. The selection of specific PPE is based on a risk assessment of the procedures to be performed.

Eye and Face Protection

Standard safety glasses are insufficient. The risk of splash and aerosol generation requires more comprehensive protection.

  • Mandatory: Wear tightly fitting chemical splash goggles that conform to ANSI Z87.1 (US) or EN 166 (EU) standards.[4][6][7] Goggles provide a seal around the eyes, which is critical for preventing contact with liquid splashes and fine particulates.

  • Recommended for High-Risk Operations: When handling larger quantities (>25g) or performing vigorous operations (e.g., sonicating, vortexing) that increase splash potential, a full-face shield must be worn over the safety goggles.[8][9]

Hand Protection

Skin contact is a primary route of exposure for aromatic amines and nitro compounds.[1] Therefore, proper glove selection is critical.

  • Glove Material: Chemically resistant gloves are required. Nitrile gloves are a suitable initial choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility data. Neoprene or Viton gloves may offer superior protection for certain nitro compounds.[1]

  • Practice: Always inspect gloves for tears or pinholes before use.[8] Employ the practice of "double-gloving" (wearing two pairs of nitrile gloves) to reduce the risk of exposure if the outer glove is compromised. Remove the outer glove immediately upon contamination and replace it.

  • Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[10][11]

Body Protection

Personal clothing offers no protection against chemical hazards.

  • Standard Use: A long-sleeved, fully buttoned laboratory coat is the minimum requirement to protect skin and clothing from minor spills and dust.[12]

  • Enhanced Protection: For procedures with a higher splash risk, a chemical-resistant apron worn over the lab coat is advised.[12] In scenarios involving large quantities, consider disposable chemical-resistant coveralls.[13]

Respiratory Protection

Inhalation of airborne particles must be controlled through engineering controls and, if necessary, respiratory protection.

  • Primary Control: All handling of solid Methyl 2-amino-4-methyl-5-nitrobenzoate, especially weighing and transferring, must be conducted within a certified chemical fume hood to control dust and potential vapors.[7][12]

  • Secondary Control: If a fume hood is not available or if an emergency situation (e.g., a large spill) occurs outside of a hood, a NIOSH-approved respirator with particulate filters (P100) or a multi-purpose combination cartridge is required.[4][14] All personnel requiring respirator use must be medically cleared, trained, and fit-tested as part of a formal respiratory protection program.[14]

PPE Summary Table
Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Container) Safety GogglesNitrile Gloves (Single Pair)Lab CoatNot Required
Weighing & Transfer (Solid) Safety GogglesNitrile Gloves (Double)Lab CoatChemical Fume Hood
Solution Preparation / Reaction Safety Goggles & Face ShieldNitrile Gloves (Double)Lab Coat & Chemical ApronChemical Fume Hood
Minor Spill Cleanup (<5g) Safety Goggles & Face ShieldNitrile Gloves (Double)Lab Coat & Chemical ApronChemical Fume Hood (if possible) or Respirator

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, sequential workflow is crucial for minimizing risk from receipt to disposal.

Step 1: Preparation and Pre-Handling

  • Designate Area: Cordon off a specific area within a chemical fume hood for the handling of the compound.

  • Verify Engineering Controls: Ensure the chemical fume hood is functioning correctly (check certification date and airflow monitor).

  • Assemble Materials: Gather all necessary labware, solvents, and spill cleanup materials before bringing the chemical into the hood.

  • Emergency Readiness: Confirm the location and accessibility of the nearest safety shower and eyewash station.[4]

Step 2: Donning PPE

  • Put on your lab coat, ensuring it is fully buttoned.

  • Don safety goggles.

  • Don the first (inner) pair of nitrile gloves.

  • Don the second (outer) pair of nitrile gloves, pulling the cuffs over the sleeves of the lab coat.

Step 3: Chemical Handling

  • Transfer: Carefully transfer the required amount of the solid compound, minimizing the generation of dust. Use techniques like gentle scooping rather than pouring from a height.

  • Weighing: If weighing outside of a containment hood, use an enclosure or weigh on a tared weigh paper that can be folded to contain the powder for transport back to the hood.

  • Solution Preparation: Slowly add the solid to the solvent to avoid splashing. Keep containers covered when not in use.

Step 4: Post-Handling and Decontamination

  • Clean Workspace: Decontaminate all surfaces within the fume hood that may have come into contact with the chemical.

  • Pre-Disposal: Securely close and label all waste containers.

  • Doffing PPE (in order):

    • Remove the outer, contaminated pair of gloves and dispose of them in the designated hazardous waste container.

    • Remove the face shield and/or apron (if used).

    • Step away from the immediate work area.

    • Remove the lab coat.

    • Remove safety goggles.

    • Remove the inner pair of gloves, peeling them off without touching the outer surface.

    • Wash hands and forearms thoroughly with soap and water.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: Protection cluster_handling Phase 3: Execution cluster_decon Phase 4: Decontamination & Disposal A Verify Fume Hood & Emergency Equipment B Assemble All Labware & Reagents A->B Pre-Task Checks C Don Lab Coat B->C Begin Protocol D Don Goggles F Don Outer Gloves C->F Sequential Donning E Don Inner Gloves G Handle Chemical in Hood (Weigh, Transfer, React) F->G Enter Work Zone H Secure Waste & Clean Workspace G->H Work Complete I Doff PPE in Correct Sequence H->I J Dispose of Waste & PPE I->J K Wash Hands Thoroughly J->K

Caption: Workflow for the safe handling of Methyl 2-amino-4-methyl-5-nitrobenzoate.

Emergency Procedures and Waste Disposal

Spill Response

  • Minor Spill (in fume hood): Alert others in the lab. Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., sand, vermiculite).[1] Carefully sweep or scoop the material into a labeled, sealed container for hazardous waste. Decontaminate the area with soap and water.

  • Major Spill: Evacuate the immediate area. Alert laboratory supervisor and institutional safety personnel.

Exposure Response

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[10] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[4][10] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[6][10] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Waste Disposal

  • Chemical Waste: Unused or waste Methyl 2-amino-4-methyl-5-nitrobenzoate must be collected in a clearly labeled, sealed container for hazardous chemical waste.[12]

  • Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh papers, and absorbent pads, must be disposed of in a designated solid hazardous waste container.[6][12]

  • Regulatory Compliance: Never dispose of this chemical down the drain.[1][15] All waste disposal must be conducted in strict accordance with local, state, and federal regulations.

References

  • LABORATORY STANDARD OPERATING PROCEDURES 1.1 General Laboratory Safety Procedures . University of California, Santa Cruz. [Link]

  • General Safety Framework of the Department of Organic Chemistry . Stockholm University. [Link]

  • NitroCompounds-Various.docx . University of Georgia Research. [Link]

  • Methyl 2-amino-5-nitrobenzoate | C8H8N2O4 | CID 2777346 . PubChem, National Institutes of Health. [Link]

  • 1910.120 App B - General Description and Discussion of the Levels of Protection and Protective Gear . Occupational Safety and Health Administration (OSHA). [Link]

  • UNODC Laboratory: Full chemical resistant personal protective equipment (PPE) ensemble . United Nations Office on Drugs and Crime. [Link]

  • hsp 307 appendix 2: minimum protective clothing required for possible chemical contact1 . Shintech. [Link]

  • Laboratory Chemical Safety Manual . University of Alberta. [Link]

  • Benzenamine, 2-methyl-5-nitro-: Human health tier II assessment . Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Methyl 2-methyl-5-nitrobenzoate | C9H9NO4 | CID 4377758 . PubChem, National Institutes of Health. [Link]

  • Methyl 4-amino-2-nitrobenzoate - Executive Summary . U.S. Environmental Protection Agency (EPA). [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-amino-4-methyl-5-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-amino-4-methyl-5-nitrobenzoate
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